4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNTUDLPJCXPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305873 | |
| Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-75-2 | |
| Record name | 6435-75-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Properties of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic Acid
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds. Its rigid, partially saturated structure provides a valuable three-dimensional framework for interacting with biological targets. This guide presents an in-depth analysis of the synthesis, physicochemical properties, and therapeutic relevance of a key derivative, 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. We will detail a robust and logical multi-step synthetic pathway, beginning with the versatile Gewald multicomponent reaction, followed by functional group manipulations to achieve the target molecule. This document is intended to serve as a practical and authoritative resource, combining established chemical principles with field-proven insights to empower researchers in their drug discovery and development endeavors.
A note on nomenclature: The user requested information on "4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid". Standard IUPAC nomenclature for the benzo[b]thiophene ring system numbers the sulfur atom as 1 and the thiophene carbons as 2 and 3. Commercial and literature data corresponding to this structural class consistently refer to the isomer with the carboxylic acid at the 3-position. Therefore, this guide will focus on the synthesis and properties of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS No. 16953-33-4) , which is the scientifically prevalent and synthetically accessible compound corresponding to the requested core structure.
Strategic Overview: The Synthetic Pathway
The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid is most efficiently approached via a three-stage process. This strategy leverages the power of a multicomponent reaction to rapidly build the core heterocyclic system, followed by standard, high-yielding transformations to install the desired functionality.
The logical flow of this synthesis is as follows:
-
Core Construction via Gewald Reaction: A one-pot reaction between cyclohexanone, ethyl cyanoacetate, and elemental sulfur to form Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This step is foundational, as it efficiently assembles the bicyclic scaffold with the necessary handles for subsequent modification.
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding 2-amino-3-carboxylic acid. This is a critical step to unmask the carboxylic acid functionality.
-
Reductive Deamination: Conversion of the 2-amino group to a hydrogen via a two-step diazotization-reduction sequence, yielding the final target molecule.
Figure 1: Proposed synthetic workflow for 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Detailed Synthesis Protocols and Mechanistic Insights
Stage 1: Gewald Three-Component Reaction
The Gewald reaction is a cornerstone of thiophene synthesis, prized for its convergence and atom economy. It allows for the rapid assembly of highly functionalized 2-aminothiophenes from simple acyclic or cyclic ketones.[1]
Principle: The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[2] Elemental sulfur then adds to the intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product. The use of a secondary amine base like morpholine is crucial for catalyzing the initial condensation and facilitating the subsequent steps.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) [3]
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add absolute ethanol (150 mL).
-
Add cyclohexanone (0.1 mol, 9.82 g, 10.4 mL) and ethyl cyanoacetate (0.1 mol, 11.31 g, 10.6 mL) to the ethanol and stir to combine.
-
Add finely powdered elemental sulfur (0.1 mol, 3.21 g).
-
To the stirred suspension, add morpholine (20 mL) as the basic catalyst.
-
Heat the reaction mixture with stirring to 55-65 °C. Maintain this temperature for 2 hours. The mixture will typically turn a deep orange/red color as the reaction proceeds.
-
After 2 hours, remove the heat source and cool the reaction mixture in an ice bath, then transfer to a refrigerator to stand overnight.
-
A crystalline precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual reactants and catalyst.
-
Recrystallize the crude product from ethanol to yield the title compound as a pale yellow or off-white solid.
-
Yield: Typically 70-85%.
-
Melting Point: 114-116 °C.
-
Stage 2: Saponification (Ester Hydrolysis)
Principle: This stage involves the base-mediated hydrolysis of the ethyl ester to the carboxylate salt, followed by acidic workup to protonate the salt and yield the carboxylic acid. This is a standard and highly efficient transformation.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid [4]
-
Suspend the ethyl ester from Stage 1 (0.1 mol, 22.53 g) in 150 mL of ethanol in a round-bottom flask.
-
Prepare a solution of sodium hydroxide (0.2 mol, 8.0 g) in 50 mL of water and add it to the ethanolic suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solution should become homogeneous as the reaction progresses.
-
After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring.
-
A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Yield: Typically >90%.
-
Characterization: The product can be characterized by NMR, where the disappearance of the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm) are indicative of success.[5]
-
Stage 3: Reductive Deamination via Diazotization
Principle: This is the final and key transformation to remove the 2-amino group. The primary aromatic amine is first converted to a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite and a strong acid.[6] The resulting diazonium salt is an excellent leaving group (N₂) and is subsequently reduced by a mild reducing agent, hypophosphorous acid (H₃PO₂), which replaces the -N₂⁺ group with a hydrogen atom.[2][7]
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve the 2-amino-3-carboxylic acid from Stage 2 (0.1 mol, 19.72 g) in a mixture of 100 mL of water and 30 mL of concentrated hydrochloric acid. Stir until a fine suspension of the amine hydrochloride salt is formed.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 0.11 mol, 7.59 g) in 40 mL of water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature is strictly maintained below 5 °C. Successful diazotization can be confirmed when a drop of the reaction mixture produces an immediate dark blue color on starch-iodide paper.[8]
-
Once diazotization is complete, add 50% aqueous hypophosphorous acid (H₃PO₂, 0.5 mol, ~50 mL) dropwise to the cold diazonium salt solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The evolution of nitrogen gas (bubbling) will be observed. The reaction is complete when gas evolution ceases.
-
The product will precipitate from the reaction mixture. Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water or acetic acid) to yield the pure 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of the target molecule is essential for its identification, purification, and application in further studies.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid | - |
| CAS Number | 16953-33-4 | Internal Data |
| Molecular Formula | C₉H₁₀O₂S | [9] |
| Molecular Weight | 182.24 g/mol | [9] |
| Appearance | Expected to be a white to off-white crystalline solid | - |
| Melting Point | Not reported, but expected to be >150 °C based on analogs | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | - |
Spectroscopic Analysis (Predicted)
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid (-COOH): A very broad singlet, δ ≈ 12.0-13.0 ppm.
-
Thiophene Proton (H-2): A singlet, δ ≈ 7.5-8.0 ppm. The deamination removes the adjacent NH₂ group, resulting in a clean singlet for the remaining thiophene proton.
-
Allylic Protons (-CH₂- at C4/C7): Two multiplets (or broad triplets), δ ≈ 2.6-2.9 ppm. These are the protons on the carbons directly attached to the thiophene ring.
-
Aliphatic Protons (-CH₂- at C5/C6): A multiplet, δ ≈ 1.7-1.9 ppm. These are the two central methylene groups of the cyclohexane ring.
-
-
¹³C NMR (in DMSO-d₆):
-
Carboxylic Carbon (-COOH): δ ≈ 165-170 ppm.
-
Quaternary Thiophene Carbons (C-3a, C-7a): δ ≈ 130-140 ppm.
-
Carboxylic-bearing Thiophene Carbon (C-3): δ ≈ 120-125 ppm.
-
Thiophene CH (C-2): δ ≈ 125-130 ppm.
-
Allylic Carbons (C-4, C-7): δ ≈ 25-30 ppm.
-
Aliphatic Carbons (C-5, C-6): δ ≈ 22-25 ppm.
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300.
-
C-H Stretch (Aliphatic): Sharp peaks from 2850-2950.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710.
-
C=C Stretch (Thiophene Ring): Absorptions in the 1500-1600 region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): Expected at m/z = 182.
-
Key Fragments: Loss of -OH (m/z = 165), loss of -COOH (m/z = 137).
-
Pharmacological Significance and Applications
The tetrahydrobenzo[b]thiophene core is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities. Understanding this context is vital for professionals in drug development.
Key Biological Activities:
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including colorectal and breast cancer.[9][11] Some compounds are believed to exert their effects by inhibiting key enzymes in cancer metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[9]
-
Antibacterial Agents: The scaffold has been used to develop novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[5]
-
Anti-inflammatory Activity: The 2-amino-3-carboxylic acid precursor and its derivatives have been investigated as anti-inflammatory agents, potentially acting as inhibitors of the cyclooxygenase (COX) enzymes.[4]
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- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When hypophosphorous acid is treated with diazonium class 12 chemistry CBSE [vedantu.com]
- 3. ijpbs.com [ijpbs.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Elucidating the Solid-State Architecture of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: A Proposed Crystallographic Workflow and Structural Analysis
An In-Depth Technical Guide for Researchers
Abstract: 4,5,6,7-Tetrahydro-1-benzothiophene derivatives are established scaffolds in medicinal chemistry, serving as key building blocks for potent modulators of therapeutic targets.[1][2][3] While their synthesis and biological activities are explored, a foundational piece of data—the precise three-dimensional atomic arrangement in the solid state—is often missing for parent compounds. This guide addresses the current literature gap regarding the crystal structure of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid. As no public crystal structure data is currently available, this document provides experienced researchers with a comprehensive, field-proven workflow to determine it. We will detail the necessary steps from synthesis and crystallization to single-crystal X-ray diffraction and data analysis, explaining the expert rationale behind each protocol. Furthermore, we will present a hypothetical analysis of the expected structural features, including molecular geometry and intermolecular interactions, grounded in established chemical principles.
Introduction: The Rationale for Structural Determination
The therapeutic efficacy and physicochemical properties of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state structure. For the 4,5,6,7-tetrahydro-1-benzothiophene core, understanding the crystal packing, hydrogen bonding motifs, and conformational flexibility of the parent carboxylic acid is paramount. This knowledge underpins rational drug design by:
-
Informing Molecular Modeling: Providing an accurate, experimentally validated starting geometry for computational studies like docking and molecular dynamics.
-
Guiding Analogue Design: Revealing how substituents may influence crystal packing and, consequently, properties like solubility and stability.
-
Controlling Polymorphism: Establishing the foundational structure from which different crystalline forms (polymorphs) could arise, a critical aspect of pharmaceutical development.
This guide presents a holistic methodology for obtaining and interpreting this vital structural information.
Part 1: A Self-Validating Experimental Workflow
The path from a synthesized powder to a refined crystal structure is a multi-stage process where the quality of each step dictates the success of the next. The following workflow is designed as a self-validating system, with clear checkpoints to ensure the integrity of the final structural model.
Sources
"spectroscopic data of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid"
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a bicyclic system where a thiophene ring is fused to a cyclohexene ring. This structural scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1] The precise characterization of such compounds is fundamental to understanding their structure-activity relationships and ensuring their purity and identity in synthetic pathways.
Molecular Structure and Predicted Spectroscopic Properties
A thorough understanding of the molecule's structure is the cornerstone of predicting and interpreting its spectroscopic output. The key to this analysis is to break down the molecule into its constituent proton and carbon environments and to identify its primary functional groups.
Chemical Structure:
Predicted ¹H NMR Spectroscopy
Proton NMR is invaluable for mapping the hydrogen framework of a molecule. For this compound, we anticipate five distinct signals. The choice of solvent is critical; a solvent like DMSO-d₆ is preferred as it allows for the observation of the acidic carboxylic proton, which would otherwise undergo rapid exchange in protic solvents or may not be visible in less polar aprotic solvents like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| Thiophene (C₃-H) | 7.0 - 7.5 | Singlet | 1H | This lone proton on the electron-rich thiophene ring is in the aromatic region, deshielded by the ring current. |
| Allylic Methylene (C₄-H₂) | 2.7 - 2.9 | Triplet | 2H | These protons are adjacent to the thiophene ring's double bond, causing a downfield shift. They will appear as a triplet due to coupling with the C₅ protons. |
| Allylic Methylene (C₇-H₂) | 2.6 - 2.8 | Triplet | 2H | Similar to the C₄ protons, these are deshielded by their proximity to the thiophene ring and will couple with the C₆ protons. |
| Aliphatic Methylene (C₅, C₆-H₂) | 1.7 - 1.9 | Multiplet | 4H | These two sets of methylene protons are in a more shielded, aliphatic environment. They will couple with each other and the adjacent allylic protons, resulting in a complex multiplet. |
Predicted ¹³C NMR Spectroscopy
Carbon NMR provides a direct count of the unique carbon environments. The target molecule has nine carbon atoms, all in chemically distinct environments, and should therefore exhibit nine distinct peaks in its ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[4] |
| Thiophene Quaternary (C₇ₐ) | 135 - 145 | A quaternary carbon involved in the fusion of the two rings and part of the aromatic system. |
| Thiophene Quaternary (C₃ₐ) | 130 - 140 | The second quaternary carbon at the ring fusion. |
| Thiophene Quaternary (C₂) | 125 - 135 | The carbon atom to which the carboxylic acid is attached. |
| Thiophene CH (C₃) | 120 - 130 | The sole protonated carbon on the thiophene ring. |
| Allylic Methylene (C₄) | 25 - 30 | An sp³ hybridized carbon adjacent to the aromatic thiophene system, causing a moderate downfield shift. |
| Allylic Methylene (C₇) | 24 - 29 | Similar in environment to the C₄ carbon. |
| Aliphatic Methylene (C₅) | 20 - 25 | A standard aliphatic sp³ carbon, expected in the typical alkane region. |
| Aliphatic Methylene (C₆) | 20 - 25 | Similar in environment to the C₅ carbon. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups based on their vibrational frequencies. The spectrum of this molecule will be dominated by features from the carboxylic acid and the hydrocarbon framework.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Peak Characteristics | Rationale |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong | Extensive hydrogen bonding in carboxylic acid dimers causes significant peak broadening.[5] |
| Aliphatic | C-H Stretch | 2950 - 2850 | Strong, Sharp | Characteristic of the sp³ C-H bonds in the tetrahydro portion of the molecule.[6] |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Very Strong, Sharp | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Conjugation with the thiophene ring lowers the frequency from a typical saturated acid.[5] |
| Thiophene Ring | C=C Stretch | ~1550 and ~1450 | Medium to Strong | Aromatic ring stretching vibrations are characteristic of the thiophene core.[7] |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong | This vibration involves the carbon-oxygen single bond of the carboxylic acid functional group.[5] |
| Carboxylic Acid | O-H Bend | 960 - 900 | Broad, Medium | This out-of-plane bend is another characteristic feature of a carboxylic acid dimer and is often diagnostically useful.[5] |
Predicted Mass Spectrometry
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation of a molecule.
-
Molecular Ion (M⁺): The primary peak is expected at an m/z of 182, corresponding to the molecular weight of C₉H₁₀O₂S.
-
Isotopic Pattern: A key confirmatory feature will be the isotopic peaks. The presence of sulfur will generate a significant M+2 peak (at m/z 184) with an abundance of approximately 4.4% relative to the M⁺ peak, which is characteristic of a single sulfur atom. A smaller M+1 peak (m/z 183) will also be present due to the natural abundance of ¹³C.
-
Key Fragmentation: Common fragmentation pathways for this molecule under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would include:
-
Loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z 137.
-
Loss of water (-H₂O, 18 Da) from the molecular ion, particularly under thermal conditions, resulting in a fragment at m/z 164.
-
Methodologies for Spectroscopic Acquisition and Analysis
To ensure the generation of high-quality, reproducible data, standardized and validated protocols are essential. The following section outlines the recommended experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This workflow is designed for the comprehensive acquisition of both ¹H and ¹³C NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (DMSO-d₆ is recommended). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Assign peaks based on chemical shift, multiplicity, and integration.
Caption: NMR Data Acquisition and Analysis Workflow.
Infrared (IR) Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will be automatically background-corrected. Identify and label the wavenumbers of the major absorption bands corresponding to the key functional groups.
Caption: ATR-IR Spectroscopic Analysis Workflow.
Mass Spectrometry (MS) Protocol
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, allowing for the observation of the intact molecular ion with minimal fragmentation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Method Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to acquire data in both positive and negative ion modes to determine the optimal ionization.
-
Negative Mode (-): Expected to be highly sensitive, detecting the deprotonated molecule [M-H]⁻ at m/z 181.
-
Positive Mode (+): May detect the protonated molecule [M+H]⁺ at m/z 183 or adducts like [M+Na]⁺ at m/z 205.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a range such as m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated from the molecular formula (C₉H₁₀O₂S). Analyze the isotopic pattern to confirm the presence of sulfur.
Caption: ESI-MS Data Acquisition and Analysis Workflow.
Data Interpretation and Structural Validation
The true power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together they offer an unambiguous confirmation of the molecular structure.
-
MS to NMR: The accurate mass and isotopic pattern from MS confirm the molecular formula (C₉H₁₀O₂S). This formula must match the integration counts from ¹H NMR (10 protons) and the peak count from ¹³C NMR (9 carbons).
-
IR to NMR: The definitive presence of a carboxylic acid from IR (broad O-H, strong C=O) is corroborated by the ¹³C NMR peak in the 165-175 ppm region and the very downfield, broad ¹H NMR signal above 12 ppm. The aliphatic C-H stretches in IR correspond to the upfield signals in both ¹H and ¹³C NMR spectra.
-
NMR to NMR: The combination of ¹H and ¹³C NMR confirms the connectivity. Advanced 2D NMR experiments (like HSQC and HMBC) can be employed to definitively link each proton to its directly attached carbon and to trace correlations over multiple bonds, providing the final, incontrovertible proof of the this compound structure.
Conclusion
This guide provides a comprehensive predictive and methodological framework for the complete spectroscopic characterization of this compound. By leveraging the complementary strengths of NMR, IR, and Mass Spectrometry, researchers can confidently elucidate and validate the structure of this important heterocyclic scaffold. The outlined protocols are designed to be robust and reliable, forming a self-validating system that ensures data integrity. This foundational knowledge is critical for any scientist working with this compound, from synthetic chemists verifying a reaction outcome to pharmacologists ensuring the identity of a potential drug candidate.
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"physical and chemical properties of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid"
A Technical Guide to 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a thiophene ring fused to a cyclohexane ring, with a carboxylic acid substituent. This scaffold is of significant interest in medicinal chemistry. Benzothiophene derivatives are known to possess diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The partially saturated cyclohexane ring and the carboxylic acid group of this specific molecule provide unique structural and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. For instance, derivatives of the 4,5,6,7-tetrahydro-benzothiophene core are being explored as potent modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target in autoimmune diseases.[3][4]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its spectroscopic profile, and its relevance in synthetic and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The fundamental properties of a compound are dictated by its structure. These parameters are critical for predicting its behavior in both chemical reactions and biological systems, influencing everything from solubility and reactivity to absorption and distribution in vivo.
| Property | Value | Source |
| CAS Number | 6435-75-2 | [5][6] |
| Molecular Formula | C₉H₁₀O₂S | [5][7] |
| Molecular Weight | 182.24 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Canonical SMILES | C1CCC2=C(SC=C2C1)C(=O)O | [7] |
| InChIKey | ZBNTUDLPJCXPNF-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.8 | [7] |
| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | [8] |
Note: Some databases may list CAS number 40133-07-1 for a similar isomer, 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.[8][9][10] It is crucial to verify the correct isomer for experimental work.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. Below is a summary of the expected spectral characteristics for this compound, based on the analysis of its functional groups and related structures.[11]
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic due to strong hydrogen bonding.[12]
-
O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3500 cm⁻¹, which is a hallmark of the carboxylic acid dimer.[12]
-
C-H Stretches: Aliphatic C-H stretching from the tetrahydro portion will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp carbonyl peak is anticipated in the region of 1680-1710 cm⁻¹ for aromatic or conjugated acids.[12]
-
C-O Stretch & O-H Bend: A medium to strong C-O stretching band should appear between 1210-1320 cm⁻¹.[12] An out-of-plane O-H bend (wag) may also be visible as a broad absorption around 900-960 cm⁻¹.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data for this exact isomer is sparse in the public domain, predictions can be made based on known chemical shifts for similar structures.[13][14]
-
¹H NMR:
-
-COOH (Carboxylic Acid Proton): A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.
-
Thiophene Proton: A singlet for the proton on the thiophene ring (position 3) is expected in the aromatic region, likely between 7.0-8.0 ppm.
-
Aliphatic Protons (-CH₂-): The eight protons on the tetrahydro ring will appear as multiplets in the upfield region (approximately 1.5-3.0 ppm). The protons on the carbons adjacent to the thiophene ring (positions 4 and 7) would be expected to be further downfield than those at positions 5 and 6.
-
-
¹³C NMR:
-
-C=O (Carbonyl Carbon): The carboxylic acid carbon will be significantly downfield, typically in the 165-180 ppm range.
-
Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons, with chemical shifts generally between 120-150 ppm.
-
Aliphatic Carbons (-CH₂-): Four signals for the saturated carbons of the cyclohexane ring are expected in the upfield region, typically between 20-35 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak [M]⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 182.
-
Key Fragments: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 137, and the loss of water (-H₂O, 18 Da) from the molecular ion. Predicted collision cross-section data for various adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻ can be found in databases like PubChem.[7]
Chemical Reactivity and Synthesis
The reactivity of this molecule is governed by its two primary functional groups: the carboxylic acid and the electron-rich thiophene ring.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are central to creating derivatives for drug discovery.[3][4]
-
Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are influenced by the existing substituents.
A common synthetic route to the tetrahydrobenzothiophene core involves the Gewald reaction, which condenses a ketone (cyclohexanone), an activated nitrile, and elemental sulfur. Subsequent hydrolysis of the resulting functional group (e.g., an ester or nitrile) at position 1 would yield the target carboxylic acid.
Experimental Workflows
Logical Workflow for Compound Characterization
A systematic approach is essential to confirm the identity and purity of a synthesized or purchased batch of this compound. The following workflow illustrates the logical sequence of analysis.
Applications in Drug Discovery
The 4,5,6,7-tetrahydrobenzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework capable of binding to multiple biological targets.
-
Anti-inflammatory and Anticancer Agents: Various derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities.[15] The core structure has also been identified in compounds targeting enzymes and receptors implicated in cancer, such as EGFR and HER2.[16]
-
Antibacterial Agents: The structural motif has been incorporated into novel compounds designed to combat bacterial infections.[9][17]
-
Modulators of Nuclear Receptors: As previously mentioned, this scaffold is key in the development of modulators for RORγt, which plays a critical role in the differentiation of Th17 cells, central to many autoimmune conditions.[3][18]
The carboxylic acid handle at position 1 is particularly valuable as it provides a convenient point for chemical modification, allowing for the generation of extensive libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[4]
Conclusion
This compound is a versatile heterocyclic compound with a robust physicochemical and spectroscopic profile. Its structural features make it an important building block in the field of medicinal chemistry, particularly for the development of novel therapeutics targeting cancer, inflammation, and autoimmune diseases. A thorough understanding of its properties, as outlined in this guide, is essential for its effective application in research and drug development.
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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- Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3. (2015). Int. J. Electrochem. Sci., 10, 2305-2323.
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benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[(2-methyl-3-furanyl)carbonyl]amino]-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
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2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid Derivatives
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — represents a cornerstone of modern drug discovery. The 4,5,6,7-tetrahydrobenzo[b]thiophene core is one such scaffold, demonstrating a remarkable versatility that has captured the attention of researchers globally. Its derivatives, particularly those functionalized with a carboxylic acid at the 1-position, have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of these derivatives, with a focus on their antibacterial, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and offers detailed protocols to empower further investigation into this fascinating chemical space.
The 4,5,6,7-Tetrahydrobenzo[b]thiophene Core: A Structural Overview
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety consists of a thiophene ring fused to a cyclohexene ring. This unique combination of an aromatic heterocycle and a saturated carbocycle provides a rigid, three-dimensional structure that is amenable to diverse chemical modifications. The addition of a carboxylic acid group, often as part of a larger functional group at various positions, is crucial for interacting with biological targets through hydrogen bonding and other electrostatic interactions. This structural versatility has enabled the development of derivatives with potent and selective activities against a range of diseases.[1][2]
Synthetic Pathways: The Gewald Reaction and Beyond
The primary and most efficient method for synthesizing the 2-aminotetrahydrobenzo[b]thiophene core, a key precursor for many of the discussed derivatives, is the multicomponent Gewald reaction.[3][4] This one-pot synthesis involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. This approach is highly valued for its operational simplicity and ability to generate molecular diversity. Further modifications, such as acylation or amide bond formation at the 2-amino and 3-carboxy positions, allow for the creation of extensive compound libraries for biological screening.[5][6]
Below is a generalized workflow for the synthesis and functionalization of these derivatives.
Caption: Generalized workflow for the synthesis and screening of tetrahydrobenzothiophene derivatives.
Antibacterial Activity: A New Front Against Drug Resistance
The rise of multidrug-resistant bacteria presents a grave threat to global health, necessitating the urgent development of novel antibacterial agents.[5][7] Tetrahydrobenzothiophene derivatives have shown significant promise in this area, exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[5][8]
Mechanism of Action
A key antibacterial mechanism for some of these derivatives is the inhibition of lipopolysaccharide (LPS) biogenesis.[7] LPS is a critical component of the outer membrane of Gram-negative bacteria, and disrupting its synthesis compromises bacterial integrity. Other derivatives have been identified as inhibitors of MSBA, an essential ATP-binding cassette (ABC) transporter involved in lipid A transport, a crucial step in LPS assembly.[9] This targeted approach provides a distinct advantage over many existing antibiotics and suggests a lower propensity for cross-resistance.
Structure-Activity Relationship (SAR)
Systematic studies have elucidated key structural features that govern the antibacterial potency of these compounds.[5]
-
Substituents on the Benzamido Ring: The nature and position of substituents on the benzamido ring at the 2-position significantly influence activity. Electron-withdrawing groups, such as iodo or nitro groups, on the benzene ring tend to enhance antibacterial efficacy.[5] For instance, compound 3b (2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid) demonstrated excellent broad-spectrum activity.[5][8]
-
Alkyl Groups on the Tetrahydrothiophene Ring: The presence of small alkyl groups, such as methyl at the R1 position, can also increase antibacterial potency.[5]
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups, like a methoxy group, on the benzene ring generally leads to a decrease in antimicrobial activity.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values for representative compounds against various bacterial strains, highlighting their potent activity.
| Compound | R Group (at 2-benzamido) | E. coli (μM) | P. aeruginosa (μM) | Salmonella (μM) | S. aureus (μM) | Reference |
| 3b | 2-Iodo | 1.11 | 1.00 | 0.54 | 1.11 | [5][8] |
| 3c | 4-Fluoro | - | 0.61 - 1.00 | - | - | [5] |
| 3f | 2-Methyl-3-nitro | 0.64 - 1.11 | - | - | - | [5] |
| Ciprofloxacin | (Control) | - | >1.00 | - | - | [5] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. Tetrahydrobenzothiophene derivatives have been identified as potent anti-inflammatory agents, acting through sophisticated molecular mechanisms.[10][11][12]
Mechanism of Action: NRF2 Activation and NF-κB/MAPK Inhibition
The anti-inflammatory effects of these compounds are primarily attributed to two interconnected mechanisms:
-
Activation of the NRF2 Pathway: Many derivatives act as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2).[10][12] Under normal conditions, NRF2 is kept inactive by binding to Kelch-like ECH-associated protein 1 (KEAP1). These compounds can disrupt the KEAP1-NRF2 interaction, allowing NRF2 to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes, such as NQO1 and HO-1.[3][10]
-
Inhibition of NF-κB and MAPK Pathways: In inflammatory states, stimuli like lipopolysaccharide (LPS) activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] This leads to the production of pro-inflammatory mediators. Certain tetrahydrobenzothiophene derivatives have been shown to strongly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by preventing the nuclear translocation of NF-κB p65 and inhibiting the phosphorylation of MAPKs.[11][13]
This dual action of boosting the body's own anti-inflammatory response while simultaneously blocking pro-inflammatory signaling makes these compounds particularly attractive therapeutic candidates.
Caption: Dual anti-inflammatory mechanism of tetrahydrobenzothiophene derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated, unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curve. A concurrent cytotoxicity assay (e.g., MTT) is essential to ensure that the observed inhibition is not due to cell death.[11][13]
Anticancer Activity: Targeting Cancer Metabolism and Signaling
The search for more effective and less toxic cancer therapies is a global priority. Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown promising antiproliferative effects against various cancer cell lines, particularly colorectal cancer.[14][15]
Mechanism of Action
The anticancer activity of these compounds appears to be multifactorial, targeting key pathways that cancer cells rely on for survival and proliferation:
-
Metabolic Reprogramming: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Some derivatives act as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA).[14][15] Inhibiting these enzymes disrupts glycolysis and mitochondrial respiration, leading to energy stress and cell death.
-
Receptor Tyrosine Kinase Inhibition: Other derivatives have been reported to target growth factor receptors like the epidermal growth factor receptor (EGFR) and human EGFR-related receptor 2 (HER2), which are often overexpressed in cancer and drive cell proliferation.[14][16]
-
DNA Damage: Certain novel 2-cyanoacrylamido derivatives have been shown to induce significant DNA damage in colon cancer cells, triggering apoptosis.[17]
Caption: Anticancer mechanism via inhibition of PDK1 and LDHA in cancer metabolism.
Quantitative Data: Cytotoxic Activity (IC50)
The table below presents the cytotoxic activity of representative compounds against human colorectal cancer cell lines.
| Compound | LoVo Cells IC50 (µg/mL) | HCT-116 Cells IC50 (µg/mL) | Mechanism Target | Reference |
| 1b | - | - | PDK1 / LDHA Inhibitor | [14][15] |
| 3b | 81.50 | 71.00 | PDK1 Inhibitor | [14][15] |
| NPs12a * | 57.15 | 60.35 | - | [14][15] |
| 7 | 13.5 (HepG2) | - | DNA Damage | [17] |
| 9 | 32.2 (HepG2) | - | DNA Damage | [17] |
*NPs12a refers to a nanoparticle formulation of a derivative, demonstrating enhanced activity.[14][15]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT-116, LoVo) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Other Notable Biological Activities
Beyond the three major areas discussed, this versatile scaffold has shown potential in other therapeutic domains:
-
Antioxidant Activity: Certain derivatives have demonstrated significant total antioxidant capacity, comparable to ascorbic acid, potentially through the activation of the NRF2 pathway.[3]
-
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) Modulation: Derivatives have been identified as modulators of RORγt, a nuclear receptor that is a drug target for inflammatory and autoimmune diseases.[6]
-
Neurokinin-2 (NK2) Receptor Antagonism: Highly modified derivatives have been developed as potent antagonists of the NK2 receptor, with potential applications in treating respiratory and gastrointestinal disorders.[18]
Conclusion and Future Perspectives
The 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid framework and its related derivatives represent a highly productive scaffold in medicinal chemistry. The research summarized in this guide clearly demonstrates their potential as potent antibacterial, anti-inflammatory, and anticancer agents. The well-defined structure-activity relationships and elucidated mechanisms of action provide a solid foundation for rational drug design and optimization.
Future efforts should focus on:
-
Improving Pharmacokinetic Properties: While many compounds show excellent in vitro activity, further optimization is needed to enhance metabolic stability, solubility, and oral bioavailability for successful in vivo applications.[10][12]
-
Target Deconvolution: For compounds with potent anticancer or anti-inflammatory effects, comprehensive studies to confirm their molecular targets will be crucial for clinical development.
-
Combating Resistance: In the antibacterial space, continued exploration of derivatives that inhibit novel targets like MSBA and LPS biogenesis is essential to stay ahead of evolving resistance mechanisms.[7][9]
The chemical tractability and proven biological versatility of tetrahydrobenzothiophene derivatives ensure that they will remain an exciting and fruitful area of research for years to come, with the potential to deliver next-generation therapies for some of our most challenging diseases.
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Quantum Chemical Calculations of Tetrahydrobenzothiophene Derivatives: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of tetrahydrobenzothiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for elucidating the electronic structure and chemical reactivity of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for integrating computational chemistry into the drug discovery pipeline to accelerate the identification and optimization of novel therapeutic agents.
Introduction: The Therapeutic Potential of Tetrahydrobenzothiophene Derivatives
The tetrahydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have been extensively investigated for their therapeutic potential, demonstrating promising results as antibacterial, anticancer, and antioxidant agents.[1][2][3][4] The versatility of the Gewald reaction allows for the synthesis of a diverse library of these compounds, making them an attractive starting point for drug discovery programs.[5][6][7][8][9]
The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Understanding these properties at a quantum level can provide invaluable insights into their mechanism of action, receptor binding affinity, and metabolic stability. Quantum chemical calculations, therefore, serve as a powerful in silico tool to predict and rationalize the behavior of these derivatives, guiding the synthesis of more potent and selective drug candidates.
Theoretical Foundations: Why Density Functional Theory?
For studying molecules of pharmaceutical interest, Density Functional Theory (DFT) has emerged as the method of choice, offering a favorable balance between computational cost and accuracy.[10][11][12] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the complex many-electron wavefunction.[11][12]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[11]
-
Exchange-Correlation Functional: The functional approximates the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[13][14][15]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) , is a popular choice for systems containing elements like carbon, hydrogen, nitrogen, oxygen, and sulfur.[14][16] It provides a good description of the electron distribution around the atoms, including polarization functions (d on heavy atoms and p on hydrogens) that allow for more flexibility in describing chemical bonds. For sulfur-containing compounds, this basis set has been shown to provide reliable results.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing quantum chemical calculations on a representative tetrahydrobenzothiophene derivative.
Molecular Structure Preparation
-
Building the Molecule: The 3D structure of the tetrahydrobenzothiophene derivative is constructed using a molecule builder/editor.
-
Initial Geometry Optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure for the more accurate quantum mechanical calculations.
Quantum Chemical Calculations with DFT
The following steps are typically performed using a quantum chemistry software package:
-
Geometry Optimization:
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate thermochemical properties.
-
Method: Performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d,p)).
-
Validation: The absence of imaginary frequencies confirms a true minimum.
-
-
Single-Point Energy and Electronic Property Calculations:
-
Objective: To calculate the electronic properties of the optimized geometry.
-
Method: DFT at the B3LYP/6-31G(d,p) level.
-
Properties to Calculate:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken population analysis (for atomic charges).
-
-
In Silico ADMET Prediction
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage failures.[17][18][19]
-
Input: The optimized 3D structure of the tetrahydrobenzothiophene derivative.
-
Methodology: Utilize a validated in silico ADMET prediction tool.[17] These tools employ quantitative structure-property relationship (QSPR) models and other computational methods to predict key pharmacokinetic and toxicological parameters.[18][19][20]
-
Key Parameters to Predict:
-
Aqueous solubility (logS).
-
Blood-brain barrier penetration (logBB).
-
CYP450 enzyme inhibition.
-
Human intestinal absorption (HIA).
-
Potential toxicity endpoints.
-
Computational Workflow Diagram
Caption: Integration of Quantum Calculations in Drug Discovery.
The workflow begins with a library of tetrahydrobenzothiophene derivatives. Quantum chemical calculations provide the optimized geometries and electronic properties for these molecules. This information is then used for in silico ADMET prediction to filter out compounds with unfavorable pharmacokinetic profiles. [17][19]The calculated properties, particularly the atomic charges derived from the MEP, are also crucial for accurate molecular docking studies to predict the binding mode and affinity of the compounds to their biological target. The most promising candidates identified through this computational funnel are then prioritized for synthesis and experimental validation.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and cost-effective approach to understanding the structure-activity relationships of tetrahydrobenzothiophene derivatives. By elucidating their electronic properties, these computational methods offer predictive insights that can significantly accelerate the drug discovery process. This guide has provided a comprehensive framework, from theoretical principles to practical application, for leveraging these techniques to design and identify novel therapeutic agents based on the versatile tetrahydrobenzothiophene scaffold.
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"reactivity profile of the tetrahydrobenzothiophene ring system"
An In-Depth Technical Guide to the Reactivity Profile of the Tetrahydrobenzothiophene Ring System
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Its unique combination of a saturated carbocyclic ring fused to an aromatic thiophene core imparts a distinct reactivity profile that is of paramount interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the synthesis and chemical reactivity of the tetrahydrobenzothiophene ring system. We will delve into the mechanistic underpinnings of its formation, primarily via the Gewald reaction, and subsequently examine its behavior in key transformations including reactions of its versatile amino-substituents, electrophilic and nucleophilic substitutions, oxidation of the sulfur heteroatom, and cycloaddition reactions. The causality behind experimental choices and protocols is elucidated to provide field-proven insights for professionals engaged in the synthesis and derivatization of this important chemical entity.
Core Synthesis: The Gewald Aminothiophene Reaction
The most prevalent and efficient method for constructing the polysubstituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction.[5][6] This one-pot, multi-component reaction offers a versatile entry point to the scaffold from readily available starting materials.[7]
Mechanistic Overview
The Gewald reaction involves the condensation of a cyclohexanone derivative with an α-cyanoester (or other activated nitrile) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or diethylamine.[8][9] The mechanism, elucidated decades after the reaction's discovery, proceeds through several key steps.[8][10]
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the cyclohexanone and the active methylene compound (e.g., ethyl cyanoacetate).[5][8] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the ketone.
-
Sulfur Addition: Elemental sulfur (typically in its S₈ crown form) is added to the intermediate. The exact mechanism of this addition is complex, but it is postulated to involve the formation of a polysulfide chain.[10]
-
Cyclization & Tautomerization: An intramolecular cyclization occurs, followed by tautomerization, to yield the final, stable 2-aminothiophene aromatic ring system.[8]
Visualization: Gewald Reaction Mechanism
Caption: The reaction pathway of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[9]
This protocol is adapted from a procedure for synthesizing antibacterial tetrahydrobenzothiophene derivatives.[9]
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve cyclohexanone (0.1 mol) in ethanol (100 mL).
-
Addition of Reactants: To the solution, add ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and elemental sulfur (0.12 mol). The use of a slight excess of the cyanoacetate, base, and sulfur ensures the complete conversion of the limiting ketone. Morpholine acts as a basic catalyst to facilitate the initial condensation.
-
Reaction: Heat the mixture to 80 °C and stir for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC). Microwave irradiation has been reported to improve yields and reduce reaction times.[8]
-
Work-up: After cooling, wash the reaction mixture with brine. This removes the water-soluble base and other salts. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude material by silica gel column chromatography, eluting with a hexane/ethyl acetate (20:1) mixture to yield the pure product.
Reactivity Profile of the Tetrahydrobenzothiophene Core
The synthetic utility of the tetrahydrobenzothiophene scaffold lies in the reactivity of its constituent parts: the 2-amino group, the thiophene ring, and any appended functional groups.
Reactions of the 2-Amino Group
The 2-amino group is a versatile handle for derivatization, serving as a key nucleophile for building molecular complexity.
-
N-Acylation: The amino group readily reacts with electrophilic reagents like acid chlorides and anhydrides to form amides. This is a foundational step in many synthetic routes to create libraries of derivatives for biological screening.[9][11]
-
Diazotization and Coupling: As a primary aromatic amine, the 2-amino group can be converted to a diazonium salt using nitrous acid at low temperatures (0-5 °C).[12] These salts are valuable intermediates that can undergo coupling reactions with nucleophiles to introduce diverse functionalities.[12]
-
Fused Ring Synthesis: The juxtaposition of the 2-amino group and a 3-position electron-withdrawing group (like a carboxylate or carbonitrile) is ideal for constructing fused heterocyclic rings. For example, reaction with nitriles or orthoformates can lead to the formation of biologically active thieno[2,3-d]pyrimidine derivatives.[5][13]
-
Setup: Dissolve the starting 2-aminotetrahydrobenzothiophene derivative (e.g., compound 1a from the Gewald synthesis) in a suitable aprotic solvent like pyridine or DMF.
-
Acylation: Add the desired acid chloride (e.g., benzoyl chloride) dropwise at room temperature. Pyridine often serves as both the solvent and the base to neutralize the HCl byproduct.
-
Reaction & Isolation: Stir the reaction until completion (monitored by TLC). The resulting N-acylated intermediate can then be isolated and purified for subsequent steps, such as hydrolysis of an ester group.[9]
Caption: Key synthetic pathways originating from the 2-amino group.
Electrophilic Aromatic Substitution (SₑAr)
The thiophene moiety of the scaffold is an electron-rich aromatic ring and is susceptible to electrophilic attack. Compared to benzene, five-membered heterocycles like thiophene are significantly more reactive in SₑAr reactions.[14][15]
-
Mechanism: The reaction proceeds via the formation of a stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity.[16]
-
Regioselectivity: The position of attack is directed by the existing substituents. In the common 2-amino-3-cyano/carboxylate derivatives, the electron-donating amino group strongly activates the ring, primarily directing incoming electrophiles to the C5 position.
-
Common Reactions: Standard SₑAr reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation are applicable.[17] A Lewis acid catalyst is typically required to generate a sufficiently potent electrophile.[17]
Nucleophilic Aromatic Substitution (SₙAr)
While less common than electrophilic substitution on electron-rich thiophenes, SₙAr is a viable pathway if the ring is sufficiently activated by potent electron-withdrawing groups (e.g., -NO₂).[18][19]
-
Mechanism: The SₙAr reaction is a two-step process. It begins with the attack of a nucleophile on the carbon bearing a suitable leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[18][19] In the second step, the leaving group is eliminated, and aromaticity is restored.
-
Requirements: For this reaction to be efficient, two key conditions must be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic intermediate.[19]
Oxidation of the Sulfur Atom
The sulfur heteroatom can be oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone.[20][21] This transformation significantly alters the electronic properties of the ring system, making the sulfur group a strong electron-withdrawing moiety.
-
Reagents: Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst.[22][23]
-
Impact: The conversion of the sulfide to a sulfone can modulate the biological activity of the parent molecule. The resulting sulfone can also be used as a diene in Diels-Alder reactions.
-
Setup: In a reaction flask, dissolve the thiophene-containing substrate in a suitable solvent such as methanol or acetonitrile.[21][23]
-
Oxidation: Add the oxidizing agent (e.g., a 30% aqueous solution of H₂O₂) and any necessary catalyst. The reaction may be run at temperatures ranging from room temperature to 50-60 °C.
-
Monitoring and Work-up: Monitor the reaction's progress by GC-FID or TLC.[23] Upon completion, the product (sulfoxide or sulfone) can be isolated using standard extraction and purification techniques. The extent of oxidation (to sulfoxide vs. sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.[20]
Cycloaddition Reactions
The thiophene ring can participate as the 4π-electron component in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when the ring is part of a more reactive o-quinodimethane-type structure.[24] However, this reactivity is less common for simple, stable tetrahydrobenzothiophenes compared to other transformations. The reaction often requires thermal or photochemical conditions.[25]
Structure-Activity Relationship (SAR) Insights
Derivatization of the tetrahydrobenzothiophene core has led to the discovery of potent bioactive molecules. Studies on antibacterial agents have provided valuable SAR insights.[9][26]
| Position of Variation | Substituent Type | Impact on Antibacterial Activity | Reference |
| Benzoyl group at N-2 | Single electron-withdrawing group (e.g., -Cl, -F) | High inhibitory efficacy | [9] |
| Benzoyl group at N-2 | Multiple electron-withdrawing groups | Lowered potency | [9] |
| Benzoyl group at N-2 | Electron-donating group (e.g., -OCH₃) | Decreased antimicrobial activity | [9] |
| Cyclohexane Ring (R₁) | Methyl group | Enhanced potency | [9] |
These findings suggest that modulating the electronic properties of substituents on the periphery of the core is a critical strategy for optimizing biological activity. For instance, compounds with a single electron-withdrawing group on an N-benzoyl substituent showed excellent activity against E. coli, P. aeruginosa, Salmonella, and S. aureus.[9]
Conclusion
The 4,5,6,7-tetrahydrobenzo[b]thiophene ring system possesses a rich and versatile reactivity profile, making it an exceptionally valuable scaffold in modern drug discovery. Its synthesis is readily achieved through the robust Gewald reaction, which installs a highly functionalizable 2-amino group. This group serves as a launchpad for extensive derivatization through acylation, diazotization, and fused-ring formation. Furthermore, the inherent aromaticity of the thiophene moiety allows for both electrophilic and, under the right conditions, nucleophilic substitution, while the sulfur atom itself can be oxidized to modulate the electronic character of the entire system. A thorough understanding of these reactive pathways, as detailed in this guide, empowers researchers to rationally design and synthesize novel tetrahydrobenzothiophene derivatives with tailored properties for advanced therapeutic applications.
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The Tetrahydrobenzothiophene Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile templates for the design of novel therapeutics. The 4,5,6,7-tetrahydrobenzo[b]thiophene system is a prominent member of this class, underpinning a range of compounds with diverse pharmacological activities. Its unique combination of a partially saturated cyclohexane ring fused to a thiophene core imparts a three-dimensional architecture that has proven highly effective for interacting with various biological targets. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the ever-expanding role of tetrahydrobenzothiophene derivatives in modern drug discovery.
A Historical Perspective on the Synthesis of Fused Thiophenes
While a definitive "discovery" of the unsubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is not prominently documented in early chemical literature, its conceptual origins lie in the broader history of thiophene synthesis. The pioneering work on thiophene chemistry in the late 19th and early 20th centuries laid the foundational principles for constructing this heterocyclic system. Several classical methods for thiophene synthesis, though not initially focused on the tetrahydrobenzothiophene core, provided the chemical logic for its eventual creation.
Classical Foundations: Paving the Way
Three notable early methods for thiophene ring construction are the Paal-Knorr, Fiesselmann, and Hinsberg syntheses.
-
Paal-Knorr Thiophene Synthesis (1884): This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][2] While primarily used for simple thiophenes, this method established the principle of forming the sulfur heterocycle from a linear four-carbon unit.
-
Fiesselmann Thiophene Synthesis (1950s): Developed by Hans Fiesselmann, this method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[3][4] This approach demonstrated the versatility of using different starting materials to construct the thiophene ring.
-
Hinsberg Thiophene Synthesis: This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield thiophene dicarboxylates.[5][6]
These classical methods, while historically significant, often required harsh reaction conditions and were limited in their substrate scope, particularly for the synthesis of highly functionalized or fused thiophene systems like tetrahydrobenzothiophene.
The Gewald Reaction: A Paradigm Shift in Tetrahydrobenzothiophene Synthesis
The landscape of tetrahydrobenzothiophene chemistry was revolutionized in 1966 with the discovery of a multicomponent reaction by German chemist Karl Gewald.[7] The Gewald aminothiophene synthesis, or simply the Gewald reaction, provides a remarkably efficient and versatile route to polysubstituted 2-aminothiophenes, which are key precursors to a vast array of tetrahydrobenzothiophene derivatives.[8][9]
The reaction typically involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[7] The use of a cyclic ketone, such as cyclohexanone, directly yields the 4,5,6,7-tetrahydrobenzo[b]thiophene core.
Mechanism and Rationale
The mechanism of the Gewald reaction, elucidated decades after its discovery, begins with a Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile.[7] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. The choice of base and solvent can significantly influence the reaction's efficiency.
Caption: Generalized workflow of the Gewald reaction for tetrahydrobenzothiophene synthesis.
The ingenuity of the Gewald reaction lies in its convergence and atom economy, combining three simple starting materials in a one-pot synthesis to create a complex and highly functionalized heterocyclic system. This accessibility has been a major driving force behind the extensive exploration of tetrahydrobenzothiophenes in drug discovery.
Modern Synthetic Methodologies and Innovations
Building upon the foundation of the Gewald reaction, chemists have developed numerous modifications and alternative strategies to enhance efficiency, expand the substrate scope, and introduce greater molecular diversity.
Modifications of the Gewald Reaction
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields of the Gewald reaction.[7][10][11] This "green chemistry" approach minimizes energy consumption and often leads to cleaner reaction profiles.[12]
-
Solid-Phase Synthesis: Adapting the Gewald reaction to a solid-phase format allows for the rapid generation of libraries of tetrahydrobenzothiophene derivatives for high-throughput screening.[13] This is particularly valuable in the early stages of drug discovery for identifying hit compounds.
Experimental Protocol: Microwave-Assisted Gewald Synthesis
The following is a representative protocol for the microwave-assisted synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add cyclohexanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.2 mmol), and a catalytic amount of a suitable base (e.g., morpholine or triethylamine, ~0.2 mmol).
-
Add a minimal amount of a high-boiling point solvent (e.g., ethanol or DMF) to ensure efficient microwave heating, or perform the reaction under solvent-free conditions if feasible.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is typically purified by recrystallization or column chromatography to yield the desired product.
Note: Reaction conditions should be optimized for specific substrates and microwave systems.
The Tetrahydrobenzothiophene Scaffold in Medicinal Chemistry
The 2-amino-3-carboxylate/carbonitrile tetrahydrobenzothiophenes produced via the Gewald reaction are versatile intermediates that can be readily modified to access a wide range of derivatives with diverse pharmacological profiles.[14][15][16]
Key Therapeutic Areas
-
Anti-inflammatory Agents: A significant number of tetrahydrobenzothiophene derivatives have been investigated for their anti-inflammatory properties.[8] These compounds often act by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes or by modulating signaling pathways like the NRF2 pathway.
-
Anticancer Agents: The tetrahydrobenzothiophene scaffold is present in numerous compounds with potent anticancer activity.[15] These derivatives have been shown to act through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[14][15]
-
Kinase Inhibitors: The structural features of tetrahydrobenzothiophenes make them well-suited for targeting the ATP-binding site of protein kinases, a critical class of enzymes in cellular signaling that are often dysregulated in cancer and other diseases.[14][15]
Structure-Activity Relationships (SAR)
The biological activity of tetrahydrobenzothiophene derivatives can be finely tuned by modifying the substituents at various positions of the scaffold. For instance, derivatization of the 2-amino group and the 3-carboxyl group has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key positions for substitution on the tetrahydrobenzothiophene scaffold to modulate biological activity.
Quantitative Data Summary
| Compound Class | Therapeutic Target | Example IC₅₀ Range | Reference |
| Anti-inflammatory | COX-2 | 0.31 - 1.40 µM | |
| Anticancer | Tyrosine Kinases | Nanomolar concentrations | [14] |
| Kinase Inhibitors | Multi-kinases | 11 - 353.3 nM |
Conclusion and Future Directions
The journey of tetrahydrobenzothiophene compounds from their synthetic origins to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The advent of the Gewald reaction was a pivotal moment, providing a practical and versatile entry point to this important class of molecules. Ongoing research continues to expand the synthetic toolbox for creating novel tetrahydrobenzothiophene derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of complex diseases deepens, the tetrahydrobenzothiophene core is poised to remain a valuable and enduring platform for the development of next-generation therapeutics.
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A Technical Guide to the Conformational Analysis of the Tetrahydrobenzothiophene Moiety
Abstract
The tetrahydrobenzothiophene scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and functional materials.[1][2] Its therapeutic relevance spans from antibacterial agents to modulators of critical drug targets like the retinoic acid receptor-related orphan receptor γt (RORγt).[3][4][5] The specific three-dimensional arrangement, or conformation, of the tetrahydrobenzothiophene ring system is a critical determinant of its physicochemical properties and biological activity. Understanding and predicting the conformational preferences of this moiety is therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the conformational analysis of the tetrahydrobenzothiophene core, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Significance of Conformation in Tetrahydrobenzothiophene Derivatives
The tetrahydrobenzothiophene moiety consists of a thiophene ring fused to a cyclohexane ring. The non-planar nature of the saturated cyclohexane ring introduces significant conformational flexibility. This flexibility is not random; the molecule preferentially adopts specific low-energy conformations that dictate how it interacts with its biological targets. The precise arrangement of substituents on the tetrahydrobenzothiophene core, dictated by the ring's conformation, can profoundly influence binding affinity, selectivity, and ultimately, therapeutic efficacy.[4][5] For instance, in the development of RORγt modulators, the steric and electronic properties of substituents on the tetrahydrobenzothiophene ring, and their spatial orientation, are crucial for achieving the desired agonist or inverse agonist activity.[4][5] A thorough conformational analysis is thus an indispensable tool in the medicinal chemist's arsenal for optimizing lead compounds.
Fundamental Conformational Isomers of the Tetrahydrobenzothiophene Ring
The conformational landscape of the tetrahydrobenzothiophene ring is primarily governed by the puckering of the six-membered carbocyclic ring. The fusion with the planar thiophene ring introduces constraints that influence the relative energies of these conformers. The principal conformations to consider are the half-chair and the sofa (or envelope) forms.
-
Half-Chair Conformation: This is often the most stable conformation for substituted cyclohexene rings and, by extension, for the tetrahydro- part of the tetrahydrobenzothiophene system. In this arrangement, four of the carbon atoms of the six-membered ring lie in a plane, while the other two are positioned above and below this plane.
-
Sofa (Envelope) Conformation: In this conformation, five of the carbon atoms of the six-membered ring are coplanar, with the sixth atom out of the plane. The energetic barrier between the half-chair and sofa conformations, and their relative populations, are influenced by the substitution pattern on the ring.
The interconversion between these conformations is typically rapid at room temperature, meaning that the molecule exists as a dynamic equilibrium of different conformers. The goal of conformational analysis is to determine the geometry of these stable conformers, their relative populations, and the energy barriers to their interconversion.
Experimental Techniques for Conformational Analysis
A multi-faceted experimental approach is often necessary to fully elucidate the conformational preferences of tetrahydrobenzothiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for studying the conformation of molecules in solution.[6] Several NMR parameters are sensitive to the geometry of the tetrahydrobenzothiophene ring:
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons on the saturated portion of the ring, one can deduce the dihedral angles and thus the preferred conformation.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about through-space proximity between protons. The observation of an NOE between two protons indicates that they are close in space, which can help to distinguish between different conformations.
-
Chemical Shifts: The chemical shifts of the protons and carbons in the tetrahydrobenzothiophene ring are also influenced by the local electronic environment, which is in turn affected by the ring's conformation. While less direct than coupling constants or NOEs, chemical shift data can provide valuable corroborating evidence.
-
¹³C-¹⁴N Solid-State NMR: For crystalline samples, solid-state NMR techniques can be employed to differentiate between isomers and provide insights into the solid-state conformation.[7]
-
Sample Preparation: Dissolve a sufficient amount of the purified tetrahydrobenzothiophene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.
-
COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish the proton-proton connectivity within the spin systems of the tetrahydrobenzothiophene ring.
-
NOESY/ROESY Acquisition: Acquire a two-dimensional NOESY or ROESY spectrum to identify through-space correlations. The choice between NOESY and ROESY depends on the molecular weight of the compound.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum. Measure the coupling constants from the fine structure of the signals. Analyze the cross-peaks in the COSY and NOESY/ROESY spectra to build a model of the predominant conformation in solution.
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1] This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's conformation in the crystal lattice. It is important to recognize that the conformation observed in the solid state may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, X-ray crystallography provides an invaluable reference point and can reveal key intramolecular interactions that stabilize certain conformations. For example, X-ray analysis of a 2,4-dimethylpiperidine substituted 4,5,6,7-tetrahydro-benzothiophene derivative revealed a twisted boat conformation for the piperidine ring and differences in the conformation of the cyclohexene ring of the tetrahydrobenzothiophene fragment between two independent molecules in the asymmetric unit.[4]
Caption: Workflow for X-ray Crystallography.
Computational Chemistry: A Powerful Predictive Tool
Computational methods are indispensable for a comprehensive conformational analysis.[8] They allow for the exploration of the entire conformational space of a molecule, the calculation of the relative energies of different conformers, and the prediction of energetic barriers for their interconversion.
Molecular Mechanics (MM)
Molecular mechanics methods employ classical physics to model the potential energy surface of a molecule. These methods are computationally inexpensive and are well-suited for performing conformational searches on large and flexible molecules. Force fields like MMFF94 and OPLS are commonly used for this purpose.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energetics of a molecule compared to molecular mechanics. DFT calculations are often used to optimize the geometries of the low-energy conformers identified by a molecular mechanics search and to obtain more reliable relative energies.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the conformational behavior of a molecule over time.[4] By simulating the motion of the atoms in a molecule, one can observe conformational transitions and calculate the populations of different conformational states. This is particularly useful for understanding the flexibility of the tetrahydrobenzothiophene ring and how it might adapt its conformation upon binding to a biological target.
Caption: Computational Conformational Analysis Workflow.
Influence of Substituents on Conformational Preference
The nature and position of substituents on the tetrahydrobenzothiophene ring can have a profound impact on its conformational equilibrium.[9]
-
Steric Effects: Bulky substituents will tend to occupy positions that minimize steric hindrance. For example, a large substituent is more likely to be found in an equatorial position in a half-chair conformation to avoid unfavorable 1,3-diaxial interactions.
-
Electronic Effects: The electronic properties of substituents can also influence conformational preferences. Electron-withdrawing or electron-donating groups can alter the geometry of the ring through their effects on bond lengths and angles.[9]
-
Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can lead to the formation of intramolecular hydrogen bonds that lock the molecule into a specific conformation.
The interplay of these effects can be complex, and a careful analysis using both experimental and computational methods is often required to unravel the conformational preferences of a given substituted tetrahydrobenzothiophene derivative.
Case Study: Conformational Restriction in Drug Design
The concept of conformational restriction is a powerful strategy in drug design. By designing molecules that are pre-organized in the bioactive conformation, it is possible to improve binding affinity and selectivity. Tetrahydrobenzothiophene derivatives have been explored as conformationally restricted inhibitors of enzymes like type II dehydroquinase.[10] By locking the molecule into a specific shape that mimics the transition state of the enzymatic reaction, it is possible to achieve potent and selective inhibition.
Conclusion
The conformational analysis of the tetrahydrobenzothiophene moiety is a critical aspect of understanding its chemical and biological properties. A synergistic approach that combines high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and state-of-the-art computational methods provides the most comprehensive picture of the conformational landscape of these important heterocyclic compounds. The insights gained from such studies are invaluable for the rational design of novel therapeutics and functional materials based on the tetrahydrobenzothiophene scaffold.
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med Chem. 2022 Dec 5;14(1):166-172. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. J Med Chem. 2023 Feb 23;66(4):2849-2873. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. [Link]
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Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
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Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. NIH. [Link]
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[11][12]thieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E. [Link]
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CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. LinkedIn. [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PubMed. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid via the Gewald Reaction
Introduction
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in a range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antibacterial drugs.[1][2] The Gewald reaction, a powerful multi-component condensation, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This one-pot reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to afford the thiophene ring system in a single, atom-economical step.[5]
This application note provides an in-depth, field-proven guide for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid . While the topic specifies "4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid," standard Gewald synthesis from cyclohexanone and a cyanoacetate derivative yields the 2-amino-3-carboxylic acid isomer. We will proceed with this synthetically accessible and widely utilized isomer. The protocol is presented in two main parts: the initial Gewald reaction to form the ethyl ester intermediate, followed by its saponification to the final carboxylic acid product. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol, offer insights into troubleshooting common issues, and present a comprehensive workflow to ensure reproducible success for researchers in drug discovery and chemical synthesis.
Reaction Scheme
The overall two-step synthesis proceeds as follows:
Overall synthesis of the target compound from cyclohexanone, ethyl cyanoacetate, and sulfur.
Mechanism of the Gewald Reaction
The Gewald reaction's success lies in a cascade of three key transformations occurring in a single pot.[4] A deep understanding of this mechanism is crucial for troubleshooting and optimization.
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate).[6][7] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then nucleophilically attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the stable α,β-unsaturated nitrile intermediate.[4]
-
Michael Addition of Sulfur: The same basic catalyst deprotonates the α-carbon of the Knoevenagel-Cope product. This carbanion then attacks the elemental sulfur (S₈ ring), leading to the opening of the sulfur ring and the formation of a thiolate intermediate.[1][8]
-
Intramolecular Cyclization and Tautomerization: The terminal thiolate anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered imine ring.[5][9] A final tautomerization (or aromatization) step yields the stable 2-aminothiophene ring system.[1][4]
The following diagram illustrates the accepted mechanistic pathway.
Caption: The mechanistic pathway of the Gewald reaction.
Experimental Protocols
This section is divided into the synthesis of the ester intermediate and its subsequent hydrolysis.
Part A: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is optimized for a balance of yield, purity, and operational simplicity.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Cyclohexanone | ≥99.8% | Sigma-Aldrich |
| Ethyl Cyanoacetate | ≥99% | Sigma-Aldrich |
| Sulfur (powder) | -325 mesh, ≥99.5% | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof, anhydrous | VWR |
| 250 mL Round-bottom flask | - | Pyrex |
| Reflux Condenser | - | Pyrex |
| Magnetic Stirrer/Hotplate | - | IKA |
| Ice Bath | - | - |
| Buchner Funnel & Flask | - | - |
Step-by-Step Methodology
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (9.81 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), and elemental sulfur (3.21 g, 0.1 mol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Addition: To the stirring suspension, add morpholine (8.71 g, 0.1 mol) dropwise over 5 minutes. Causality Note: Morpholine acts as the basic catalyst essential for both the initial Knoevenagel condensation and the subsequent Michael addition of sulfur. Its secondary amine structure is highly effective for this transformation.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-65°C) with continuous stirring. The mixture will turn dark and thicken. Maintain the reflux for 2 hours.
-
Precipitation and Isolation: After 2 hours, remove the heat source and allow the flask to cool to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. The product is often of sufficient purity for the next step. If further purification is needed, recrystallize from hot ethanol.
Part B: Hydrolysis to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
This is a standard saponification procedure to convert the ethyl ester to the desired carboxylic acid.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Ethyl 2-amino...carboxylate | Product from Part A |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Ethanol (EtOH) | 95% |
| Deionized Water | - |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| pH paper or pH meter | - |
| 250 mL Round-bottom flask | - |
Step-by-Step Methodology
-
Saponification Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl ester from Part A (e.g., 0.08 mol) in 100 mL of 95% ethanol. Add a solution of sodium hydroxide (4.8 g, 0.12 mol, 1.5 equiv.) in 20 mL of deionized water.
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester. Causality Note: The excess sodium hydroxide drives the hydrolysis of the ester to its corresponding carboxylate salt, which is soluble in the aqueous ethanol mixture.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the remaining aqueous residue in approximately 100 mL of water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH reaches 2-3. This will precipitate the carboxylic acid. Causality Note: Protonation of the carboxylate salt renders it insoluble in the acidic aqueous medium, allowing for its isolation.
-
Isolation and Drying: Collect the white to off-white precipitate by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral (pH ~7). Dry the final product in a vacuum oven at 50-60°C.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the two-part synthesis.
Data and Expected Results
The following table summarizes the expected outcomes for this protocol.
| Parameter | Part A: Ethyl Ester | Part B: Carboxylic Acid |
| Chemical Formula | C₁₁H₁₅NO₂S | C₉H₁₁NO₂S |
| Molecular Weight | 225.31 g/mol | 197.25 g/mol |
| Appearance | White to pale yellow crystalline solid | White to off-white powder |
| Expected Yield | 75-85% | 88-95% (from ester) |
| Melting Point | 146-148 °C | 200-202 °C (decomposes) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.0 (s, 2H, NH₂), 4.1 (q, 2H, OCH₂), 2.5-2.7 (m, 4H, CH₂), 1.6-1.8 (m, 4H, CH₂), 1.2 (t, 3H, CH₃) | ~12.0 (br s, 1H, COOH), 7.2 (s, 2H, NH₂), 2.5-2.7 (m, 4H, CH₂), 1.6-1.8 (m, 4H, CH₂) |
| FT-IR (cm⁻¹) | ~3400, 3300 (N-H), ~1650 (C=O), ~1580 (N-H bend) | ~3400, 3300 (N-H), 2500-3000 (O-H), ~1640 (C=O) |
Troubleshooting and Optimization
A self-validating protocol must account for potential deviations. Here are common issues and their solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Part A | Incomplete Knoevenagel condensation; Dimerization of the unsaturated nitrile.[10] | Optimize Base: Ensure the correct stoichiometry of morpholine. For less reactive ketones, piperidine can be screened.[9] Temperature Control: Do not exceed 65°C, as higher temperatures can favor dimerization.[10] |
| Dark Brown/Tarry Reaction Mixture | Formation of complex polysulfides due to overheating or impurities.[10] | Control Temperature: Maintain a gentle reflux. Purity: Use high-purity sulfur and solvents. Work-up: If a tar forms, attempt to triturate the crude material with cold ethanol or ether to solidify the product. |
| Incomplete Hydrolysis in Part B | Insufficient reaction time or insufficient base. | Monitor Reaction: Use TLC (e.g., 3:1 Hexanes:EtOAc) to track the disappearance of the starting ester. Increase Time/Base: Extend reflux time to 8 hours or increase NaOH to 2.0 equivalents. |
| Product Fails to Precipitate (Part B) | Insufficient acidification or product is more soluble than expected. | Verify pH: Use a pH meter to ensure the pH is robustly in the 2-3 range. Extraction: If precipitation is poor, extract the acidified aqueous layer with ethyl acetate (3x 50 mL), combine organic layers, dry over Na₂SO₄, and concentrate. |
Optimization Note: For substrates that consistently give low yields, a two-step procedure can be highly effective.[10] First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, react the purified intermediate with sulfur and morpholine in a separate step. This often prevents dimerization and other side reactions.[5][10]
Conclusion
The Gewald reaction offers a robust and highly efficient pathway to the valuable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. By following the detailed two-part protocol outlined in this application note—from the initial multi-component condensation to the final hydrolysis—researchers can reliably synthesize high-purity 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The provided mechanistic insights and troubleshooting guide are designed to empower scientists to not only replicate this procedure but also to logically adapt it for future synthetic challenges.
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A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Gewald reaction. Wikipedia. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. [Link]
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"purification of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid by recrystallization"
Application Note: High-Purity Recovery of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic Acid via Optimized Recrystallization
Introduction
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid (CAS No: 40133-07-1) is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are explored as potential therapeutic agents, including as allosteric enhancers for adenosine receptors.[1][2] The synthesis of this and related thiophenes, often via methods like the Gewald reaction, can yield crude products containing unreacted starting materials, side-products, and colored impurities.[3][4][5] Achieving high purity is paramount for subsequent synthetic steps and for ensuring the reliability of biological and material characterization data.
This application note provides a comprehensive, field-proven protocol for the purification of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid by recrystallization. We will delve into the rationale behind solvent selection, provide a detailed step-by-step methodology, and outline validation techniques to confirm purity, empowering researchers to obtain high-quality material consistently.
The Principle of Recrystallization
Recrystallization is a powerful purification technique for crystalline solids based on differential solubility.[6] The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[6] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[7]
The slow, controlled cooling of a saturated solution allows the target molecules to selectively deposit onto a growing crystal lattice, a thermodynamically favored process that excludes mismatched impurity molecules. This methodical growth is key to achieving high purity.
Part 1: Solvent System Selection & Rationale
The molecular structure of the target compound—featuring a nonpolar tetrahydro-benzothiophene core and a polar, hydrogen-bonding carboxylic acid group—guides the choice of an appropriate solvent. Carboxylic acids, as a class, are often amenable to recrystallization from polar protic solvents like alcohols or water.[8]
A preliminary solvent screen is the most effective method for identifying the optimal system.
Screening Protocol:
-
Place ~20-30 mg of the crude acid into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily in the cold.
-
Heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. A suitable solvent will dissolve the compound completely or almost completely when hot.[9]
-
Allow the successfully dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline precipitate.[10]
Based on the compound's structure and common practices for similar molecules, the following solvents are recommended for screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Causality |
| Ethanol | 78 | Polar Protic | The hydroxyl group can hydrogen bond with the carboxylic acid, aiding dissolution at elevated temperatures. Often a good starting point for polar organic acids.[8][11] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; may offer a different solubility profile that enhances crystal formation. |
| Acetic Acid | 118 | Polar Protic | As a carboxylic acid itself, it is often an excellent solvent for other acids. Its high boiling point can dissolve highly crystalline or stubborn solids. A volatile co-solvent may be needed to wash the final product.[7] |
| Ethanol/Water | Variable | High Polarity | A mixed-solvent system offers tunable polarity. The compound is sparingly soluble in water (0.26 g/L at 25°C), making water an excellent anti-solvent.[1][12] Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol. |
| Ethyl Acetate/Hexane | Variable | Med/Low Polarity | A classic mixed-solvent system. Dissolve in minimal hot ethyl acetate (the "good" solvent) and add hexane (the "poor" solvent) until the solution becomes cloudy, then reheat to clarify before cooling.[11] |
For this specific compound, an Ethanol/Water system is often highly effective due to the sharp difference in solubility it provides between hot and cold conditions.
Part 2: Detailed Recrystallization Workflow
This protocol assumes a starting scale of approximately 1-5 grams of crude material. Adjust volumes accordingly for different scales.
Materials & Equipment
-
Crude 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
-
Selected solvent (e.g., Ethanol, 95%) and anti-solvent (e.g., Deionized Water)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
-
(Optional) Activated carbon for decolorization
-
(Optional) Stemless funnel for hot filtration
Experimental Protocol
-
Dissolution:
-
Place the crude solid (e.g., 2.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the primary solvent (e.g., 10 mL of ethanol) and begin heating on a hot plate with stirring.
-
Continue adding the hot solvent in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (e.g., dust, catalysts) or colored tars are present, a hot filtration is required.
-
Rationale: This step removes impurities that do not dissolve in the hot solvent. It must be done quickly to prevent premature crystallization of the product in the funnel.[7]
-
Procedure: Place a fluted filter paper in a stemless funnel. Heat the receiving Erlenmeyer flask with a small amount of boiling solvent on the hotplate to keep the funnel warm with vapors. Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass this through the filter as well.
-
-
Crystallization (Cooling):
-
Remove the flask containing the clear, hot solution from the heat source. Cover it with a watch glass or beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is critical. It allows for the selective and ordered formation of pure crystals, excluding impurities from the lattice. Rapid cooling ("crashing out") traps impurities and leads to smaller, less pure crystals.[10][13]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the cold mother liquor.[7]
-
-
Isolation by Vacuum Filtration:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal with the funnel.[7]
-
Swirl the flask to create a slurry and pour the contents into the Büchner funnel under vacuum.
-
Transfer any remaining crystals from the flask using a spatula or by rinsing with a small amount of the ice-cold filtrate (mother liquor).
-
-
Washing:
-
With the vacuum still applied, wash the collected crystal cake with a minimal amount of ice-cold solvent.
-
Rationale: The wash removes any residual mother liquor, which is rich in soluble impurities. The solvent must be ice-cold to minimize re-dissolving the purified product crystals.[9]
-
-
Drying:
-
Continue to draw air through the filter cake for 10-15 minutes to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass, break up any clumps, and allow them to air dry completely. For optimal dryness, place the sample in a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved.[9]
-
Visualization of the Experimental Workflow
Sources
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Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement mandated by regulatory bodies to ensure the safety and efficacy of drug products.[1] This method is designed for researchers, scientists, and drug development professionals to accurately quantify the primary compound and separate it from potential process-related impurities and degradation products. The protocol has been developed considering the physicochemical properties of the analyte and is suitable for routine quality control and stability testing. The method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction
This compound (Figure 1) is a heterocyclic compound containing a thiophene ring fused with a cyclohexane ring and substituted with a carboxylic acid group.[4][5] Such structures are common scaffolds in medicinal chemistry, making the purity of this intermediate or potential API a critical quality attribute (CQA). High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for impurity analysis due to its simplicity, cost-effectiveness, and reliability.[6][7]
The development of a stability-indicating analytical method is essential to ensure that any changes in the purity of the drug substance over time, due to environmental factors like light, heat, and humidity, can be accurately detected.[8][9] This is achieved through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[10][11] The developed HPLC method must be able to resolve the main peak from all these degradants, thus demonstrating its specificity.[12]
Figure 1. Chemical Structure of this compoundMolecular Formula: C9H10O2SMolecular Weight: 182.24 g/mol[4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.[13]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial screening. The selection of a column with low silanol activity can be beneficial for the analysis of acidic compounds.[14]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment).[15] Formic acid is preferred for mass spectrometry (MS) compatibility.
-
This compound reference standard.
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.[16]
-
Chromatographic Conditions
The following chromatographic conditions were optimized to achieve good resolution and peak shape for the analyte and its potential impurities.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Table 1: Optimized HPLC Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Table 2: Gradient Elution Program
Rationale for Method Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately non-polar this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.
-
Gradient Elution: A gradient program is employed to ensure the elution of any more hydrophobic impurities within a reasonable run time and to provide better resolution between closely eluting peaks.[17]
-
UV Detection: Thiophene-containing compounds typically exhibit UV absorbance. A PDA detector is useful for initial method development to determine the optimal detection wavelength and to assess peak purity.
Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to be analyzed in the same manner as the working standard solution.
System Suitability
Before sample analysis, the system suitability must be verified. This ensures that the chromatographic system is adequate for the intended analysis.[18]
-
Inject the working standard solution five times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time.
-
The acceptance criteria are typically:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Analytical Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are crucial for developing stability-indicating methods.[10][19] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can detect degradants without forming secondary products from over-stressing.[16]
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.[16]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C. Neutralize with 0.1 M HCl before injection.[16]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.[16]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C) in a controlled oven.[16]
-
Photolytic Degradation: Expose the sample solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[16]
A control sample (unstressed) should be analyzed alongside the stressed samples.
Stress Testing Workflow
Caption: Workflow for forced degradation studies.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities and degradants.[12] | Peak purity index > 0.999 for the main peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] | For impurity testing: Reporting threshold to 120% of the specification.[2] |
| Accuracy | The closeness of test results obtained by the method to the true value.[1] | 98.0% to 102.0% recovery for spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (%RSD ≤ 2.0), Intermediate Precision (%RSD ≤ 2.0). |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
Results and Discussion
A typical chromatogram of this compound should show a sharp, well-defined peak at its characteristic retention time. In the forced degradation studies, significant degradation was observed under basic and oxidative conditions, indicating the susceptibility of the molecule to these stresses. The developed HPLC method successfully separated the main peak from all degradation products, confirming its stability-indicating nature. Peak purity analysis using a PDA detector showed no co-eluting peaks, further demonstrating the specificity of the method. The method was validated and found to be linear, accurate, precise, and robust within the specified range.
Conclusion
This application note provides a comprehensive and robust stability-indicating HPLC method for the determination of purity of this compound. The detailed protocols for method execution, forced degradation, and validation serve as a valuable resource for quality control laboratories in the pharmaceutical industry. The method is specific, accurate, precise, and suitable for its intended purpose of analyzing process-related impurities and degradation products.
References
-
African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.[Link]
-
Al-Saeed, G. A. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Drug Delivery Technology. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.[Link]
-
SIELC Technologies. (2018). 2-Thiophenecarboxylic acid.[Link]
-
PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.[Link]
-
SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.[Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1.[Link]
-
African Journal of Biomedical Research. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.[Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.[Link]
-
LCGC International. (2009). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.[Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.[Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals.[Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.[Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.[Link]
-
Molbase. (n.d.). This compound | CAS 6435-75-2.[Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
PubChem. (n.d.). This compound.[Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.[Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation.[Link]
-
Chem-Space. (n.d.). 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.[Link]
-
European Journal of Chemistry. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole.[Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.[Link]
-
Journal of Natural Products. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.[Link]
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Application and Protocol Guide for the NMR Characterization of Substituted Tetrahydrobenzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold and the Indispensable Role of NMR
The tetrahydrobenzo[b]thiophene core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds. These derivatives have shown promise as antibacterial agents, histone deacetylase (HDAC) inhibitors, and modulators of retinoic acid receptor-related orphan receptor γt (RORγt), highlighting their therapeutic potential.[1][2][3][4] The precise substitution pattern on both the thiophene and the tetrahydro-aromatic rings is critical to their biological function. Consequently, unambiguous structural elucidation is a cornerstone of the development process for these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural characterization of these organic molecules.[5][6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is essential for confirming the identity and purity of newly synthesized derivatives. This guide offers a comprehensive overview of the application of 1D and 2D NMR techniques for the robust characterization of substituted tetrahydrobenzothiophene derivatives, moving beyond a simple recitation of steps to explain the underlying principles and strategic choices in experimental design.
Part 1: Foundational Analysis with 1D NMR Spectroscopy
One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, is the initial and most fundamental step in the characterization process.[7]
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum provides crucial information on the number of different proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling.
Key Diagnostic Regions for Tetrahydrobenzothiophene Derivatives:
-
Aliphatic Protons (Cyclohexene Ring): The protons on the saturated portion of the tetrahydrobenzothiophene ring typically resonate in the upfield region of the spectrum, generally between δ 1.0 and 3.0 ppm.[4] The exact chemical shifts and multiplicities are highly dependent on the substitution pattern and the stereochemistry of the ring.
-
Aromatic/Thiophene Protons: Protons directly attached to the thiophene ring or any aromatic substituents will appear in the downfield region, typically from δ 7.0 to 8.5 ppm.[4] The chemical shift is influenced by the electron-donating or electron-withdrawing nature of the substituents.[8]
-
Amide/Carboxylic Acid Protons: In many biologically active derivatives, amide (-NH) or carboxylic acid (-COOH) functionalities are present. These protons are often broad and can appear over a wide chemical shift range, sometimes as far downfield as δ 11.0 to 13.5 ppm, and their signals may be exchangeable with D₂O.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a count of the number of unique carbon atoms and an indication of their chemical environment (e.g., aliphatic, aromatic, carbonyl).
Typical ¹³C Chemical Shift Ranges:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aliphatic (sp³) Carbons (Cyclohexene Ring) | 20 - 40 |
| Thiophene Ring Carbons | 110 - 150 |
| Aromatic Substituent Carbons | 115 - 165 |
| Carbonyl Carbons (e.g., in amides, esters) | 160 - 180 |
| Carboxylic Acid Carbons | 165 - 185 |
Note: These are approximate ranges and can be influenced by the specific substituents and solvent used.[4][9][10]
Part 2: Unraveling Connectivity with 2D NMR Spectroscopy
While 1D NMR provides a foundational overview, complex substitution patterns and overlapping signals often necessitate the use of two-dimensional (2D) NMR experiments to definitively establish the molecular structure.[11][12][13]
Workflow for 2D NMR Analysis
Caption: A typical workflow for the structural elucidation of substituted tetrahydrobenzothiophene derivatives using 2D NMR.
Key 2D NMR Experiments and Their Applications
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[14] It is invaluable for tracing out the proton networks within the aliphatic cyclohexene ring and identifying adjacent protons on aromatic substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[7][14] It is a powerful tool for assigning the ¹³C resonances of protonated carbons and can help resolve overlapping proton signals by spreading them out in the carbon dimension.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most crucial for this class of compounds. It reveals correlations between protons and carbons that are separated by two or three bonds.[15][16][17] This is essential for:
-
Connecting Fragments: Linking different spin systems (e.g., an aromatic substituent to the tetrahydrobenzothiophene core).
-
Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary method for their assignment through their long-range couplings to nearby protons.[15]
-
Confirming Substitution Patterns: The presence or absence of specific HMBC correlations provides definitive proof of the locations of substituents on the heterocyclic scaffold.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[14] They are particularly useful for determining the relative stereochemistry of substituents on the cyclohexene ring.
Part 3: Experimental Protocols
The following are generalized protocols that should be adapted based on the specific compound, available instrumentation, and desired resolution.
Protocol 1: Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for compounds with acidic protons like amides and carboxylic acids, as it slows down their exchange with residual water.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For less sensitive experiments like ¹³C or some 2D NMR, a higher concentration may be beneficial.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[18] Modern spectrometers can often reference the spectrum to the residual solvent signal.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H Acquisition:
-
Determine the 90° pulse width.
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C Acquisition:
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a sufficient number of scans (often several hundred to thousands, depending on concentration) to obtain a good signal-to-noise ratio. For quantitative ¹³C NMR, longer relaxation delays and inverse-gated decoupling are necessary to suppress the NOE.[19]
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
General Parameters: For all 2D experiments, acquire the ¹H spectrum in the direct dimension (F2) and the second nucleus's spectrum (¹H for COSY, ¹³C for HSQC/HMBC) in the indirect dimension (F1).
-
COSY:
-
Typically requires a relatively short acquisition time.
-
Number of scans (NS) per increment is usually 2 or 4.
-
Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) for adequate resolution.
-
-
HSQC:
-
This is a sensitive experiment due to proton detection.
-
NS per increment can often be low (e.g., 1-4).
-
Optimize the spectral width in the F1 dimension to the expected ¹³C chemical shift range.
-
-
HMBC:
-
Less sensitive than HSQC, so more scans per increment are typically needed (e.g., 8-32).
-
The crucial parameter is the long-range coupling constant (J_long-range) for which the experiment is optimized, typically set to 8-10 Hz to observe two- and three-bond correlations.[17]
-
Part 4: Data Interpretation - A Case Study Approach
Consider a hypothetical derivative: 2-acetamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Expected NMR Features and Elucidation Strategy:
-
¹H NMR:
-
A singlet for the acetamido methyl group (~δ 2.2 ppm).
-
A doublet for the 6-methyl group, coupled to the proton at C6.
-
A complex set of multiplets for the aliphatic protons at C4, C5, C6, and C7.
-
A broad singlet for the amide NH proton (downfield).
-
A very broad singlet for the carboxylic acid OH proton (far downfield, >δ 12 ppm in DMSO-d₆).
-
-
¹³C NMR:
-
Signals for the two methyl carbons.
-
Four signals for the sp³ carbons of the cyclohexene ring.
-
Four signals for the sp² carbons of the thiophene ring (two quaternary).
-
Two carbonyl carbon signals (amide and carboxylic acid).
-
-
2D NMR Strategy:
-
COSY: Would establish the connectivity within the cyclohexene ring, for example, showing a correlation between the H4 protons and the H5 protons.
-
HSQC: Would unambiguously assign the protonated carbons, for instance, linking the methyl proton signals to their respective carbon signals.
-
HMBC: This would be the key experiment.
-
A correlation from the acetamido methyl protons to the amide carbonyl carbon would confirm this fragment.
-
A correlation from the amide NH proton to the C2 carbon of the thiophene ring would place the acetamido group at this position.
-
Correlations from the C4 protons to the quaternary thiophene carbons would confirm the fusion of the two rings.
-
A correlation from the C4 protons to the carboxylic acid carbonyl carbon would help to place the carboxylic acid group at C3.
-
-
Conclusion
The systematic application of 1D and 2D NMR spectroscopy is essential for the unambiguous structural characterization of substituted tetrahydrobenzothiophene derivatives. By moving logically from simple 1D experiments to more complex 2D techniques like COSY, HSQC, and particularly HMBC, researchers can confidently determine connectivity and substitution patterns. This robust characterization is a non-negotiable prerequisite for understanding structure-activity relationships and advancing these promising molecules in the drug development pipeline.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of Tetrahydrobenzothiophene Carboxylic Acids
Here is the detailed Application Note and Protocol on the mass spectrometry fragmentation pattern of tetrahydrobenzothiophene carboxylic acids.
Abstract
The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds under investigation for various therapeutic applications. Accurate structural confirmation and quantification of these molecules are critical milestones in the drug development pipeline. Mass spectrometry (MS) serves as an indispensable tool for these tasks, providing sensitive and specific molecular information.[1] This application note provides an in-depth guide to the characteristic mass spectrometric fragmentation patterns of tetrahydrobenzothiophene carboxylic acids under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. We will explore the underlying principles of these fragmentation pathways and present a robust, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable analysis of this compound class in biological matrices.
Introduction
Tetrahydrobenzothiophene carboxylic acids represent a class of sulfur-containing heterocyclic compounds of significant interest to the pharmaceutical industry. Their rigid, three-dimensional structure and the presence of a carboxylic acid moiety—a key functional group for interacting with biological targets—make them attractive candidates for drug design. As these molecules advance through discovery and development, unequivocal structural verification and precise quantification are paramount.
Mass spectrometry is the cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity.[2][3] However, the interpretation of mass spectra is not always trivial. The fragmentation of a molecule is governed by its inherent chemical stability, the functional groups present, and the ionization technique employed. Understanding these fragmentation patterns is essential for confirming molecular identity, identifying metabolites, and developing robust quantitative assays.
This guide is designed for researchers, analytical scientists, and drug development professionals. Its objective is to:
-
Detail the predictable fragmentation pathways of the tetrahydrobenzothiophene carboxylic acid scaffold.
-
Contrast the fragmentation patterns generated by Electron Ionization (EI-MS) and Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS).
-
Provide a comprehensive, step-by-step LC-MS/MS protocol for the quantitative analysis of these compounds.
Fundamental Fragmentation Principles
The choice of ionization technique dictates the extent of fragmentation observed in a mass spectrometer. Hard ionization techniques like EI impart significant energy to the molecule, leading to extensive fragmentation, while soft ionization techniques like ESI are gentler, typically leaving the molecular ion intact for subsequent fragmentation in a controlled manner (MS/MS).[4][5][6]
Electron Ionization (EI-MS) Fragmentation Patterns
EI-MS is a classic technique used in conjunction with Gas Chromatography (GC-MS) or for direct analysis of pure, volatile solids. The high energy of the electron beam (typically 70 eV) induces complex fragmentation, providing a detailed "fingerprint" of the molecule.[7] For a generic tetrahydrobenzothiophene carboxylic acid, the following pathways are anticipated.
-
The Molecular Ion (M•+): The fused aromatic-alicyclic ring system imparts considerable stability, generally resulting in a prominent molecular ion peak.[8] This is the highest mass-to-charge ratio (m/z) peak in the spectrum (excluding isotope peaks) and confirms the molecular weight of the compound.
-
Fragmentation of the Carboxylic Acid Group: The carboxylic acid moiety is a predictable site of initial fragmentation.
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in a prominent peak at [M-17] +. This generates a stable acylium ion, which is often a major fragment for carboxylic acids.[9][10][11]
-
Loss of the Carboxy Radical (•COOH): Cleavage of the bond between the thiophene ring and the carboxyl group leads to a fragment at [M-45] +.[9][10][11]
-
-
Fragmentation of the Tetrahydro- Ring: The saturated portion of the molecule is prone to fragmentation pathways typical of cyclic alkanes.
-
Retro-Diels-Alder (RDA) Reaction: A common pathway for cyclohexene-like systems, this can lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in a fragment at [M-28] +.
-
Alpha Cleavage: Cleavage of the C-C bonds adjacent to the sulfur heteroatom can occur, leading to ring-opening and subsequent fragmentation.
-
The following diagram illustrates the primary EI fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways for a tetrahydrobenzothiophene carboxylic acid.
Electrospray Ionization Tandem MS (ESI-MS/MS) Patterns
ESI is the premier ionization technique for LC-MS, as it efficiently ionizes molecules directly from a liquid phase into the gas phase.[4] For carboxylic acids, ESI is most effective in negative ion mode , where it abstracts the acidic proton to form a stable deprotonated molecule, [M-H]⁻ . This ion is then selected and fragmented via Collision-Induced Dissociation (CID) to generate the MS/MS spectrum.
-
Primary Fragmentation (MS²): The fragmentation of the [M-H]⁻ precursor ion is dominated by a single, highly characteristic pathway.
-
Decarboxylation (Loss of CO₂): The carboxylate anion readily loses a neutral molecule of carbon dioxide (44.01 Da). This results in a prominent, often base, peak at [M-H-44]⁻ . This decarboxylation is the most common and lowest-energy fragmentation pathway for deprotonated carboxylic acids and is a key diagnostic tool for identifying this functional group.[5]
-
-
Further Fragmentation (MS³): The resulting carbanion can be further fragmented in subsequent stages of mass analysis (MS³), which can help elucidate the structure of the core ring system, though this is often not necessary for routine quantification.
The following diagram illustrates the dominant ESI-MS/MS fragmentation pathway in negative ion mode.
Caption: Dominant ESI-MS/MS fragmentation of a deprotonated tetrahydrobenzothiophene carboxylic acid.
Recommended Analytical Protocol: LC-MS/MS Analysis
This protocol provides a robust and reproducible method for the quantification of a tetrahydrobenzothiophene carboxylic acid derivative in human plasma using a standard UHPLC system coupled to a triple quadrupole mass spectrometer.
Objective
To achieve reliable separation and sensitive quantification of the target analyte from endogenous plasma components. The protocol utilizes protein precipitation for sample cleanup and tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for specificity and sensitivity.[12]
Materials and Reagents
-
Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic Acid (≥99%).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is highly recommended. If unavailable, a close structural analog can be used.
-
Control Matrix: Blank human plasma (K₂EDTA).
Instrumentation
-
UHPLC System: A system capable of delivering accurate gradients at pressures up to 600 bar.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) equipped with an ESI source.
Sample Preparation Protocol (Protein Precipitation)
This method is chosen for its speed, simplicity, and effectiveness in removing the bulk of plasma proteins.
-
Aliquot: Transfer 50 µL of human plasma sample, blank, or calibration standard into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL in 50% methanol) to all tubes except the blank matrix.
-
Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to ensure complete protein denaturation.
-
Vortex: Vortex mix all tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography (LC) Method
The use of a C18 stationary phase provides excellent retention for moderately non-polar compounds like the tetrahydrobenzothiophene core, while the acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.[13]
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention and efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase; acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase; acid maintains mobile phase consistency.[14] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry. |
| Injection Vol. | 5 µL | |
| Gradient | 0.0 min: 10% B | |
| 0.5 min: 10% B | ||
| 3.0 min: 95% B | Ramped to elute the analyte. | |
| 4.0 min: 95% B | Column wash. | |
| 4.1 min: 10% B | Re-equilibration. | |
| 5.0 min: 10% B | End of run. |
Mass Spectrometry (MS) Method
The method uses negative ion mode ESI and MRM to monitor the characteristic transition from the precursor ion to the product ion after decarboxylation.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Negative | Optimal for forming the stable [M-H]⁻ ion from the carboxylic acid. |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | |
| MRM Transition | [M-H]⁻ → [M-H-44]⁻ | Monitors the specific loss of CO₂ for maximum specificity and sensitivity. |
| Dwell Time | 100 ms |
Analytical Workflow Diagram
The entire process from sample receipt to data generation is outlined below.
Caption: Complete workflow for the quantitative analysis of tetrahydrobenzothiophene carboxylic acids in plasma.
Data Interpretation and System Suitability
A successful analysis using this protocol will yield a sharp chromatographic peak at a stable retention time for both the analyte and the internal standard. The trustworthiness of the protocol is ensured by implementing system suitability checks:
-
Peak Shape: Tailing factor should be between 0.8 and 1.5.
-
Retention Time: Should be consistent within ±0.2 minutes across the analytical run.
-
Signal-to-Noise (S/N): The S/N ratio for the Lower Limit of Quantification (LLOQ) should be ≥10.
-
Calibration Curve: The calibration curve should have a coefficient of determination (r²) ≥ 0.99.
Conclusion
The mass spectrometric fragmentation of tetrahydrobenzothiophene carboxylic acids is predictable and follows well-established chemical principles. Under EI conditions, fragmentation is driven by losses from the carboxylic acid moiety and the saturated ring system. Under the more analytically relevant ESI-MS/MS conditions, fragmentation in negative ion mode is dominated by a highly specific neutral loss of CO₂. The provided LC-MS/MS protocol leverages this characteristic fragmentation to create a robust, sensitive, and specific method for the quantification of this important class of molecules, making it a valuable tool for researchers in the field of drug discovery and development.
References
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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LC/MS/MS Method Package for Reactive Sulfur Profiling. Shimadzu. [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
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PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. [Link]
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The Role of Mass Spectrometry in the Cannabis Industry. National Institutes of Health. [Link]
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Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. National Institutes of Health. [Link]
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Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. National Institutes of Health. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]
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Mass Spectrometry Applications for Toxicology. National Institutes of Health. [Link]
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Northway Biotech. [Link]
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Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. ResearchGate. [Link]
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Application Notes and Protocols for the Use of Tetrahydrobenzothiophene Derivatives as Antimicrobial Agents
Introduction: A New Scaffold for Combating Antimicrobial Resistance
The relentless rise of multidrug-resistant pathogens presents one of the most significant challenges to global public health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. Tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds, exhibiting significant potency against a spectrum of clinically relevant bacteria, including both Gram-positive and Gram-negative species.[1][2][3] This guide provides a comprehensive overview of the antimicrobial applications of these derivatives, detailing their mechanism of action, structure-activity relationships, and robust protocols for their synthesis and evaluation.
Mechanism of Action: Targeting Lipopolysaccharide Transport
A key target for several potent tetrahydrobenzothiophene derivatives in Gram-negative bacteria is MsbA, an essential ATP-binding cassette (ABC) transporter.[4] MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the cytoplasmic membrane, a critical step in the biogenesis of the outer membrane.[1][5] By inhibiting MsbA, these compounds disrupt the integrity of the outer membrane, leading to increased cellular permeability, loss of essential functions, and ultimately, cell death. This targeted approach offers a promising strategy for developing new antibiotics against challenging Gram-negative infections.
Caption: Inhibition of the MsbA LPS flippase by tetrahydrobenzothiophene derivatives.
Structure-Activity Relationship (SAR) Studies
Initial SAR studies have provided valuable insights for the optimization of tetrahydrobenzothiophene derivatives. Key findings indicate that:
-
Substituents on the Benzene Ring: The presence of electron-withdrawing groups on the benzene ring, such as fluorine or chlorine, tends to enhance antibacterial activity. However, an excess of these groups may be detrimental.[1]
-
Amide Linkage: The nature of the substituent on the amide group at the 2-position plays a crucial role in determining the potency and spectrum of activity.
-
Alkyl Groups: The presence of small alkyl groups, such as a methyl group, at certain positions on the tetrahydrobenzothiophene core can also positively influence antimicrobial efficacy.[1]
Data Presentation: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative tetrahydrobenzothiophene derivatives against a panel of pathogenic bacteria.
| Compound ID | R1 Group | R2 Group | E. coli MIC (µM) | P. aeruginosa MIC (µM) | Salmonella MIC (µM) | S. aureus MIC (µM) | Reference |
| 3b | H | 4-F | 1.11 | 1.00 | 0.54 | 1.11 | [1][6] |
| 3c | Methyl | 4-F | - | 0.61 - 1.00 | - | - | [1] |
| 3f | H | 4-Cl | 0.64 - 1.11 | - | - | - | [1] |
| Ciprofloxacin | - | - | - | - | - | - | [1] |
| Gentamicin | - | - | - | - | - | - | [1] |
Note: Dashes indicate data not reported in the cited sources.
Experimental Protocols
Protocol 1: Synthesis of a Representative Tetrahydrobenzothiophene Derivative
This protocol describes a general method for the synthesis of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives, adapted from published procedures.[7][8]
Caption: General synthetic workflow for tetrahydrobenzothiophene derivatives.
Step-by-Step Methodology:
-
Synthesis of the Core Scaffold:
-
To a solution of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL), add morpholine (2 mmol) as a catalyst.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzothiophene intermediate.
-
-
Amide Coupling:
-
Dissolve the intermediate from step 1 (5 mmol) in pyridine (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired substituted benzoyl chloride (5.5 mmol) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice-water and acidify with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
-
Saponification:
-
Suspend the ester product from step 2 (3 mmol) in a mixture of ethanol (15 mL) and 10% aqueous sodium hydroxide (10 mL).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with concentrated HCl to precipitate the final carboxylic acid product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified tetrahydrobenzothiophene derivative.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Self-Validating System:
-
Positive Control: Wells containing bacteria in broth without any antimicrobial agent to ensure bacterial growth.
-
Negative Control: Wells containing only sterile broth to check for contamination.
-
Reference Standard: A known antibiotic (e.g., ciprofloxacin, gentamicin) tested in parallel to validate the assay's accuracy.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the tetrahydrobenzothiophene derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[10]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the in vitro cytotoxicity of the compounds against a mammalian cell line (e.g., human dermal fibroblasts).[2][12][13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the tetrahydrobenzothiophene derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12]
-
Protocol 4: Time-Kill Curve Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the antimicrobial agent over time.[14][15][16][17]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.
-
Add the tetrahydrobenzothiophene derivative to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.
-
Include a growth control flask without any compound.
-
-
Sampling and Plating:
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial bacterial count.
-
Broader Antimicrobial Potential
While the primary focus has been on antibacterial activity, some benzothiophene derivatives have also shown promise as antifungal agents.[18][19][20] The core scaffold's versatility allows for chemical modifications that could lead to the development of compounds with a broader antimicrobial spectrum. Further investigation into the antifungal and antiviral properties of tetrahydrobenzothiophene derivatives is a promising area for future research.
Conclusion
Tetrahydrobenzothiophene derivatives represent a versatile and potent class of antimicrobial agents. Their novel mechanism of action against Gram-negative bacteria, coupled with their synthetic tractability, makes them excellent candidates for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers to explore and optimize this promising chemical scaffold in the ongoing fight against infectious diseases.
References
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Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166–172. [Link]
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Lai, L., Yang, J., Sun, W., Su, X., Chen, J., Chen, X., & Pei, S. (2023). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. [Link]
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Pei, S., Yang, J., Xia, S., Tang, S., Yuan, K., & Chen, J. (2023). Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Letters in Drug Design & Discovery, 20(3), 335-342. [Link]
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Pei, S., et al. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. [Link]
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Farghaly, T. A., et al. (2013). Synthesis and antimicrobial activity of novel tetrahydrobenzothienopyrimidines. Medicinal Chemistry Research, 22(10), 4995-5006. [Link]
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Lai, L., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172. [Link]
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Unknown Author. (2015). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME TETRAHYDROQUINAZOLINE DERIVATIVES OF BENZO[B]THIOPHENE. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Mi, W., et al. (2018). High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC. Nature Communications, 9(1), 4744. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Liao, M., & Locher, K. P. (2022). Cryo-EM Analysis of the Lipopolysaccharide Flippase MsbA. Methods in Molecular Biology, 2581, 205-220. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]
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Al-Samydai, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-6. [Link]
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Reyes, C. L., & Chang, G. (2005). Structure of the ABC transporter MsbA in complex with ATP.vanadate and lipopolysaccharide. Science, 308(5724), 1028-1031. [Link]
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Palmeira, A., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 16(17), 8172-8177. [Link]
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Unknown Author. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Coates, M. D., et al. (2018). A low-footprint, fluorescence-based bacterial time-kill assay for estimating dose-dependent cell death dynamics. PLoS One, 13(9), e0203123. [Link]
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El-Gazzar, M. G., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-22. [Link]
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Unknown Author. (n.d.). Reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes. ResearchGate. [Link]
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Siddiqui, A. A., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[21]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC, 2006(16), 149-159. [Link]
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Palmeira, A., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. ResearchGate. [Link]
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Lai, L., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health. [Link]
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Pei, S., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. PubMed. [Link]
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Sharma, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]
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Zarubaev, V. V., et al. (2020). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 25(21), 5029. [Link]
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Application Notes and Protocols for the Development of Anticancer Drugs Based on the Tetrahydrobenzothiophene Scaffold
Abstract: The tetrahydrobenzothiophene core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its derivatives are known to possess a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel anticancer agents based on this promising molecular framework. We will cover key stages of the preclinical drug development pipeline, from the initial synthesis of compound libraries to their evaluation in both cellular and animal models. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility. The primary mechanisms of action for this class of compounds, including kinase inhibition and the induction of apoptosis, will be a central focus of the outlined evaluation strategy.[3][4]
Section 1: Synthesis of Tetrahydrobenzothiophene Derivatives
The chemical tractability of the tetrahydrobenzothiophene scaffold allows for the generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies. The most common and efficient method for constructing the core is the Gewald multicomponent reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. This one-pot synthesis provides a straightforward entry point to the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, which serves as a versatile starting material for further derivatization.[1]
Protocol 1.1: Gewald Synthesis of a 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Precursor
This protocol describes a general procedure for synthesizing the foundational scaffold. The choice of cyclohexanone and malononitrile is illustrative; substitutions on the cyclohexanone ring or use of other active methylene compounds (e.g., ethyl cyanoacetate) can be employed to generate analog libraries.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (S)
-
Ethanol (or Methanol)
-
Morpholine (or another basic catalyst like triethylamine or piperidine)
-
Stir plate with heating capabilities
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Hexane and Ethyl Acetate for TLC mobile phase and column chromatography
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 0.5 M concentration relative to the limiting reagent).
-
Rationale: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and the progression of the reaction intermediates.
-
-
Catalyst Addition: Add a catalytic amount of morpholine (0.1-0.2 eq) to the mixture.
-
Rationale: The basic catalyst is crucial for deprotonating the active methylene group of malononitrile, initiating the Knoevenagel condensation with cyclohexanone, which is the first step of the reaction cascade.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring. The reaction progress should be monitored periodically.
-
Reaction Monitoring: After 2-3 hours, begin monitoring the reaction by TLC. Spot a small aliquot of the reaction mixture against the starting materials on a TLC plate and elute with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The formation of a new, more polar spot and the consumption of starting materials indicate reaction progress.
-
Workup: Once the reaction is complete (typically 4-6 hours), allow the flask to cool to room temperature. A solid precipitate often forms upon cooling.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel if it is an oil or contains persistent impurities.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Section 2: In Vitro Evaluation of Anticancer Activity
A tiered screening cascade is the most efficient approach to identify promising lead compounds. This process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more specific assays to elucidate the mechanism of action for the most potent hits.[6]
Table 1: Representative Cancer Cell Lines for Screening Tetrahydrobenzothiophene Derivatives
| Cell Line | Cancer Type | Rationale / Notes | Reference |
| A549 | Non-small Cell Lung Cancer | Commonly used, robust, and well-characterized. | [1] |
| MCF-7 | Breast Cancer (ER+) | Represents hormone-dependent breast cancer. | [3] |
| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer with known mutations (e.g., KRAS). | [3][7] |
| HepG2 | Hepatocellular Carcinoma | A widely used liver cancer model for cytotoxicity and mechanistic studies. | [3] |
| U87MG | Glioblastoma | Represents an aggressive brain tumor, testing blood-brain barrier penetration challenges. | [1] |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer model. | [8] |
Protocol 2.1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.[9]
Materials:
-
Selected cancer cell lines (from Table 1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solutions)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Plate reader (510 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "no drug" (vehicle control) and "no cells" (blank).
-
Incubation: Incubate the plates for 48-72 hours.
-
Rationale: This duration allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.
-
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software package.
Protocol 2.2: Mechanism of Action - Kinase Inhibition Assay
Many tetrahydrobenzothiophene derivatives function as kinase inhibitors.[1][8] A targeted assay against kinases like VEGFR-2, c-Met, or Pim-1 can confirm this mechanism. This protocol outlines a general ELISA-based method.
Materials:
-
Recombinant active kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Anti-phospho-substrate antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Streptavidin-coated 96-well plates
Step-by-Step Methodology:
-
Substrate Coating: Add the biotinylated peptide substrate to the wells of a streptavidin-coated plate and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Kinase Reaction: Add the kinase reaction mixture to each well. This includes the recombinant kinase, assay buffer, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a specific concentration of ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Rationale: ATP is the phosphate donor for the kinase. The reaction is timed to ensure it proceeds within the linear range.
-
-
Detection: Stop the reaction and add the HRP-conjugated anti-phospho-substrate antibody. Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Signal Generation: Wash the wells and add TMB substrate. The HRP enzyme will convert TMB into a colored product.
-
Measurement: Stop the color development with a stop solution and measure the absorbance at 450 nm. A lower signal indicates greater inhibition of kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2.3: Mechanism of Action - Apoptosis Induction via Western Blot
If a compound shows high cytotoxicity but does not inhibit a suspected kinase, it may be inducing apoptosis through other pathways.[3] Western blotting for key apoptotic markers can confirm this.
Materials:
-
Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Step-by-Step Methodology:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved Caspase-3) overnight at 4°C.
-
Rationale: Cleaved Caspase-3 is an executive marker of apoptosis. An increase in its levels is a strong indicator of apoptotic cell death. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is also a critical determinant.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to the loading control (β-actin). A significant increase in cleaved Caspase-3 and the Bax/Bcl-2 ratio in treated cells compared to the vehicle control confirms apoptosis induction.
Section 3: Structure-Activity Relationship (SAR) Studies
SAR analysis is a cornerstone of medicinal chemistry that guides the optimization of a hit compound into a lead candidate. By systematically modifying the structure of the tetrahydrobenzothiophene core and correlating these changes with biological activity, researchers can identify the key molecular features required for potency and selectivity.[10]
Approach:
-
Scaffold Segmentation: Divide the molecule into distinct regions for modification (e.g., the 2-amino group, the 3-carbonitrile/carboxamide, and the fused cyclohexane ring).
-
Library Synthesis: Synthesize small, focused libraries where one region is varied while the others are held constant.
-
Biological Evaluation: Screen all new analogs using the in vitro assays described in Section 2.
Table 2: Example SAR Data Summary for a Hypothetical Series
| Compound ID | R¹ (at 2-position) | R² (at 3-position) | HCT-116 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| Lead-01 | -NH₂ | -CN | 8.5 | 5.2 |
| Lead-02 | -NH-Benzoyl | -CN | 2.1 | 0.9 |
| Lead-03 | -NH-Benzoyl | -CONH₂ | 1.5 | 0.4 |
| Lead-04 | -NH-(4-Cl-Benzoyl) | -CONH₂ | 0.7 | 0.1 |
| Lead-05 | -NH-Acetyl | -CONH₂ | 12.3 | 9.8 |
From this hypothetical data, one could conclude that a substituted benzoyl group at R¹ and a carboxamide at R² are favorable for activity, with electron-withdrawing groups on the benzoyl ring further enhancing potency.
Section 4: In Vivo Preclinical Evaluation
Promising lead compounds identified through in vitro testing must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety profile.[11] The human tumor xenograft model in immunocompromised mice is the industry standard for this stage of preclinical development.[12][13]
Protocol 4.1: Human Tumor Xenograft Efficacy Model
Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID)
-
Cancer cell line of interest (e.g., HCT-116) suspended in Matrigel/PBS
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 5% DMSO in saline)
-
Positive control drug (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 million cells in 100 µL) into the right flank of each mouse.
-
Rationale: Immunocompromised mice are used to prevent the rejection of the human tumor cells.[14] The subcutaneous location allows for easy, non-invasive monitoring of tumor growth.
-
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Once tumors reach this size, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).
-
Dosing: Administer the test compound and controls to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
-
Study Endpoint: The study typically ends when tumors in the vehicle control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.
Conclusion and Future Perspectives
The tetrahydrobenzothiophene scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo validation of new chemical entities based on this core. Future research will likely focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their drug-like characteristics. Furthermore, the conjugation of these potent molecules to nanoparticles or antibodies could enhance tumor-specific delivery, increasing efficacy while minimizing off-target toxicity.[7] Continued exploration of the diverse chemical space accessible from this scaffold is poised to yield the next generation of targeted cancer therapies.
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Ghorab, M. M., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1761-1769. Available from: [Link]
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Gouda, M. A., et al. (2022). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 7(4), 3749-3763. Available from: [Link]
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Al-Ostath, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 28(14), 5519. Available from: [Link]
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Application Notes and Protocols: Tetrahydrobenzothiophene Derivatives in Materials Science
Foreword: Unlocking the Potential of Tetrahydrobenzothiophene Derivatives
The confluence of synthetic chemistry and materials science has paved the way for the development of novel organic materials with tailored electronic and optical properties. Among these, tetrahydrobenzothiophene derivatives have emerged as a versatile class of compounds with significant potential in the realm of organic electronics. Their unique molecular structure, which combines a saturated cyclohexane ring with an aromatic thiophene moiety, offers a compelling balance of solution processability, structural versatility, and favorable electronic characteristics. This guide provides an in-depth exploration of the application of tetrahydrobenzothiophene derivatives in materials science, with a focus on their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). As a senior application scientist, my objective is to not only provide detailed protocols but also to impart a deeper understanding of the underlying scientific principles that govern the performance of these materials. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering both practical guidance and theoretical insights.
The Scientific Underpinnings: Why Tetrahydrobenzothiophene Derivatives?
The efficacy of tetrahydrobenzothiophene derivatives in electronic applications stems from a unique combination of structural and electronic properties. The thiophene ring, a well-known electron-rich aromatic system, serves as the core building block for charge transport in many high-performance organic semiconductors. The presence of the sulfur atom's lone pair of electrons contributes to the delocalized π-electron system, facilitating the movement of charge carriers (holes or electrons).
The tetrahydro- portion of the benzothiophene structure imparts several advantageous characteristics. The saturated cyclohexane ring enhances the solubility of the derivatives in common organic solvents. This is a critical feature for low-cost, large-area fabrication of electronic devices using solution-based techniques like spin-coating, blade-coating, and printing. Furthermore, the non-planar geometry of the cyclohexane ring can be strategically utilized to influence the solid-state packing of the molecules, a key determinant of charge transport efficiency in thin films. By introducing various functional groups onto the tetrahydrobenzothiophene scaffold, it is possible to fine-tune the electronic energy levels (HOMO and LUMO), molecular packing, and, consequently, the overall device performance. This structure-property relationship is a central theme in the rational design of new materials for organic electronics.[1][2]
Synthesis of Tetrahydrobenzothiophene Derivatives: The Gewald Reaction
A cornerstone for the synthesis of functionalized 2-aminotetrahydrobenzothiophene derivatives is the Gewald reaction. This multicomponent reaction offers a straightforward and efficient route to these versatile building blocks from readily available starting materials.
Mechanistic Insight into the Gewald Reaction
The Gewald reaction is a one-pot synthesis that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine). The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene ring.[2][3][4] The versatility of this reaction allows for the introduction of a wide range of substituents on the tetrahydrobenzothiophene core by simply varying the starting ketone.
Diagram: The Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for synthesizing 2-aminotetrahydrobenzothiophene derivatives.
Protocol: Synthesis of a Model Tetrahydrobenzothiophene Derivative
This protocol describes the synthesis of ethyl 2-amino-4-phenyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate, a representative derivative.
Materials:
-
4-Phenylcyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylcyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL).
-
Addition of Base: To the stirred mixture, add morpholine (15 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold ethanol. Further purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronic circuits, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Tetrahydrobenzothiophene derivatives, with their tunable electronic properties and good solution processability, are promising candidates for high-performance, solution-processed OFETs.
Device Architecture and Operating Principle
A typical bottom-gate, top-contact OFET architecture consists of a gate electrode (e.g., heavily doped silicon), a dielectric layer (e.g., silicon dioxide), source and drain electrodes (e.g., gold), and the organic semiconductor layer. The application of a gate voltage modulates the charge carrier density in the semiconductor channel between the source and drain, thereby controlling the current flow. The key performance metrics for an OFET are the field-effect mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[5]
Diagram: OFET Device Fabrication Workflow
Sources
Catalytic Applications of Metal Complexes with Tetrahydrobenzothiophene Ligands: A Guide for Researchers
Introduction: The Emerging Role of Tetrahydrobenzothiophene Ligands in Catalysis
In the landscape of modern catalysis, the design of ancillary ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Transition metal catalysts, which are central to a vast array of chemical transformations, derive their efficacy from the electronic and steric environment dictated by their coordinating ligands.[1][2] Among the diverse classes of ligands, sulfur-containing heterocycles have garnered significant interest. While often historically viewed as potential catalyst poisons, judicious incorporation of sulfur donors into a ligand framework can impart unique properties, including hemilability and strong σ-donation, which are beneficial for catalytic cycles.[3][4]
This guide focuses on a specific, promising class: metal complexes featuring tetrahydrobenzothiophene (THBT) ligands . The THBT scaffold, a fused thiophene and cyclohexane ring system, offers a unique combination of properties. The sulfur atom provides a soft donor site for coordination to late transition metals like palladium, rhodium, and ruthenium, while the saturated carbocyclic ring allows for extensive stereochemical and electronic modification. These attributes make THBT-based complexes highly tunable catalysts for a range of important organic transformations, from asymmetric hydrogenations to carbon-carbon bond-forming reactions.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the synthesis and catalytic potential of these complexes. We will delve into field-proven synthetic protocols, characterization methodologies, and a discussion of their catalytic applications, grounded in mechanistic principles.
Part 1: Synthesis of Ligands and Metal Complexes
The journey to a successful catalytic system begins with the robust synthesis of its core components: the ligand and its corresponding metal complex. This section provides detailed, step-by-step protocols for these critical syntheses.
Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Ligand Precursors via the Gewald Reaction
The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes, which are the foundational precursors for a wide variety of THBT ligands.[5]
Principle: The reaction involves the condensation of a ketone (in this case, cyclohexanone to form the THBT core), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base.[6]
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), malononitrile (0.1 mol, 6.6 g), and elemental sulfur (0.11 mol, 3.5 g) in 100 mL of ethanol.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of a suitable base. Morpholine (0.15 mol, 13.1 mL) or piperidine are commonly used.[7]
-
Scientist's Note: The base serves a dual purpose. It catalyzes the initial Knoevenagel condensation between the ketone and the active methylene compound and also promotes the subsequent addition of sulfur and ring closure.[5]
-
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation:
-
Allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Pour the mixture into 200 mL of ice-cold water with stirring to fully precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water followed by a small amount of cold ethanol to remove impurities.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate mixtures) to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
Caption: Workflow for the Gewald synthesis of THBT ligand precursors.
Protocol: General Synthesis of a Transition Metal-THBT Complex
This protocol describes a general method for coordinating a synthesized THBT ligand to a transition metal precursor, such as a palladium(II) or rhodium(I) salt.
Principle: The ligand displaces labile ligands (e.g., acetate, chloride, solvent) from a metal salt precursor to form the desired coordination complex. The stoichiometry (metal-to-ligand ratio) is critical and must be controlled.[8]
Step-by-Step Protocol:
-
Reagent Preparation: In a dry, inert atmosphere (e.g., using a Schlenk line or glovebox), dissolve the THBT ligand (2.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).
-
Metal Precursor Addition: In a separate flask, dissolve the metal precursor (1.0 equivalent), for example, Palladium(II) acetate [Pd(OAc)₂] or [Rh(COD)Cl]₂, in the same anhydrous solvent.
-
Complexation Reaction: Slowly add the ligand solution to the stirred metal precursor solution at room temperature.
-
Scientist's Note: The reaction is often accompanied by a color change, indicating the formation of the complex. The choice of a 2:1 ligand-to-metal ratio is common for forming square planar (e.g., Pd(II)) or octahedral complexes, but the optimal ratio may vary.[2]
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. The progress can be monitored by techniques like ³¹P NMR if a phosphine-functionalized THBT ligand is used, or by TLC if the complex is stable on silica.
-
Isolation and Purification:
-
Reduce the solvent volume in vacuo.
-
Precipitate the complex by adding a non-polar solvent like hexane or pentane.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
If necessary, further purification can be achieved by recrystallization from a solvent mixture (e.g., dichloromethane/hexane).
-
Part 2: Characterization of Ligands and Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the organic framework of the ligand and complex. Coordination to a metal center typically induces shifts in the signals of protons and carbons near the coordinating sulfur atom.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are common for metal complexes.
-
-
Infrared (IR) Spectroscopy:
-
Useful for identifying key functional groups (e.g., C=O, N-H). Changes in vibrational frequencies upon complexation can provide evidence of coordination.
-
-
X-ray Crystallography:
-
Provides unambiguous proof of structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. Obtaining single crystals suitable for diffraction is the gold standard for structural elucidation.
-
Part 3: Catalytic Applications and Performance
Metal complexes with THBT ligands are versatile catalysts. Their performance is highly dependent on the choice of metal, the substituents on the THBT core, and the reaction conditions.
Asymmetric Hydrogenation
One of the most successful applications of THBT-based complexes is in asymmetric hydrogenation, where a prochiral substrate is converted into a chiral product with high enantioselectivity. Chiral Rhodium and Ruthenium complexes are particularly effective.[1]
Mechanism Overview: The catalytic cycle generally involves the coordination of the olefin substrate to a metal-hydride species, followed by migratory insertion of the hydride onto the C=C bond. Reductive elimination then releases the saturated product and regenerates the active catalyst. The chiral environment created by the THBT ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.
Performance Data:
| Metal Catalyst | Substrate Class | Typical Yield (%) | Typical Enantioselectivity (% ee) | Reference |
| Chiral Rh(I)-THBT Complex | Prochiral Alkenes | 75 - 90% | 85 - 95% | [1] |
| Chiral Ru(II)-THBT Complex | Prochiral Alkenes | 75 - 90% | 85 - 95% | [1] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are cornerstones of modern synthesis, particularly in pharmaceutical development for creating C(sp²)-C(sp²) bonds. While THBT ligands are less common than phosphine or N-heterocyclic carbene (NHC) ligands in this domain, their strong σ-donating character makes them intriguing candidates.
Role of the Ligand: In the Suzuki-Miyaura cycle, the ligand's role is to stabilize the Pd(0) active species, facilitate the oxidative addition of the aryl halide, and promote the transmetalation and reductive elimination steps. The steric bulk and electronic properties of the THBT ligand can be tuned to optimize this cycle. For example, bulky ligands can promote the reductive elimination step, which is often rate-limiting.[5] While direct catalytic data is emerging, the use of THBT moieties within substrates for Suzuki coupling is well-documented, indicating their compatibility with the reaction conditions.[3][4]
Caption: A generalized catalytic cycle for cross-coupling or hydrogenation.
References
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. Available at: [Link]
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.). ResearchGate. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Available at: [Link]
-
Gewald reaction. (n.d.). Wikipedia. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
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UCLA Electronic Theses and Dissertations. (n.d.). eScholarship. Available at: [Link]
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Coordination Chemistry of Transition Metals. (2022). Chemistry LibreTexts. Available at: [Link]
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Transition Metal Coordination Chemistry. (n.d.). Available at: [Link]
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AMS Dottorato. (n.d.). Available at: [Link]
-
Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (n.d.). Sci-Hub. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central. Available at: [Link]
-
Iridium‐Catalyzed Domino Hydroformylation/Hydrogenation of Olefins to Alcohols: Synergy of Two Ligands. (2022). PubMed Central. Available at: [Link]
-
A Ruthenium(II) Water Oxidation Catalyst Containing a pH-Responsive Ligand Framework. (2021). PubMed. Available at: [Link]
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Application Note & Protocol: Strategic Functionalization of Carboxylic Acids on the Tetrahydrobenzothiophene Scaffold
Abstract
The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as antibacterial agents and modulators of nuclear receptors like RORγt.[1][2][3][4][5] The carboxylic acid moiety is a common substituent on this ring system, serving as a versatile synthetic handle for generating compound libraries to explore structure-activity relationships (SAR). This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the efficient functionalization of this carboxylic acid group, with a primary focus on amide bond formation, a cornerstone reaction in drug discovery.[6]
Introduction: The Chemical Imperative for Activation
Direct condensation of a carboxylic acid with a nucleophile, such as an amine, is generally infeasible. The reaction is hindered by a rapid and unproductive acid-base reaction, where the amine deprotonates the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[7][8] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," transiently increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
This document outlines two primary, field-proven strategies for activating the carboxylic acid on the tetrahydrobenzothiophene ring system for subsequent amidation:
-
Carbodiimide-Mediated Coupling: Utilizes reagents like EDC to form a highly reactive O-acylisourea intermediate in situ.[7][9][10]
-
Uronium/Guanidinium Salt-Mediated Coupling: Employs reagents like HATU to generate a highly efficient active ester, also in situ.[11][12][13]
The choice of method depends on the specific substrates, desired reaction kinetics, and cost considerations.
Core Principles & Mechanistic Insights
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimizing coupling reactions.
Carbodiimide Coupling Agents (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble reagent that activates carboxyl groups to form an O-acylisourea intermediate.[9][10] This intermediate is highly reactive but also unstable in aqueous media and prone to hydrolysis, which regenerates the starting carboxylic acid.[10] The key mechanistic steps are:
-
Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide.
-
Intermediate Formation: This forms the active O-acylisourea intermediate, converting the hydroxyl into a good leaving group.
-
Nucleophilic Attack: A primary or secondary amine attacks the activated carbonyl carbon.
-
Product Formation: An amide bond is formed, and the EDC is released as a soluble urea byproduct, which is typically easy to remove during aqueous workup.[10][14]
To suppress side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Uronium/Guanidinium Coupling Agents (HATU)
Reagents like HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are among the most efficient coupling reagents available.[12][15] Though historically called uronium salts, their true structure is often a more reactive guanidinium isomer.[12][13] The mechanism proceeds as follows:
-
Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[12][15]
-
Active Ester Formation: The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[12]
-
Amidation: The amine attacks the active ester to yield the desired amide product. The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state, accounting for HATU's high efficiency.[12]
Comparative Analysis of Common Coupling Reagents
The selection of a coupling reagent is a critical decision in synthesis design. The following table summarizes the properties of two common choices for functionalizing the tetrahydrobenzothiophene core.
| Reagent | Full Name | Byproduct | Key Advantages | Considerations |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Water-soluble urea | Cost-effective; easy byproduct removal via aqueous wash.[10] | Less reactive than uronium salts; may require additives (HOBt/HOAt) for challenging couplings. |
| HATU | N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate | Tetramethylurea | High coupling efficiency and fast reaction rates, especially for hindered substrates.[12][15] | Higher cost; can cause guanidinylation of free amines if used in large excess.[11] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a robust starting point for coupling various amines to a generic 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Materials:
-
4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydrobenzothiophene carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution until all components are fully dissolved.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Activation: Add EDC·HCl (1.5 eq) portion-wise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with an equal volume of water. b. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate or DCM. c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (twice), water (once), and finally with brine (once). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to obtain the pure amide.[4] For highly polar amides, alternative techniques like reverse-phase chromatography may be necessary.[16][17]
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for sterically hindered substrates or electron-deficient amines where other methods may fail.[18][19]
Materials:
-
4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, dissolve the tetrahydrobenzothiophene carboxylic acid (1.0 eq) in anhydrous DMF.[8]
-
Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10-15 minutes at room temperature. This pre-activation step allows for the formation of the active ester.[12]
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic solution sequentially with 1M HCl (twice, to remove DIPEA), saturated NaHCO₃ (twice, to remove unreacted acid and HOAt), water (once), and brine (once). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Visualization of Synthetic Workflow
General Amide Coupling Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a target amide from a tetrahydrobenzothiophene carboxylic acid.
Caption: Standard workflow for amide synthesis.
Mechanism of EDC-Mediated Activation
This diagram outlines the key steps in the activation of a carboxylic acid using EDC to form the reactive intermediate that couples with an amine.
Caption: Simplified EDC activation pathway.
Troubleshooting & Expert Insights
-
Low Yield: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates. For difficult couplings, switching from EDC to the more powerful HATU reagent is often effective.[18][19]
-
Side Reactions: When using HATU with substrates containing multiple nucleophilic sites (e.g., free N-terminal amines in peptides), excess HATU can sometimes lead to guanidinylation of the amine.[11] Using a stoichiometry of 1.1-1.2 equivalents of HATU is generally sufficient to avoid this.
-
Purification Challenges: Amides can be polar and may streak on silica gel columns. Adding a small amount (0.5-1%) of triethylamine to the eluent can improve peak shape for basic amides. Alternatively, for very polar compounds, switching to a reverse-phase (C18) column or using ion-exchange chromatography can be effective purification strategies.[16][17][20] Crystallization is also a powerful purification method for solid amides if a suitable solvent system can be found.[20][21]
References
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51671–51675. DOI: 10.1039/C7RA06655D. Available from: [Link]
-
HATU. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). (1995). Journal of the American Chemical Society. Available from: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (n.d.). ACS Publications. Retrieved from [Link]
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Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. Retrieved from [Link]
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How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Retrieved from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2022). Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.). Google Patents.
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Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega. Available from: [Link]
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What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]
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Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved from [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). PMC - NIH. Available from: [Link]
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Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. (2023). Bentham Science Publishers. Available from: [Link]
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For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved from [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). Organic & Biomolecular Chemistry - RSC Publishing. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). PMC - NIH. Available from: [Link]
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Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2011). ResearchGate. Retrieved from [Link]
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An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Esterification of Carboxylic Acids. (2019). YouTube. Retrieved from [Link]
- Method for carboxylic acid esterification. (n.d.). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic Acid
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of thiophene-based heterocyclic compounds. Here, we provide in-depth technical support, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered when synthesizing 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid and its immediate precursors. Our focus is on enhancing yield, improving purity, and ensuring reproducible outcomes.
Overview of the Synthetic Pathway
The synthesis of the target molecule and its derivatives typically relies on the versatile Gewald aminothiophene synthesis .[1] This multicomponent reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in constructing the highly functionalized 2-aminothiophene scaffold from simple starting materials.[2][3]
The reaction proceeds by condensing a ketone (cyclohexanone) with an active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst.[1] This one-pot procedure involves a sequence of a Knoevenagel condensation, Michael addition of sulfur, and a final intramolecular cyclization to yield the thiophene ring.[4][5] The initial product is typically the 2-amino-3-carbethoxy ester, which can then be hydrolyzed to the corresponding carboxylic acid.
It is important to note that the name "this compound" (CAS 6435-75-2) represents a specific regioisomer.[6] Achieving this precise isomer may require post-Gewald modifications or alternative synthetic strategies. However, optimizing the core Gewald reaction is the foundational step where most yield-related issues arise. This guide will focus on mastering this critical stage.
Core Reaction Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: How can I accelerate the reaction to reduce the overall synthesis time?
-
Q: What is the optimal solvent for this reaction?
-
A: Ethanol is a widely used and effective solvent, primarily because it solubilizes elemental sulfur to a reasonable extent, which is crucial for the reaction. [8]Other solvents like methanol, DMF, and even water (with appropriate catalysts) have been successfully employed. [2][9]The optimal choice may depend on the specific base and reaction conditions.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most straightforward method. [7]Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 4:1 or 3:1). You should be able to track the consumption of the cyclohexanone (visualized with a potassium permanganate stain) and the appearance of the UV-active thiophene product.
-
-
Q: My final hydrolysis step to get the carboxylic acid is low-yielding. What could be wrong?
-
A: The hydrolysis of the ester to the carboxylic acid is typically done under basic conditions (e.g., NaOH or KOH in ethanol/water). [10]If the yield is low, ensure you are using a sufficient excess of base (2-3 equivalents) and allowing enough time at reflux for the reaction to complete (monitor by TLC). After hydrolysis, the reaction mixture must be acidified to a low pH (e.g., pH 2-3) to precipitate the carboxylic acid product, which may have some water solubility. Ensure complete precipitation by cooling the mixture in an ice bath before filtration.
-
Key Parameter Optimization Data
The following table summarizes key parameters that can be adjusted to optimize the yield of the initial Gewald reaction product.
| Parameter | Options | Typical Impact on Yield & Purity | Rationale & Key Insights |
| Catalyst (Base) | Morpholine, Piperidine, Triethylamine, DABCO, L-Proline | High | The choice of base is critical for the initial condensation. Weaker amines like morpholine are standard, but more active catalysts can improve rates and yields. [3][11] |
| Solvent | Ethanol, Methanol, DMF, Water, PEG-200 | Moderate to High | Solvent polarity affects reagent solubility (especially sulfur) and can influence competing side reactions like dimerization. Ethanol is a common starting point. [2][8] |
| Temperature | 50°C, 80°C (Reflux), Microwave (100-120°C) | High | Higher temperatures increase reaction rate but can also promote polymerization and byproduct formation. Microwave heating offers rapid, controlled heating, often leading to cleaner reactions. [12][7] |
| Stoichiometry | 1:1:1.1 (Ketone:Nitrile:Sulfur) | Moderate | A slight excess of sulfur is often used to ensure the complete capture of the Knoevenagel intermediate. A large excess of any reagent can promote side reactions. [2] |
Experimental Protocol Example
This protocol provides a robust starting point for optimization.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
-
Reagent Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (11 mmol, 1.1 eq) in 25 mL of ethanol.
-
Catalyst Addition: Add morpholine (2 mmol, 0.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), checking for the disappearance of cyclohexanone. [7]5. Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (2 x 20 mL) followed by a small amount of cold ethanol (1 x 10 mL) to remove impurities. [7]7. Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure ester. [2]
References
-
Gewald reaction . Wikipedia. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Gewald Reaction . [Link]
-
Sharma, J., & Champagne, P. A. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry. [Link]
-
ResearchGate. Reaction optimization studies of the modified Gewald reaction . [Link]
- Sreedharan, B., et al. Optimization of reaction conditions in the presence of catalytic amount of base.
-
Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Semantic Scholar. [Link]
-
Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Arkivoc. [Link]
-
Molbase. This compound | CAS 6435-75-2 . [Link]
-
Venugopala Reddy, K. R., et al. Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene . Scholars Research Library. [Link]
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- 6. This compound | CAS 6435-75-2 [matrix-fine-chemicals.com]
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"common side reactions in the Gewald synthesis of aminothiophenes"
Technical Support Center: Gewald Synthesis of 2-Aminothiophenes
Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot one of the most versatile methods for synthesizing polysubstituted 2-aminothiophenes. We will explore the common side reactions, their mechanistic origins, and provide field-proven strategies to optimize your reaction outcomes.
Overview of the Gewald Synthesis
The Gewald reaction is a one-pot, multi-component condensation of a carbonyl compound (ketone or aldehyde) with an α-active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[1][2] Its efficiency and tolerance for a wide range of substrates have made it a cornerstone in heterocyclic chemistry.[3][4] The generally accepted mechanism proceeds in three key stages:
-
Knoevenagel-Cope Condensation: Base-catalyzed condensation of the carbonyl and nitrile to form an α,β-unsaturated nitrile intermediate.[1][5]
-
Sulfur Addition: Michael addition of a sulfur species to the unsaturated intermediate. The exact nature of the sulfur addition is complex and is understood to involve polysulfide intermediates.[6][7][8]
-
Cyclization & Tautomerization: Intramolecular attack of the sulfur anion onto the cyano group, followed by tautomerization, yields the aromatic 2-aminothiophene ring.[5][9]
While robust, the reaction is not without its challenges. The following sections address the most common issues encountered in the lab.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: My reaction mixture has turned dark brown or black and is producing a tar-like substance. What's happening and how can I prevent it?
A1: Cause & Analysis
A dark, tarry reaction mixture is a classic symptom of polymerization and/or the formation of complex polysulfides.[10] This is almost always caused by excessive reaction temperatures. Elemental sulfur (S₈) can form long-chain polysulfide anions in the basic reaction medium.[6][7] At high temperatures, these reactive species, along with the unsaturated intermediates, can polymerize, leading to insoluble, high-molecular-weight byproducts and a significant drop in the yield of your desired aminothiophene. Impurities in starting materials can also catalyze these unwanted pathways.[10]
Troubleshooting Protocol:
-
Strict Temperature Control: This is the most critical parameter. The Gewald reaction is often exothermic.
-
Action: Run a temperature screen to find the optimal point for your specific substrates. Start at a lower temperature (e.g., room temperature or 40-50 °C) and gradually increase if the reaction is too slow. Use an ice bath to manage any initial exotherm upon base addition.
-
-
Reagent Purity Check:
-
Action: Ensure all starting materials—carbonyl compound, active nitrile, and sulfur—are of high purity.[11] Use freshly distilled solvents to eliminate contaminants and moisture that can interfere with the reaction.
-
-
Controlled Reagent Addition:
-
Action: Add the base (e.g., morpholine, triethylamine) slowly or portion-wise to maintain better temperature control and minimize localized "hot spots" that can initiate polymerization.
-
Q2: My yield is low, and I've isolated a significant amount of a high-molecular-weight byproduct. I suspect it's a dimer. How can I confirm this and minimize its formation?
A2: Cause & Analysis
You are likely observing the dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope product). This is one of the most significant and common side reactions in the Gewald synthesis.[10][12] Mechanistically, the carbanion of one Knoevenagel intermediate acts as a Michael donor and attacks a second molecule (Michael acceptor). This is followed by an intramolecular Thorpe-Ziegler cyclization to form a substituted cyclohexadiene derivative.[12]
This side reaction directly competes with the desired intramolecular sulfur addition and cyclization. The balance between these two pathways is highly dependent on reaction conditions.[12]
Visualizing the Competing Pathways:
Caption: Troubleshooting workflow for low yield issues.
Troubleshooting Protocol:
-
Base Selection is Critical: The choice of base must be matched to the reactivity of your carbonyl and nitrile components.
-
Action: If you are using a mild base like triethylamine with a less reactive ketone, the condensation may be sluggish. Screen more effective bases such as piperidine or morpholine. [10]For very hindered ketones, a stronger, non-nucleophilic base might be required.
-
-
Water Removal: The Knoevenagel condensation produces one equivalent of water. In some cases, this can hinder the reaction equilibrium.
-
Action: If base screening is insufficient, consider performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.
-
-
Monitor Intermediate Formation:
-
Action: Before adding sulfur, run a TLC or LC-MS of the reaction mixture to confirm the formation of the Knoevenagel intermediate. If it is not present, focus all optimization efforts on this first step.
-
General Experimental Protocol: Synthesis of a 2-Aminothiophene
This protocol serves as a baseline. Modifications should be made based on the troubleshooting advice above.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone). [11]2. Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.). Ensure the sulfur is well-dispersed.
-
Base Addition: While stirring, add the base (e.g., morpholine, 0.1-0.2 eq.) dropwise at room temperature. Monitor for any exotherm.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. [11]Note that some aminothiophenes can be sensitive to acidic silica gel. [11]
References
- BenchChem Technical Support Team. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.
- BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Gimalova, F. A., & Tantardini, C. (2024).
- Gimalova, F. A., & Tantardini, C. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Cambridge Open Engage.
- ResearchGate. (n.d.).
- Joshi, U. M., et al. (2010). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(4), 189-194.
- Wikipedia. (n.d.). Gewald reaction.
- Perdicchia, D. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33.
- American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction.
- J&K Scientific LLC. (2025). Gewald Reaction.
- BenchChem Technical Support Team. (2025). common side reactions with 2-Amidinothiophene hydrochloride. BenchChem.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
- Revelant, G., & Hesse, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100713.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- Gimalova, F. A., & Tantardini, C. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Cambridge Open Engage.
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- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Removal of Elemental Sulfur from Gewald Reaction Products
Welcome to the technical support center for the purification of Gewald reaction products. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile Gewald three-component reaction to synthesize 2-aminothiophenes. A common challenge in this synthesis is the presence of unreacted elemental sulfur in the crude product, which can complicate purification and impact final product purity and yield.
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to effectively remove elemental sulfur, ensuring the isolation of high-purity 2-aminothiophenes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of Gewald reaction products.
Q1: My crude product is a yellow or greenish, sticky solid instead of the expected crystalline material. What is the likely cause?
A: This is a classic sign of elemental sulfur contamination. Elemental sulfur, a reactant in the Gewald synthesis, has moderate solubility in many organic solvents used for the reaction (e.g., ethanol, DMF) at elevated temperatures. During the cooling or workup phase, as the solvent polarity changes or the temperature drops, both your desired 2-aminothiophene product and the unreacted sulfur can co-precipitate. The amorphous, sticky nature of rapidly precipitated sulfur often prevents the proper crystallization of your product, resulting in an impure, oily, or tacky solid.
Q2: I've isolated my product, but the final yield is significantly lower than expected after purification. Could sulfur be the culprit?
A: Absolutely. If a large amount of sulfur co-precipitates with your crude product, the initial mass will be deceptively high. Subsequent purification steps designed to remove the sulfur will naturally lead to a significant mass loss, revealing the true, lower yield of your 2-aminothiophene. It is crucial to address the sulfur contamination to accurately assess the reaction's efficiency.
Q3: How can I quickly confirm that the yellow impurity in my product is elemental sulfur before attempting a large-scale purification?
A: There are two simple preliminary tests:
-
Thin-Layer Chromatography (TLC): Spot your crude product on a silica gel TLC plate and elute with a standard solvent system (e.g., 20-30% ethyl acetate in hexanes). Elemental sulfur is very non-polar and will typically appear as a distinct spot with a high Rf value, often close to the solvent front. Compare this to a clean sample of your product if available.
-
Solubility Test: Take a small sample of the contaminated product and attempt to wash it with a small volume of a non-polar solvent in which your product is known to be poorly soluble, such as hexanes. Elemental sulfur will often dissolve, leaving behind your purified (or partially purified) product. A noticeable color change from yellow to off-white in the solid is a strong indicator.
Q4: My purification by column chromatography is not working well. I see a broad yellow band that streaks and co-elutes with my product.
A: This is a common frustration. Elemental sulfur can be challenging to separate from some 2-aminothiophene products by silica gel chromatography, especially if the product itself has low to moderate polarity. The sulfur can streak and contaminate multiple fractions. It is often more efficient to remove the bulk of the elemental sulfur before attempting column chromatography. A pre-purification step like a hot solvent wash or recrystallization is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why is elemental sulfur a byproduct? I thought it was a key reactant.
A: The Gewald reaction is a one-pot, multi-component reaction where a ketone or aldehyde, an activated nitrile, and elemental sulfur combine to form the 2-aminothiophene ring.[1] The mechanism is complex and involves the initial formation of a Knoenagel-Cope condensation product.[2][3] This intermediate then reacts with elemental sulfur (S₈), which is opened to form polysulfide intermediates.[4][5] The reaction proceeds through a series of equilibria involving these polysulfides.[6] The final cyclization and aromatization to the stable thiophene product is the thermodynamic driving force of the reaction.[7] However, due to the complex nature of these polysulfide equilibria, not all of the elemental sulfur may be consumed, leading to its presence in the final reaction mixture.
Q2: What are the primary methods for removing elemental sulfur from my final product?
A: The most common and effective methods rely on the differences in solubility between your 2-aminothiophene product and elemental sulfur. The main strategies are:
-
Recrystallization: The most robust method for obtaining high-purity crystalline products.[8][9]
-
Solvent Washing: A faster, simpler method for removing moderate amounts of sulfur.
-
Chemical Conversion: Treating the crude mixture with a reagent that converts elemental sulfur into a water-soluble salt that can be easily washed away.
Q3: Can I just use an excess of the other reactants to force all the sulfur to be consumed?
A: While optimizing stoichiometry is crucial for any reaction, simply adding a large excess of the ketone and nitrile is generally not an effective strategy and can lead to other problems. It may result in the formation of different byproducts, such as from dimerization or polymerization of the starting materials, which can further complicate purification.[8] The most effective approach is a robust purification strategy for the crude product.
Comparison of Sulfur Removal Techniques
The table below summarizes the primary methods for removing elemental sulfur, helping you choose the best strategy for your specific situation.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the product and sulfur in a solvent at high and low temperatures.[10] | Yields high-purity, crystalline material. Very effective for removing large amounts of sulfur. | More time-consuming and requires careful solvent selection. Some product loss is inevitable. | Final purification step; when high purity is critical; for solid products. |
| Solvent Washing | Preferential dissolution of sulfur in a solvent in which the desired product is poorly soluble. | Fast, simple, and uses minimal solvent. Good for a quick pre-purification. | May not remove all sulfur, especially if it's trapped within the product's solid matrix. | Crude products with moderate sulfur contamination; removing sulfur before column chromatography. |
| Chemical Treatment (Sulfite Wash) | Chemical reaction of elemental sulfur with sodium sulfite (Na₂SO₃) to form water-soluble sodium thiosulfate (Na₂S₂O₃).[11] | Highly effective and removes sulfur without relying on physical solubility differences. | Adds an extra aqueous extraction step to the workup. The product must be stable to the basic conditions of the sulfite solution. | When recrystallization is difficult or ineffective; for products that are oils or difficult to crystallize. |
Detailed Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Purification by Recrystallization
This is the most effective method for achieving high purity. The key is selecting a solvent (or solvent system) in which your 2-aminothiophene product is soluble when hot but poorly soluble when cold, while elemental sulfur has a different solubility profile. Ethanol is often a good starting point for many 2-aminothiophenes.[12]
-
Solvent Selection: Place a small amount of your crude, sulfur-contaminated product in a test tube. Add a small amount of a test solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
-
Dissolution: Gently heat the mixture while stirring. A good solvent will fully dissolve the product and the sulfur.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Your pure product should crystallize out, while the sulfur ideally remains in the cold solvent (or crystallizes out at a different rate).
-
Procedure:
-
Transfer the entire batch of crude product to an appropriately sized Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid is just dissolved. Avoid using a large excess of solvent.
-
If any insoluble impurities remain in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
Once crystallization appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure 2-aminothiophene.
-
Protocol 2: Purification by Hot Solvent Wash
This is a rapid method to remove a significant amount of sulfur before further purification. Non-polar solvents like hexanes or xylenes are excellent choices as sulfur is soluble in them, particularly when hot, while many polar 2-aminothiophenes are not.[13][14]
-
Procedure:
-
Place the crude, sulfur-contaminated product in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a sufficient volume of hexanes to create a slurry.
-
Heat the mixture to reflux with vigorous stirring for 15-20 minutes. The yellow color of the sulfur should transfer to the hexane solvent.
-
Cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid on the filter with a generous amount of cold hexanes to remove any residual dissolved sulfur.
-
Dry the solid product under vacuum. The resulting powder should be significantly less yellow and can be used as is or subjected to a final recrystallization or column chromatography.
-
Protocol 3: Chemical Removal via Aqueous Sulfite Wash
This protocol uses a chemical reaction to convert sulfur into a water-soluble salt.
-
Procedure:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).
-
Add the sodium sulfite solution to the separatory funnel (approximately the same volume as the organic layer).
-
Shake the funnel vigorously for 2-3 minutes. Caution: Vent the funnel frequently as some pressure may build up. The elemental sulfur will react with the sulfite to form sodium thiosulfate, which will move into the aqueous layer.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer two more times with the sodium sulfite solution.
-
Finally, wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfur-free crude product, which can then be further purified if necessary.
-
Workflow for Troubleshooting Sulfur Contamination
This diagram outlines the decision-making process for purifying your Gewald reaction product.
Caption: Decision workflow for selecting a sulfur removal strategy.
References
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ACS Spring 2023. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Library of Medicine. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Desulfurization. [Link]
-
Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. [Link]
-
Instructables. (n.d.). How to Purify Sulfur by Recrystallization With Xylene. [Link]
-
Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
NileRed. (2015, September 5). Recrystallization of Sulfur. YouTube. [Link]
-
Popp, P., et al. (2006). Removal of sulfur from a solvent extract. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
"troubleshooting low yield in the synthesis of tetrahydrobenzothiophene derivatives"
Technical Support Center: Synthesis of Tetrahydrobenzothiophene Derivatives
Welcome to the technical support center for the synthesis of tetrahydrobenzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic protocols. The information provided is grounded in established chemical principles and supported by scientific literature to ensure you have reliable guidance for your experiments.
Troubleshooting Guide: Addressing Low Yields
Low yields are a frequent challenge in organic synthesis. This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of tetrahydrobenzothiophene derivatives, particularly via the widely used Gewald reaction.
Q1: My reaction has a very low yield or has failed completely. Where should I start my investigation?
A: A low or zero yield often points to fundamental issues with your reagents, reaction setup, or the initial condensation step. A systematic approach is key to identifying the root cause.
-
Purity of Starting Materials: Impurities in your ketone/aldehyde, active methylene nitrile, or elemental sulfur can significantly hinder the reaction.[1][2] Old or improperly stored solvents may also contain contaminants or moisture that can interfere with the reaction pathway.[1]
-
Actionable Advice:
-
Ensure your carbonyl compound is free of acidic or basic impurities.
-
Use freshly purified active methylene nitrile.
-
Employ high-purity elemental sulfur.
-
Use anhydrous solvents, especially if your reaction is sensitive to water.
-
-
-
Inefficient Knoevenagel-Cope Condensation: This initial step, which forms the α,β-unsaturated nitrile intermediate, is critical for the success of the overall reaction.[2][3][4]
-
Actionable Advice:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base may be required. Consider screening common bases like morpholine, piperidine, or triethylamine.[2][3]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[2]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts and a decrease in the yield of the desired product.[1]
-
Actionable Advice: Carefully measure and dispense all reagents to ensure the correct stoichiometric ratios.
-
Q2: My reaction mixture has turned dark brown or tarry. What is the likely cause and how can I prevent it?
A: The formation of a dark brown or tarry mixture is a common observation and is often indicative of polymerization or the formation of complex polysulfides.[3]
-
Cause: Excessively high reaction temperatures are a frequent culprit, leading to the polymerization of starting materials or intermediates.[3] Impurities in the starting materials can also catalyze these side reactions.[3]
-
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[3]
-
Purity of Reagents: As mentioned previously, ensure the high purity of your starting materials.[3]
-
Proper Workup: A thorough workup and purification are necessary to remove these colored impurities from your desired product.[3]
-
Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?
A: Dimerization of the α,β-unsaturated nitrile intermediate is a well-known competing reaction in the Gewald synthesis.[3][5] This occurs when the intermediate reacts with itself rather than undergoing cyclization with sulfur.
-
Minimization Strategies:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Experimenting with different temperatures can help favor the desired intramolecular cyclization.[3]
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can sometimes favor the desired reaction pathway over the intermolecular dimerization.[3]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the Gewald aminothiophene synthesis and why is it so common?
A: The Gewald reaction is a one-pot, multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] Its popularity stems from its efficiency, as it allows for the formation of multiple chemical bonds in a single step without the need to isolate intermediates, which is a principle of green chemistry.[1]
Q2: What are the critical parameters that influence the yield of a Gewald synthesis?
A: The success and yield of the Gewald reaction are highly dependent on several factors, including the purity of the starting materials, the choice of solvent and catalyst (base), the reaction temperature, and the concentration of the reactants.[1][2] Optimization of these conditions is crucial for achieving high yields and purity.[1]
Q3: Can microwave irradiation be used to improve the synthesis of tetrahydrobenzothiophene derivatives?
A: Yes, microwave irradiation has been shown to be beneficial for certain domino reactions, including the Gewald synthesis.[1][6] It can significantly reduce reaction times and, in some cases, improve product yields, especially for challenging substrates.[1][2]
Q4: My crude product is impure. What are the recommended purification methods for tetrahydrobenzothiophene derivatives?
A: The most common and effective methods for purifying tetrahydrobenzothiophene derivatives are column chromatography and recrystallization.[1][8][9]
-
Column Chromatography: Silica gel is a common stationary phase, with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) used as the eluent.[8][9]
-
Recrystallization: This method is effective for obtaining highly pure crystalline products. The choice of solvent is critical and will depend on the solubility of your specific derivative. Common solvents include ethanol and isopropanol.[1]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the effects of different catalysts and solvents on the yield of a model Gewald reaction. This data is illustrative and serves as a starting point for your own optimization studies.
| Entry | Catalyst (Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 80 | 1 | 82 |
| 2 | Piperidine | Methanol | 65 | 2 | 75 |
| 3 | Triethylamine | DMF | 90 | 1.5 | 85 |
| 4 | L-Proline | Ethanol | 70 | 3 | 78 |
| 5 | Piperidinium Borate | Ethanol/Water (9:1) | 60 | 0.5 | 96 |
Data compiled from multiple sources for illustrative purposes.[7][8][10]
Experimental Protocol: General Procedure for the Gewald Synthesis of a Tetrahydrobenzothiophene Derivative
This protocol provides a general guideline for the synthesis of a 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzothiophene derivative.
Materials:
-
Cyclohexanone (or a substituted derivative)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
Procedure:
-
To a solution of the cyclohexanone derivative (0.1 mol) in ethanol (100 mL), add ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and elemental sulfur (0.12 mol).[8]
-
Heat the reaction mixture at 80°C for 1 hour.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with vigorous stirring to precipitate the crude product.[1]
-
Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][8]
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of tetrahydrobenzothiophene derivatives.
Caption: A troubleshooting decision tree for low-yield tetrahydrobenzothiophene synthesis.
References
-
Wang, Y., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 14(1), 166-172. Retrieved from [Link]
-
Putz, T., & Jansa, J. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]
-
Gagnon, D., & Gherib, R. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from [Link]
-
Al-Adool, F. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 2465. Retrieved from [Link]
-
Pei, S., et al. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. Retrieved from [Link]
-
Request PDF. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]
-
Reddy, G. S. K., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega, 8(42), 39089-39101. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. d-nb.info [d-nb.info]
"solubility issues of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid in organic solvents"
Welcome to the dedicated technical support guide for 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid (CAS 6435-75-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental design.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers often face challenges in achieving the desired concentration of this compound in organic solvents. This guide provides a systematic approach to identifying the optimal solvent and conditions for your specific application.
Initial Solvent Selection: A Data-Driven Approach
While specific quantitative solubility data for this compound is not extensively published, we can infer a likely solubility profile based on its chemical structure and data from related compounds. The molecule possesses both a non-polar tetrahydrobenzothiophene core and a polar carboxylic acid group, leading to a nuanced solubility behavior.
Table 1: Predicted Solubility Profile of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The carboxylic acid group can form hydrogen bonds with the solvent. Indirect evidence from a derivative suggests recrystallization is possible from methanol.[1] Ethanol is also a likely candidate for dissolution.[2] |
| Polar Aprotic | DMSO, DMF | Good | These solvents are excellent at solvating a wide range of compounds. A derivative has been synthesized in DMSO, indicating good solubility.[3] |
| THF, Acetone | Moderate to Low | May require heating to achieve higher concentrations. | |
| Non-Polar | Toluene, Hexane | Low to Insoluble | The non-polar nature of these solvents is generally not conducive to dissolving a carboxylic acid. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | A derivative was recrystallized from a methanol/chloroform mixture, suggesting some solubility in chloroform.[1] |
Experimental Workflow for Determining Optimal Solubility
The following workflow provides a systematic approach to finding the right solvent and conditions for your experiment.
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Tetrahydrobenzothiophene Synthesis
Welcome to the Technical Support Center for the synthesis of substituted tetrahydrobenzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity control in two of the most powerful methods for constructing this important heterocyclic scaffold: the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Section 1: The Gewald Aminothiophene Synthesis: A Guide to Regiocontrol
The Gewald reaction is a versatile multicomponent reaction that provides access to highly substituted 2-aminothiophenes.[1] However, when employing unsymmetrical ketones, achieving regiocontrol can be a significant challenge. This section will address common issues and provide solutions for directing the reaction to the desired constitutional isomer.
Frequently Asked Questions (FAQs): Gewald Reaction
Q1: What are the primary factors influencing regioselectivity in the Gewald reaction with unsymmetrical ketones?
A1: The regiochemical outcome of the Gewald reaction with an unsymmetrical ketone is primarily determined by the initial Knoevenagel condensation step. This step involves the formation of an enamine or enolate intermediate from the ketone, which then reacts with the active methylene nitrile. The regioselectivity is governed by a combination of:
-
Steric Hindrance: The condensation generally occurs at the less sterically hindered α-carbon of the ketone.[2]
-
Electronic Effects: The acidity of the α-protons plays a crucial role. The more acidic proton is preferentially abstracted by the base to form the reactive intermediate.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the equilibrium between the possible enolates or enamines, thereby affecting the final product ratio.
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity for the product formed at the less hindered α-carbon?
A2: To favor the formation of the tetrahydrobenzothiophene resulting from the reaction at the less hindered α-position of an unsymmetrical ketone, consider the following strategies:
-
Base Selection: Employ a sterically bulky, non-nucleophilic base. Bases like triethylamine or piperidine can favor the abstraction of the less sterically encumbered proton.[3]
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol can be effective.[4] It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable intermediate, which is typically the one formed at the less hindered site.
Q3: How can I characterize the different regioisomers of my substituted tetrahydrobenzothiophene product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between regioisomers.[5]
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the tetrahydro portion of the molecule will be distinct for each isomer. Protons on carbons adjacent to the thiophene ring will have characteristic shifts. For example, methylene protons alpha to the thiophene sulfur will have different chemical shifts compared to those further away.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the tetrahydro ring will also differ between isomers. The carbon atoms of the thiophene ring itself will have distinct resonances.[6]
-
2D NMR Techniques: For unambiguous assignment, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[5] COSY will reveal the coupling network between protons, while HSQC correlates protons to their directly attached carbons.
Troubleshooting Guide: Gewald Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Non-optimal base or solvent. - High reaction temperature. - Competing thermodynamic and kinetic control. | - Screen different bases (e.g., morpholine, piperidine, triethylamine). - Use a less coordinating solvent. - Conduct the reaction at a lower temperature. |
| Low Product Yield | - Incomplete Knoevenagel condensation. - Poor solubility of sulfur. - Inefficient cyclization. | - Use a more effective base or a catalytic amount of a stronger base. - Ensure finely powdered sulfur is used and consider a solvent that aids its solubility (e.g., DMF). - Increase reaction time or temperature after the initial condensation. |
| Byproduct Formation | - Self-condensation of the ketone. - Michael addition of the active methylene compound to the Knoevenagel adduct. | - Control the stoichiometry of the reactants carefully. - Add the ketone slowly to the reaction mixture containing the other components. |
Visualizing the Regioselectivity Challenge in the Gewald Reaction
Caption: Formation of regioisomers in the Gewald reaction.
High-Regioselectivity Protocol for the Gewald Synthesis
This protocol is optimized for favoring the reaction at the less hindered α-position of an unsymmetrical ketone.
Materials:
-
Unsymmetrical ketone (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the unsymmetrical ketone, active methylene nitrile, and elemental sulfur in ethanol.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add triethylamine to the mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (or a lower controlled temperature, e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure, desired regioisomer.
Section 2: The Fiesselmann Thiophene Synthesis: Achieving Absolute Regiocontrol
The Fiesselmann synthesis is a powerful method for the preparation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives.[5] A key advantage of certain variations of this method is the potential for complete regioselectivity.
Frequently Asked Questions (FAQs): Fiesselmann Synthesis
Q1: How is regioselectivity controlled in the Fiesselmann synthesis?
A1: In the classical Fiesselmann synthesis, the initial nucleophilic attack of the thioglycolate on the α,β-acetylenic ester determines the regiochemical outcome. The position of the attack is influenced by the electronic nature of the substituents on the acetylene. However, modern variations of this reaction can achieve complete regiocontrol.
Q2: I need to synthesize a specific regioisomer of a substituted tetrahydrobenzothiophene. Is the Fiesselmann synthesis a good choice?
A2: Yes, particularly when using specific starting materials. For instance, the condensation of ynone trifluoroborate salts with alkylthiols has been shown to proceed with complete regiocontrol, providing a reliable route to bifunctional thiophenes.[7]
Q3: What are the common side reactions in a Fiesselmann synthesis, and how can they be avoided?
A3: Potential side reactions include the formation of dithioacetals and Michael addition products. To minimize these:
-
Stoichiometry: Use a precise 1:1 molar ratio of the α,β-acetylenic ester and the thioglycolic acid derivative.
-
Base: A non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate has been shown to be effective.[7]
-
Temperature: Maintain a controlled, and often mild, reaction temperature to prevent undesired side reactions.
Troubleshooting Guide: Fiesselmann Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of Dithioacetal | - Excess of thioglycolic acid derivative. - Inappropriate base. | - Use a strict 1:1 stoichiometry. - Switch to a weaker, non-nucleophilic base like potassium carbonate. |
| Low Yield of Cyclized Product | - Inefficient cyclization step. - Decomposition of starting materials or intermediates. | - Ensure the base is strong enough to promote cyclization but not so strong as to cause decomposition. - Optimize the reaction temperature and time. |
| Incomplete Reaction | - Insufficiently reactive starting materials. - Inactive base. | - Consider using more activated acetylenic esters. - Ensure the base is fresh and anhydrous. |
Visualizing the Fiesselmann Synthesis Workflow
Caption: Key steps in the Fiesselmann thiophene synthesis.
Protocol for a Highly Regioselective Fiesselmann Synthesis
This protocol is adapted from a method demonstrating complete regiocontrol using a ynone trifluoroborate salt.[7]
Materials:
-
Ynone trifluoroborate salt (1.0 equiv)
-
Alkylthiol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ynone trifluoroborate salt and potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Add the alkylthiol dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure, regiochemically defined thiophene.
Section 3: Decision-Making Workflow for Regioselective Synthesis
Choosing the right synthetic strategy is crucial for obtaining the desired regioisomer in high yield and purity. The following decision tree can guide your choice between the Gewald and Fiesselmann syntheses.
Caption: Decision tree for selecting a synthetic method.
References
-
Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–201. [Link]
-
Fiesselmann Thiophene Synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Scheme 6. Mechanism of Fiesselmann thiophene synthesis. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Retrieved January 17, 2026, from [Link]
-
1fiesselmann Thiophene Synthesis. Scribd. Retrieved January 17, 2026, from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Retrieved January 17, 2026, from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Gewald reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
NMR Characterization of New 10-membered-ring Macrolactones and dihydrobenzophenazine-5-one, Oxidized Derivatives of Benzo[a]phenazines. PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved January 17, 2026, from [Link]
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Wei, H.-X., Jasoni, R. L., Shao, H., Hu, J., & Paré, P. W. (2004). Anti-selective and regioselective aldol addition of ketones with aldehydes using MgI2 as promoter. Tetrahedron, 60(50), 11829-11835. [Link]
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Technical Support Center: Stereoselective Synthesis of Chiral Tetrahydrobenzothiophene Derivatives
Welcome to the technical support center for the stereoselective synthesis of chiral tetrahydrobenzothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chiral molecules. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support the success of your synthetic endeavors. Our approach is grounded in established scientific principles and field-proven insights to ensure the reliability and reproducibility of your results.
Section 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Enantioselectivity or No Stereocontrol
Question: My reaction is producing the desired tetrahydrobenzothiophene derivative, but with low enantiomeric excess (ee). What are the likely causes and how can I improve stereoselectivity?
Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis. Several factors can contribute to poor stereocontrol. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst is the cornerstone of stereocontrol. Its effectiveness can be compromised under certain conditions.
-
Moisture and Air Sensitivity: Many organocatalysts and chiral ligands for metal catalysts are sensitive to moisture and air. Ensure all reagents and solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Improper Catalyst Activation: Some catalysts require an activation step. For instance, certain chiral phosphoric acids may need to be pre-treated to ensure they are in their active form. Review the catalyst's specific requirements.
-
Catalyst Poisoning: Trace impurities in your starting materials or solvents can act as catalyst poisons.[1] It is advisable to purify starting materials prior to use. For instance, thiols, if present as impurities, can bind to and deactivate metal catalysts.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the transition state geometry that dictates stereoselectivity.
-
Temperature Effects: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Solvent Polarity and Coordinating Ability: The solvent can influence catalyst conformation and substrate solvation. A screen of solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane) is recommended. Non-coordinating solvents are often preferred in Lewis acid catalysis to avoid competition with the substrate for binding to the catalyst.[3]
-
Concentration: Reaction concentration can affect the kinetics and equilibrium of catalyst-substrate interactions. Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to catalyst aggregation or side reactions.
-
-
Incorrect Catalyst or Substrate Pairing: Not all catalysts are universally effective for all substrates.
-
Steric and Electronic Mismatch: The steric and electronic properties of both the substrate and the catalyst must be compatible. For example, a bulky substrate may require a catalyst with a more open chiral pocket. Consider screening a library of catalysts with different chiral backbones and electronic properties.
-
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A systematic approach to troubleshooting low enantioselectivity.
Issue 2: Poor Yield of the Desired Product
Question: I am observing a low yield of my target chiral tetrahydrobenzothiophene, even though the starting materials are consumed. What are the potential reasons?
Answer: Low yields can be attributed to several factors, ranging from side reactions to product instability.
Root Cause Analysis and Solutions:
-
Competing Reaction Pathways: The desired reaction may be in competition with other thermodynamically or kinetically favorable pathways.
-
Side Reactions: In organocatalytic Michael additions, for instance, side reactions like self-condensation of the Michael donor can occur.[4] Adjusting the stoichiometry of the reactants or the rate of addition of one reactant to the other can mitigate this.
-
Decomposition of Starting Materials or Product: The product or starting materials may be unstable under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to check for the formation of degradation products. If instability is suspected, consider milder reaction conditions or shorter reaction times.
-
-
Inefficient Catalyst Turnover: The catalyst may not be efficiently turning over, leading to a stalled reaction.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to undesired side reactions. It's crucial to find the optimal catalyst loading through systematic screening.
-
Product Inhibition: The product itself may bind to the catalyst and inhibit its activity. This can sometimes be overcome by adjusting the reaction conditions to favor product dissociation.
-
-
Sub-optimal Reaction Conditions:
-
Reaction Time and Temperature: Ensure the reaction is running for an optimal duration. Incomplete reactions will naturally result in low yields. Conversely, extended reaction times can lead to product degradation. An initial time-course study is highly recommended.
-
Experimental Protocol: Optimizing Reaction Yield
-
Baseline Reaction: Set up the reaction using the initially reported or designed conditions.
-
Monitor Progress: Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) and analyze by TLC or LC-MS to determine the rate of product formation and identify any side products.
-
Temperature Variation: Run the reaction at different temperatures (e.g., room temperature, 40 °C, 0 °C) to assess the impact on yield and reaction rate.
-
Stoichiometry Adjustment: Vary the ratio of the reactants to see if an excess of one component drives the reaction to completion.
-
Catalyst Loading Screen: Test different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the most efficient concentration.
Issue 3: Difficulty in Product Purification and Isolation
Question: I am struggling to purify my chiral tetrahydrobenzothiophene derivative. The product seems to co-elute with byproducts or the catalyst. What purification strategies can I employ?
Answer: Purification of chiral compounds, especially at the final stages, requires careful consideration to avoid compromising the enantiomeric purity.
Root Cause Analysis and Solutions:
-
Co-elution with Byproducts:
-
Chromatography Optimization: Standard silica gel chromatography may not be sufficient. Consider using different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) or alternative stationary phases like alumina or C18 reverse-phase silica.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique that can also enhance the enantiomeric excess of the final product.
-
-
Catalyst Removal:
-
Acid/Base Wash: If using an amine-based organocatalyst, an acidic wash (e.g., dilute HCl) of the organic extract can help remove it. Conversely, for acidic catalysts like phosphoric acids, a basic wash (e.g., saturated NaHCO3) can be effective.
-
Silica Plug: Passing the crude reaction mixture through a short plug of silica gel can often remove a significant portion of the catalyst and polar impurities.
-
-
Separation of Diastereomers/Enantiomers:
-
Chiral Chromatography: For analytical and preparative separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard.[5][6][7] Common chiral stationary phases (CSPs) include those based on polysaccharides like cellulose or amylose derivatives.[8]
-
Table 1: Common Chiral Stationary Phases for HPLC/SFC
| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phases (Normal Phase) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Hexane/Isopropanol, Hexane/Ethanol |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Hexane/Isopropanol, Hexane/Ethanol |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Hexane/Isopropanol |
| Immobilized Polysaccharide Phases | Chiralpak IA, IB, IC | Broader range of solvents including DCM, MTBE |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for accessing chiral tetrahydrobenzothiophene derivatives?
A1: Several powerful asymmetric methods have been developed. The most prominent include:
-
Organocatalytic Asymmetric Michael Addition: This approach often involves the reaction of a Michael donor with a suitable acceptor, catalyzed by a chiral organocatalyst such as a diarylprolinol silyl ether or a squaramide.[4][9] This strategy is effective for constructing the tetrahydrothiophene ring with high stereocontrol.
-
Asymmetric Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing the thiophene precursor can be rendered enantioselective using a chiral Lewis acid catalyst.[3][10]
-
Gewald Reaction followed by Chiral Resolution: The Gewald reaction provides a straightforward route to racemic 2-aminotetrahydrobenzothiophenes.[11] Subsequent resolution, either through classical methods with a chiral resolving agent or via enzymatic kinetic resolution, can yield the desired enantiopure products. Dynamic kinetic resolution (DKR) is an even more efficient strategy that can theoretically convert the entire racemic mixture into a single enantiomer.[12][13]
Q2: How do I determine the absolute configuration of my newly synthesized chiral tetrahydrobenzothiophene?
A2: Determining the absolute configuration is a critical step. Several methods can be employed:
-
X-ray Crystallography: If you can obtain a single crystal of your compound (or a suitable derivative), X-ray crystallography provides unambiguous determination of the absolute configuration.
-
Correlation to a Known Compound: If your product can be chemically converted to a compound of known absolute configuration without affecting the stereocenter, this can be a reliable method.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These chiroptical techniques, often coupled with quantum chemical calculations, can be used to assign the absolute configuration.
-
Chiral HPLC/SFC with a Known Standard: If an authentic sample of one of the enantiomers is available, you can compare its retention time with your product on a chiral column.
Q3: What are the key considerations when scaling up a stereoselective synthesis of a tetrahydrobenzothiophene derivative for potential pharmaceutical applications?
A3: Scaling up a reaction from the lab bench to a pilot plant or manufacturing scale presents a unique set of challenges.[14][15]
-
Cost and Availability of Reagents: The cost and commercial availability of the chiral catalyst, ligands, and starting materials become critical factors.
-
Process Safety: A thorough safety assessment is required. Exothermic reactions that are easily managed in the lab can pose significant hazards on a larger scale.[15]
-
Robustness and Reproducibility: The reaction must be robust enough to tolerate minor variations in raw material quality and reaction conditions.
-
Purification Strategy: The chosen purification method must be scalable. Large-scale chromatography can be expensive and time-consuming, so developing a process that relies on crystallization is often preferred.
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), the synthesis and purification process must adhere to Good Manufacturing Practices (GMP).[16]
Q4: Can I use a metal-based catalyst for my synthesis? What are the potential pitfalls?
A4: Yes, chiral metal complexes are frequently used as Lewis acid catalysts in reactions like the Diels-Alder cycloaddition.[3][10] However, there are potential drawbacks:
-
Catalyst Poisoning: Sulfur-containing compounds can act as poisons for many transition metal catalysts, leading to catalyst deactivation.[1][2] Careful selection of the metal and ligands is crucial.
-
Toxicity of Residual Metal: For pharmaceutical applications, the final product must have very low levels of residual metal, which can necessitate additional purification steps.
-
Air and Moisture Sensitivity: Many organometallic catalysts are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.
Illustrative Reaction Scheme: Organocatalyzed Asymmetric Michael Addition
Caption: Generalized pathway for an organocatalyzed asymmetric Michael addition to form a chiral tetrahydrobenzothiophene.
References
-
Allur, A. C., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(5), 623-630. [Link]
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Company, R. S. o. (n.d.). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. RSC Publishing. [Link]
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Shaw, S., & Gribble, G. W. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Synthesis, 7(4), 329-361. [Link]
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da Silva, M. A., & de Souza, R. O. (2003). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 26(6), 891-900. [Link]
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Wang, W., et al. (2022). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 9(19), 5275-5280. [Link]
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Soh, Y. T., & Tan, C.-H. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 3(2), 336-349. [Link]
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Wang, Y., et al. (2021). A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. Organic & Biomolecular Chemistry, 19(44), 9729-9733. [Link]
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Torres, R. R. (Ed.). (2013). Stereoselective Organocatalysis: Bond Formation Methodologies and Activation Modes. John Wiley & Sons. [Link]
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Li, M., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8087. [Link]
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(n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Wiley. [Link]
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Kim, G., et al. (2013). Enantioselective total synthesis of (-)-Δ8-THC and (-)-Δ9-THC via catalytic asymmetric hydrogenation and SNAr cyclization. Organic Letters, 15(4), 812-815. [Link]
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Company, R. S. o. (n.d.). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
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Kumar, A., et al. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Molecules, 27(3), 749. [Link]
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(n.d.). Chiral HPLC Separations. Phenomenex. [Link]
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Wang, Z., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(12), 4464-4470. [Link]
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Li, X. (2023). Catalytic asymmetric synthesis of sulfur-containing atropisomers by C−S bond formations. Green Synthesis & Catalysis, 4(4), 435-447. [Link]
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Snead, D. R., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1193-1209. [Link]
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Benaglia, M., et al. (2020). Stereoselective organocatalysis and flow chemistry. In Flow Chemistry (pp. 1-32). [Link]
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(n.d.). Catalytic asymmetric synthesis of chiral tetrahydrothiophenes and tetrahydroselenophenes. EWG=electron‐withdrawing group. ResearchGate. [Link]
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Dudognon, Y., et al. (2018). Organocatalytic Enantioselective Synthesis of Tetrahydropyridines. European Journal of Organic Chemistry, 2018(20-21), 2432-2442. [Link]
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Thomson, R. J., & Fenster, M. D. B. (2010). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Molecules, 15(8), 5247-5264. [Link]
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Soh, Y. T., & Tan, C.-H. (2023). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 3(2), 336-349. [Link]
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(n.d.). Stereoselective synthesis of trans-fused tetrahydrofuran derivatives of 5 H-dibenzo[ a, d]cycloheptene. ResearchGate. [Link]
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Desphande, R. (n.d.). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. [Link]
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Van Arnum, P. (2013). Strategies in API Scale Up. Pharmaceutical Technology, 37(1). [Link]
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Mizar, P., & Iaroshenko, V. O. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 26(11), 3369. [Link]
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(n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. [Link]
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(n.d.). Determination of tirofiban hydrochloride enantiomers by chiral HPLC. ResearchGate. [Link]
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(n.d.). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
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Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. [Link]
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(n.d.). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
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Gioiello, A., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 346. [Link]
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Wang, Y., et al. (2021). Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. Organic & Biomolecular Chemistry, 19(4), 846-850. [Link]
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Adak, S. (2024). Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. ResearchGate. [Link]
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Zhang, X., et al. (2013). Chiral magnetic microspheres purified by centrifugal field flow fractionation and microspheres magnetic chiral chromatography for benzoin racemate separation. Journal of Chromatography A, 1303, 107-112. [Link]
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(n.d.). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. ResearchGate. [Link]
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(n.d.). Synthesis and Chiral Separation of Some 4-thioflavones. ResearchGate. [Link]
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Bode, J. W. (n.d.). Key Concepts in Stereoselective Synthesis. [Link]
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NPTEL-NOC IITM. (2014, August 10). Mod-09 Lec-38 Asymmetric Catalysis. YouTube. [Link]
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Reddy, K. S., et al. (2013). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 29(1), 221-225. [Link]
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Otte, M., & Guiry, P. J. (2013). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 113(8), 6266-6313. [Link]
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Taniguchi, T., & Ishibashi, H. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Beilstein Journal of Organic Chemistry, 17, 1373-1383. [Link]
-
Ametovski, A., & Lupton, D. W. (2019). Enantioselective Total Synthesis of (-)-Δ9-Tetrahydrocannabinol via N-Heterocyclic Carbene Catalysis. Organic Letters, 21(4), 1212-1215. [Link]
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Sridhar, G., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 335-340. [Link]
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(n.d.). Stereoselective synthesis of trans-fused tetrahydrofuran derivatives of 5H-dibenzo[a,d]cycloheptene. ResearchGate. [Link]
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(n.d.). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Link]
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Torres, R. R. (2013). Stereoselective Organocatalysis. Agenda Bookshop. [Link]
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"identification of byproducts in the synthesis of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate the formation of byproducts, ensuring a high-purity final product.
Introduction: The Gewald Reaction in Focus
The synthesis of this compound and its derivatives often employs the Gewald aminothiophene synthesis.[][2][3][4][5][6][7][8] This multicomponent reaction is a powerful tool for the construction of the thiophene ring system. However, like many multicomponent reactions, it is not without its challenges. The reaction proceeds through a series of equilibria and competing pathways, which can lead to the formation of various byproducts. Understanding these potential side reactions is crucial for optimizing your synthesis and obtaining a high yield of the desired product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I resolve this?
A1: A dark brown or tarry reaction mixture is a common observation and is often indicative of polymerization or the formation of complex polysulfides.[9] This is typically caused by:
-
Excessively High Reaction Temperatures: The Gewald reaction is often exothermic. Poor temperature control can lead to runaway reactions and the formation of polymeric materials.
-
Solution: Carefully control the reaction temperature using an ice bath during the initial stages of the reaction, especially during the addition of the base. A systematic temperature screen can help identify the optimal temperature range for your specific substrates.[9]
-
-
Impure Starting Materials: Impurities in your starting materials, such as the ketone, cyanoacetate, or sulfur, can catalyze side reactions.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially at elevated temperatures, can promote byproduct formation.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials have been consumed.
-
Q2: My yield is consistently low, and I suspect the initial Knoevenagel condensation is inefficient. What can I do?
A2: The initial Knoevenagel condensation between the ketone and the active methylene compound is a critical step.[3] Inefficiency at this stage will directly impact your overall yield. Consider the following:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base might be necessary.
-
Solution: Screen different bases such as piperidine, morpholine, or triethylamine. The pKa of the base should be appropriate to deprotonate the active methylene compound without promoting side reactions.
-
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.
-
Solution: Employ a Dean-Stark apparatus to remove water azeotropically if the reaction is conducted at reflux in a suitable solvent like toluene.
-
Q3: I am observing a significant byproduct with a mass corresponding to a dimer of my intermediate. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile intermediate is a common competing reaction.[9] To minimize its formation:
-
Optimize Reaction Temperature: The rate of dimerization is often highly sensitive to temperature.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Adjust the Rate of Reagent Addition: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over the intermolecular dimerization.[9]
-
Solution: Add the base or the sulfur portionwise over a period of time.
-
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.
-
Solution: Experiment with different solvents of varying polarity.
-
Q4: How can I confirm the identity of my desired product and the byproducts?
A4: A combination of analytical techniques is essential for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the components of your reaction mixture and assessing purity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the final product and any isolated byproducts.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in your product, such as the carboxylic acid.
Experimental Protocols
Protocol 1: General Synthesis of this compound via the Gewald Reaction
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol.
-
To this stirred suspension, add morpholine (0.5 equiv.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add a solution of sodium hydroxide (2.0 equiv.) in water and heat to reflux for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Identification of Byproducts by HPLC-UV
Principle: Reverse-Phase HPLC (RP-HPLC) with UV detection is a powerful method for separating and quantifying the components of the reaction mixture. The thiophene chromophore absorbs UV light, making this a suitable detection method.[10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Dilute the sample with the mobile phase (e.g., 1:1000) to a concentration within the linear range of the detector. Filter the diluted sample through a 0.22 µm syringe filter.[10]
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard. The appearance of other peaks indicates the presence of byproducts.
Data Presentation
Table 1: Common Byproducts in the Gewald Synthesis of this compound
| Byproduct Type | Potential Cause | Mitigation Strategy |
| Polymeric materials/tar | High reaction temperature | Strict temperature control, gradual reagent addition |
| Dimer of α,β-unsaturated nitrile | High temperature, high concentration | Lower reaction temperature, slow reagent addition |
| Unreacted starting materials | Incomplete reaction | Optimize reaction time, temperature, and catalyst |
| Polysulfides | Excess sulfur, high temperature | Use stoichiometric sulfur, control temperature |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield in the synthesis.
References
- Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. (2025). Benchchem.
- Common side reactions in the Gewald synthesis of aminothiophenes. (2025). Benchchem.
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
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A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Improving the Stability of Tetrahydrobenzothiophene Compounds for Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tetrahydrobenzothiophene derivatives. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and actionable protocols to enhance the storage stability of these critical compounds. Tetrahydrobenzothiophenes are a cornerstone in medicinal chemistry, but their inherent reactivity, particularly at the sulfur heteroatom, can present significant stability challenges. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot issues and proactively design for stability.
Section 1: Understanding Degradation - The 'Why' Behind Instability
This section addresses the fundamental question: why do tetrahydrobenzothiophene compounds degrade? Understanding the underlying mechanisms is the first step toward effective stabilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical pathways through which my tetrahydrobenzothiophene compound might be degrading?
Your compound is likely degrading via one of three primary pathways: oxidation, hydrolysis, or photolysis.[1]
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxides and then sulfones. This is often the most common degradation pathway, especially in the presence of atmospheric oxygen.[2] Reactive oxygen species (ROS) can accelerate this process significantly.[3][4]
-
Hydrolysis: If your compound contains hydrolyzable functional groups, such as esters or amides, these can be cleaved by water.[5] The stability can be highly dependent on the pH of the environment.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, leading to complex mixtures of byproducts.[7] This is a critical consideration for any light-sensitive compound.[8]
Q2: What specific environmental factors are most likely to accelerate the degradation of my compound?
There are four key environmental factors you must control:
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including degradation.[9][10] For every 10°C increase, the reaction rate can roughly double.
-
Oxygen: The presence of oxygen is the primary driver for oxidative degradation.[11] Many sulfur-containing heterocycles are sensitive to auto-oxidation.[12]
-
Humidity: Moisture can facilitate hydrolytic degradation and can also act as a medium for other reactions.[13][14] High humidity is a significant risk factor, especially for solid-state stability.[15]
-
Light: Exposure to UV and even visible light can be highly destructive. Photostability is a key parameter that must be assessed according to ICH guidelines.[16][17][18]
dot
Caption: Primary degradation pathways for tetrahydrobenzothiophene compounds.
Section 2: Troubleshooting Common Stability Issues
This section provides a practical, question-and-answer guide to address specific problems you may encounter during your experiments.
Q: I'm seeing a new, more polar peak appear in my HPLC chromatogram after storing my compound in solution for a few days. What is likely happening?
A: This is a classic sign of oxidation. The sulfur atom in the tetrahydrobenzothiophene ring has likely been oxidized to a sulfoxide. Sulfoxides are significantly more polar than the parent sulfide, causing them to elute earlier on a reverse-phase HPLC column.
-
Causality: Atmospheric oxygen dissolved in your solvent is reacting with the electron-rich sulfur atom. This process can be accelerated by trace metal impurities, which catalyze oxidation.
-
Immediate Action:
-
Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound +16 Da (one oxygen atom).
-
Prepare fresh solutions for your experiments daily.
-
Store stock solutions frozen at -20°C or -80°C.
-
-
Preventative Strategy: Degas your solvents by sparging with an inert gas (nitrogen or argon) before preparing solutions. For longer-term solution stability, consider adding an antioxidant like butylated hydroxytoluene (BHT) or using a chelating agent like EDTA to sequester catalytic metal ions.[9]
Q: My white, crystalline compound has developed a yellow or brown tint after being stored on the shelf. Is it still usable?
A: A change in color is a strong indicator of degradation, often due to the formation of colored impurities from either oxidative or photolytic pathways.[19] The compound's purity is compromised, and it should not be used for quantitative experiments without re-purification and re-characterization.
-
Causality: This is frequently caused by a combination of light exposure and oxygen. The colored products are often complex polymeric materials or compounds with extended conjugation. For some benzothiophene derivatives, dimerization to colored products like thioindigo can occur.[19]
-
Immediate Action:
-
Analyze the discolored material by HPLC to assess its purity.
-
If the purity is unacceptable, re-purify the compound (e.g., by recrystallization or column chromatography).
-
-
Preventative Strategy: Always store your solid compounds in amber vials to protect them from light.[8] For maximum stability, place the vial inside a sealed container with a desiccant and purge the headspace with nitrogen before long-term storage in a freezer.[9]
dot
Caption: Troubleshooting workflow for observed compound instability.
Section 3: Proactive Stabilization & Storage Protocols
Instead of reacting to degradation, you can prevent it. This section provides detailed protocols for optimal storage and for assessing the stability of your compounds.
Protocol 1: Recommended General Storage Conditions
This protocol outlines the standard conditions for storing solid tetrahydrobenzothiophene compounds to maximize shelf life.
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C | Reduces the rate of all chemical degradation pathways.[6][20] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing oxygen.[9] |
| Light | Protected from Light | Prevents photolytic degradation.[7] |
| Humidity | Low (use of desiccant) | Prevents hydrolysis and minimizes adsorbed water that can mediate reactions.[9][21] |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass blocks UV light, and PTFE liners provide an excellent chemical barrier.[8] |
Protocol 2: Stability Assessment via Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your compound. It helps identify potential degradation products and select the appropriate analytical methods for stability monitoring.[22][23] This protocol is based on ICH guidelines.[17][18]
Objective: To intentionally degrade the compound under various stress conditions to evaluate its degradation profile.
Methodology:
-
Prepare Samples: Prepare several identical samples of your compound, typically as a solution (e.g., 1 mg/mL in acetonitrile/water). Include a "dark control" sample wrapped in aluminum foil for each condition to distinguish thermal degradation from photolytic degradation.[18]
-
Apply Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation.
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.[24]
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the major degradation peaks.
-
Ensure that the parent compound peak is well-resolved from all degradation peaks (this validates the method as "stability-indicating").
-
Use LC-MS to tentatively identify the structures of the major degradants.
-
dot
Caption: Workflow for a forced degradation (stress testing) study.
References
-
Li, W., & Jia, X. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory, 37(13), 26-29.
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Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.
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Li, W., & Lin, J. (2005). Stabilizing drug molecules in biological samples. American Pharmaceutical Review, 8(4), 10-16.
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Slideshare. (n.d.). Drug stability and stabilization techniques.
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Pharma Tutor. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
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Al-Zoubi, W., & Al-Sabbagh, A. (2024). Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Antioxidants, 13(8), 898.
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Li, X., et al. (2009). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 75(9), 2873-2879.
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ResearchGate. (2021). Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils.
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MDPI. (2024). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
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Wang, S., et al. (2025). Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. Pharmaceuticals, 18(11), 1563.
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Eawag Aquatic Research. (1997). Dibenzothiophene Degradation Pathway. Eawag-BBD.
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PubMed. (n.d.). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation.
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ResearchGate. (n.d.). Oxidation mechanism of sulfur-containing compounds and antioxidant depletion dynamics: Insights into interactions.
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Mormile, M. R., & Atlas, R. M. (1998). Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 64(8), 3099-3101.
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Lee, J. H., et al. (2024). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Foods, 13(11), 1675.
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Baertschi, S. W. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. OUCI.
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IAGIM. (n.d.). Photostability.
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ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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Abdel-Wahab, B. F., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26588.
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EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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Separation Science. (2025). Analytical Techniques In Stability Testing.
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Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
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Gody, E., et al. (2021). Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. Atmosphere, 12(10), 1279.
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Shi, W., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1269-1275.
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Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(5), 200-203.
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IOP Conference Series: Earth and Environmental Science. (2024). Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Expos.
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ResearchGate. (2014). Degradation Pathways.
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IntechOpen. (2019). Chemical Stability of Pharmaceutical Organic Compounds.
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ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
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IJSDR. (2023). Stability indicating study by using different analytical techniques.
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Journal of Xi'an University of Architecture & Technology. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
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Frontiers in Microbiology. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1.
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Allied Academies. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
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Restek. (2021). Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy.
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Semantic Scholar. (n.d.). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents.
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Repka, M. A., et al. (2007). Temperature Stability and Bioadhesive Properties of Δ9-Tetrahydrocannabinol Incorporated Hydroxypropylcellulose Polymer Matrix Systems. Journal of Pharmaceutical Sciences, 96(12), 3321-3331.
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MDPI. (n.d.). Effect of Storage Temperature on the Stability of Spray Dried Bacteriophage Powders.
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Kestur, U. S., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2734-2745.
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Khan, M. A. F., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. Coatings, 11(7), 849.
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Validation & Comparative
A Comparative Guide to Aminothiophene Synthesis: The Gewald Reaction versus Alternative Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of polysubstituted aminothiophenes is a cornerstone of medicinal chemistry and materials science. These scaffolds are privileged structures found in a wide array of pharmacologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The Gewald reaction, a multicomponent condensation, has long been a workhorse for accessing these valuable heterocycles.[2][4][5] However, a critical evaluation of its performance against other established and emerging synthetic strategies is essential for informed methodological selection in a research and development setting.
This guide provides an in-depth, objective comparison of the Gewald reaction with other notable methods for aminothiophene synthesis, including the Fiesselmann, Gompper, and Paal-Knorr approaches. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide supporting experimental data to guide your synthetic planning.
The Gewald Reaction: A Versatile and Enduring Strategy
First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[5][6] Its enduring popularity stems from its operational simplicity, the ready availability of starting materials, and the high degree of substitution achievable on the thiophene ring.[7][8][9]
The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.[5][10]
Mechanistic Pathway of the Gewald Reaction
Caption: Generalized mechanism of the Gewald reaction.
Advantages of the Gewald Reaction:
-
Multicomponent Nature: The one-pot assembly of three components allows for rapid library synthesis and exploration of chemical diversity.[1][11]
-
High Atom Economy: The reaction incorporates most of the atoms from the starting materials into the final product, aligning with the principles of green chemistry.
-
Versatility: A wide range of ketones, aldehydes, and activated nitriles can be employed, leading to a diverse array of substituted aminothiophenes.[7]
-
Mild Reaction Conditions: The reaction is often carried out under relatively mild conditions, tolerating a variety of functional groups.[7]
Disadvantages of the Gewald Reaction:
-
Limited Scope for Certain Substrates: Some ketones, particularly less reactive ones, may give low yields.[12]
-
Use of Elemental Sulfur: The heterogeneous nature of elemental sulfur can sometimes lead to reproducibility issues.
-
Potential for Side Reactions: The formation of byproducts can complicate purification.
Alternative Synthetic Routes to Aminothiophenes
While the Gewald reaction is a powerful tool, several other methods offer unique advantages for accessing specific aminothiophene substitution patterns.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, including those with amino groups. The reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or nitriles.[10][13][14] When a nitrile-containing substrate is used, 3-aminothiophenes are produced.[13][14]
Mechanistic Pathway of the Fiesselmann Synthesis (for 3-Aminothiophenes)
Caption: Simplified mechanism of the Fiesselmann synthesis for 3-aminothiophenes.
The Gompper Reaction
The Gompper reaction provides access to highly substituted 2-aminothiophenes through the reaction of a β-ketoester or β-diketone with a malononitrile dimer in the presence of a base, followed by treatment with a sulfur source. This method is particularly useful for preparing thiophenes with specific substitution patterns not readily accessible through the Gewald reaction.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for the synthesis of five-membered heterocycles, including thiophenes.[15][16] The thiophene variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[17][18][19] While not a direct synthesis of aminothiophenes, it can be a viable route if the amino group is introduced before or after the thiophene ring formation.
Mechanistic Pathway of the Paal-Knorr Thiophene Synthesis
Caption: Postulated mechanism of the Paal-Knorr thiophene synthesis.
Comparative Analysis of Synthetic Methods
| Feature | Gewald Reaction | Fiesselmann Synthesis | Gompper Reaction | Paal-Knorr Synthesis |
| Product | Polysubstituted 2-aminothiophenes | 3-Hydroxy-2-thiophenecarboxylic acid derivatives or 3-aminothiophenes | Highly substituted 2-aminothiophenes | Substituted thiophenes (amino group requires separate step) |
| Starting Materials | Ketone/aldehyde, activated nitrile, sulfur | α,β-Acetylenic esters/nitriles, thioglycolic acid derivatives | β-Ketoester/β-diketone, malononitrile dimer, sulfur source | 1,4-Dicarbonyl compounds, sulfurizing agent |
| Key Advantages | Multicomponent, high atom economy, versatile | Access to 3-aminothiophenes, good for specific substitution patterns | Access to highly functionalized thiophenes | Robust, well-established, good for simple substitution patterns |
| Key Disadvantages | Limited scope for some ketones, heterogeneous sulfur | Requires specialized starting materials | Multi-step process | Harsh sulfurizing agents, not a direct amino-synthesis |
| Typical Yields | 40-95%[1][20] | 60-90% | 50-80% | 50-90%[18] |
| Reaction Conditions | Mild, basic | Basic | Basic, then sulfur source | Often requires heating, can be harsh |
Modern and Green Approaches
In recent years, significant efforts have been made to develop more sustainable and efficient protocols for aminothiophene synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[5][6][20] Reaction times can be shortened from hours to minutes.[20]
-
Green Solvents and Catalysts: The use of environmentally benign solvents like water and recyclable catalysts is gaining traction.[1][21][22] For instance, Gewald-type reactions have been successfully carried out in water under ultrasound activation.[1][23]
-
Solvent-Free Conditions: Mechanochemical methods, such as ball milling, offer a solvent-free approach to the Gewald reaction, leading to high yields in short reaction times.[12][24]
Experimental Protocols
Representative Protocol for the Gewald Reaction
This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative.
Materials:
-
Ketone or aldehyde (10 mmol)
-
Activated nitrile (e.g., ethyl cyanoacetate or malononitrile) (10 mmol)
-
Elemental sulfur (10 mmol, 0.32 g)
-
Base (e.g., morpholine or triethylamine) (2-3 mL)
-
Solvent (e.g., ethanol or DMF) (20-30 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone/aldehyde, activated nitrile, and elemental sulfur in the chosen solvent.
-
Stir the mixture and add the base dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
After completion (usually 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Gewald reaction.
Conclusion
The Gewald reaction remains a highly valuable and versatile method for the synthesis of polysubstituted 2-aminothiophenes, particularly for the rapid generation of compound libraries. Its operational simplicity and the use of readily available starting materials are significant advantages. However, for specific substitution patterns, particularly for 3-aminothiophenes, the Fiesselmann synthesis offers a compelling alternative. The Gompper and Paal-Knorr reactions, while less direct for aminothiophene synthesis, provide access to unique structural motifs.
The choice of synthetic method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The increasing adoption of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, is further enhancing the utility and sustainability of these important transformations. Researchers are encouraged to consider these factors when designing their synthetic strategies for accessing the valuable class of aminothiophene compounds.
References
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- Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. (n.d.).
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- Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem. (n.d.).
- Green methodologies for the synthesis of 2-aminothiophene - OUCI. (n.d.).
- A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.).
- Gewald Reaction - Organic Chemistry Portal. (n.d.).
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- Gewald reaction - Wikipedia. (n.d.).
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives - ResearchGate. (2023, October 5).
- Novel One-Pot Microwave Assisted Gewald Synthesis of 2-Acyl Amino Thiophenes on Solid Support - Who we serve. (n.d.).
- Synthesis of 2-aminothiophenes via Scheme 2. - ResearchGate. (n.d.).
- Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. (n.d.).
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.).
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- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.).
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- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. (2022, March 18).
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- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (n.d.).
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- 24. sciforum.net [sciforum.net]
A Comparative Guide to Structure-Activity Relationships of Tetrahydrobenzothiophene-Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, the tetrahydrobenzothiophene scaffold represents a privileged structure in the design of novel therapeutics. Its inherent structural rigidity and synthetic tractability have led to the development of potent inhibitors against a range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for tetrahydrobenzothiophene-based inhibitors targeting bacterial enzymes, the nuclear receptor RORγt, and histone deacetylases (HDACs). We will delve into the experimental data that underpins these relationships and provide detailed protocols for key assays, offering a comprehensive resource for the rational design of next-generation inhibitors.
The Versatile Tetrahydrobenzothiophene Scaffold: A Foundation for Diverse Bioactivity
The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a bicyclic heterocyclic system that serves as an excellent starting point for inhibitor design. Its chemical stability and the potential for functionalization at multiple positions allow for the fine-tuning of physicochemical properties and target engagement. The most common synthetic route to this scaffold is the Gewald multicomponent reaction, which offers an efficient one-pot synthesis of highly substituted 2-aminothiophenes.[1]
Experimental Protocol: Gewald Synthesis of 2-Aminotetrahydrobenzothiophenes
Objective: To synthesize the core 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene scaffold.
Materials:
-
Cyclohexanone (or a substituted derivative)
-
An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., morpholine or triethylamine)
-
Ethanol as solvent
Step-by-Step Methodology:
-
To a solution of cyclohexanone (1 equivalent) and the activated nitrile (1 equivalent) in ethanol, add the base (catalytic amount).
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: The Gewald reaction is a robust and versatile method for the synthesis of polysubstituted 2-aminothiophenes. The use of a base is crucial for the initial Knoevenagel condensation between the ketone and the activated nitrile. Elemental sulfur then participates in a series of reactions, including the formation of a sulfur-adduct and subsequent cyclization to form the thiophene ring. The choice of solvent and base can influence the reaction rate and yield.
Caption: A generalized workflow for the Gewald synthesis of the tetrahydrobenzothiophene core.
I. Tetrahydrobenzothiophene-Based Antibacterial Agents
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Tetrahydrobenzothiophene derivatives have shown significant promise in this area, with several studies demonstrating their potent activity against both Gram-positive and Gram-negative bacteria.[2][3]
A. Structure-Activity Relationship Studies
SAR studies have revealed key structural features that govern the antibacterial potency of this class of compounds. A common scaffold consists of a 2-amido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.
Table 1: Comparative Antibacterial Activity (MIC in µM) of 2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Derivatives [2]
| Compound | R1 | R2 (Benzoyl Substituent) | E. coli | P. aeruginosa | Salmonella | S. aureus |
| 3a | H | H | 19.92 | 22.65 | 45.17 | 49.96 |
| 3b | H | 2-Iodo | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | CH3 | 4-Fluoro | - | 0.61 | - | - |
| 3d | H | 4-Methoxy (electron-donating) | >90 | >90 | >90 | >90 |
| 3f | H | 4-Fluoro | 0.64 | - | - | - |
| 3h | CH3 | 2,4-Difluoro | - | - | - | - |
| 3j | C2H5 | 2-Fluoro-3-nitro | - | 0.72 | - | - |
Data extracted from a study by Pei, et al.[2]
From the data, several SAR trends can be deduced:
-
Influence of Benzoyl Substitution: Unsubstituted benzoyl derivatives (e.g., 3a ) exhibit weak activity. The introduction of a single electron-withdrawing group, such as a halogen, on the benzoyl ring significantly enhances antibacterial potency (e.g., 3b , 3f ).[2]
-
Position of Substituents: The position of the substituent on the benzoyl ring is critical. For instance, a 2-iodo substitution in 3b leads to broad-spectrum activity.
-
Multiple Electron-Withdrawing Groups: While one electron-withdrawing group is beneficial, the addition of too many can decrease activity.[2]
-
Effect of Alkyl Substitution on the Tetrahydrobenzothiophene Core: Methyl substitution at the R1 position can enhance activity, as seen in compound 3c .[2]
-
Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group (3d ), is detrimental to antibacterial activity.[2]
B. Mechanism of Action
Molecular docking studies suggest that some of these tetrahydrobenzothiophene derivatives act as inhibitors of MsbA, an essential ATP-binding cassette (ABC) transporter involved in the transport of lipopolysaccharide in Gram-negative bacteria.[2] The thiophene moiety is proposed to play a crucial role in establishing a stable conformation within the active site of MsbA.[2] Other studies have pointed towards the inhibition of FtsZ, a key protein in bacterial cell division, as a potential mechanism.[4][5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.[6][7]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a tetrahydrobenzothiophene derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Test compound stock solution
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well, including a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices: The MIC assay is a standardized method to quantify the in vitro potency of an antibacterial agent. The use of a standardized inoculum ensures reproducibility. Serial dilution allows for the determination of a precise concentration range of inhibitory activity. The incubation conditions are optimized for the growth of the specific bacterial strain being tested.
II. Tetrahydrobenzothiophene-Based RORγt Modulators
Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases.[8][9] Tetrahydrobenzothiophene derivatives have emerged as potent inverse agonists of RORγt, offering a promising therapeutic strategy for these conditions.[1][10]
A. Structure-Activity Relationship Studies
The SAR of tetrahydrobenzothiophene-based RORγt inverse agonists has been explored to optimize their potency and selectivity.
Table 2: Comparative Activity of Tetrahydrobenzothiophene-Based RORγt Inverse Agonists [1]
| Compound | R Group at Position 3 | RORγt TR-FRET IC50 (nM) |
| 2 | 5-chloro-2-(methylthio)pyrimidine | 0.5 - 5 |
| 7 | trifluoromethane | 0.5 - 5 |
| 9 | 1-(methyl)piperidine | 0.5 - 5 |
| 10 | 1-(methyl)-4-methylpiperazine | 0.5 - 5 |
| 11 | 1-(methyl)-4-methylpiperidine | 0.5 - 5 |
| 13 | 3-pyridine | 0.5 - 5 |
| 14 | 3-pyridine | 0.5 - 5 |
Data from a study by Fouda, et al.[1]
Key SAR insights include:
-
Bridge Length at Position 3: A three-atom bridge connecting a substituent to the 3-position of the tetrahydrobenzothiophene core is optimal for high affinity.[1]
-
Planar Aromatic Substituents: A planar phenyl ring linked via this three-atom bridge generally leads to better affinity and in vitro potency.[1]
-
Heterocyclic Moieties: The introduction of various heterocyclic rings at the end of the side chain is well-tolerated and can lead to potent inverse agonism.
B. Mechanism of Action
RORγt inverse agonists bind to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the receptor, particularly in helix 12, which is crucial for the recruitment of coactivators.[11] By displacing coactivators, these inverse agonists repress the transcriptional activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17.[1] Molecular dynamics simulations have shown that the binding mode of these inverse agonists can significantly impact the protein's dynamics and conformational stability.[1]
Caption: Mechanism of RORγt inverse agonism by tetrahydrobenzothiophene derivatives.
Experimental Protocol: RORγt Reporter Gene Assay
Objective: To assess the ability of tetrahydrobenzothiophene derivatives to function as inverse agonists of RORγt.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for a GAL4 DNA-binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt-LBD)
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS-luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Methodology:
-
Co-transfection: Co-transfect the cells with the GAL4-RORγt-LBD and UAS-luciferase plasmids.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inverse agonism. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in luciferase signal.
Causality Behind Experimental Choices: This cell-based assay provides a functional readout of RORγt activity. The fusion of the RORγt LBD to the GAL4 DNA-binding domain allows for the specific assessment of ligand-induced changes in transcriptional activity. The luciferase reporter provides a sensitive and quantitative measure of this activity.
III. Tetrahydrobenzothiophene-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[12] HDAC inhibitors have emerged as a promising class of anticancer agents.[13] The tetrahydrobenzothiophene scaffold has been incorporated into the design of novel HDAC inhibitors.
A. Structure-Activity Relationship Studies
A typical pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. Tetrahydrobenzothiophene derivatives can serve as the cap group.
Table 3: Comparative Activity of Tetrahydrobenzothiophene-Based HDAC Inhibitors
| Compound | Linker and ZBG | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| 9h | 4-(aminomethyl)piperidine linker, benzamide ZBG | Potent | Less Potent |
| 14n | piperazine linker, benzamide ZBG | Less Potent | Potent |
Qualitative data based on a study by Patel, et al.
Key SAR insights include:
-
Linker Moiety: The nature of the linker connecting the tetrahydrobenzothiophene cap to the ZBG is critical for isoform selectivity. A piperidine-based linker in compound 9h favors HDAC1 inhibition, while a piperazine linker in 14n confers selectivity for HDAC6.
-
Zinc-Binding Group: While not directly part of the tetrahydrobenzothiophene core, the choice of ZBG (e.g., hydroxamic acid, benzamide) is fundamental to the inhibitory activity.
B. Mechanism of Action
HDAC inhibitors function by binding to the active site of the HDAC enzyme. The ZBG chelates the catalytic zinc ion, thereby blocking the deacetylase activity of the enzyme. This leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.[14] The tetrahydrobenzothiophene "cap" group makes important interactions with residues on the rim of the active site, contributing to the overall binding affinity and isoform selectivity.[15]
Caption: General pharmacophore model for tetrahydrobenzothiophene-based HDAC inhibitors.
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To measure the inhibitory activity of tetrahydrobenzothiophene derivatives against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds
-
96- or 384-well black plates
-
Fluorometric microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Reaction: In a microplate, add the HDAC enzyme, the test compound, and the fluorogenic substrate. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The inhibitory activity is determined by the reduction in fluorescence signal compared to the control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Causality Behind Experimental Choices: This is a direct enzymatic assay that measures the ability of a compound to inhibit the catalytic activity of a specific HDAC isoform. The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity. The developer step is necessary to unmask the fluorescent signal only after the substrate has been deacetylated by the HDAC enzyme.
Conclusion
The tetrahydrobenzothiophene scaffold is a remarkably versatile platform for the design of potent and selective inhibitors against a diverse array of biological targets. This guide has highlighted the key structure-activity relationships for tetrahydrobenzothiophene-based inhibitors of bacterial targets, the nuclear receptor RORγt, and histone deacetylases. By understanding the subtle interplay between chemical structure and biological activity, and by employing robust experimental methodologies, researchers can continue to leverage this privileged scaffold to develop novel therapeutics with improved efficacy and safety profiles. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for those working in the field of drug discovery and development.
References
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Pei, S., et al. (2023). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 142, 106932. [Link]
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Fouda, A. M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373. [Link]
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Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(48), 32585–32603. [Link]
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Mishra, R., et al. (2022). Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. Letters in Drug Design & Discovery, 19(6), 530-540. [Link]
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Abdel-Aziz, M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-19. [Link]
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Tetrahydrobenzo[ b ]thiophene Derivatives Hybrids: Synthesis and Molecular Docking Investigations for Antibacterial Assessment. (2023). ChemistrySelect, 8(30), e202301591. [Link]
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Structural studies unravel the active conformation of apo RORγt nuclear receptor and a common inverse agonism of two diverse classes of RORγt inhibitors. (2015). Journal of Biological Chemistry, 290(29), 17984-17992. [Link]
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Scheepstra, K. F., et al. (2015). Identification of an allosteric binding site for RORγt inhibition. Nature Communications, 6, 8833. [Link]
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Kazi, A., et al. (2014). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 11(2), 173-188. [Link]
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Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. (n.d.). ResearchGate. [Link]
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Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (2014). PLoS ONE, 9(1), e85203. [Link]
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Saha, S., et al. (2020). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. European Journal of Medicinal Chemistry, 186, 111874. [Link]
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Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2018). RSC Medicinal Chemistry, 9(10), 1369-1378. [Link]
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Structures and IC50 values of known histone deacetylase inhibitors. (n.d.). ResearchGate. [Link]
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The inhibition mechanism of FtsZ inhibitors[5][6]. FtsZ inhibitors... (n.d.). ResearchGate. [Link]
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Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. (2023). ResearchGate. [Link]
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Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. (2018). RSC Medicinal Chemistry, 9(10), 1369-1378. [Link]
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Quantitative structure-activity relationship study of histone deacetylase inhibitors. (2004). Current Medicinal Chemistry. Anti-cancer Agents, 4(3), 273-299. [Link]
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Bridging the Divide: A Comparative Guide to In Vitro and In Vivo Efficacy of Tetrahydrobenzothiophene Drug Candidates
The journey of a drug candidate from laboratory bench to clinical application is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a critical comparison of in vitro and in vivo evaluation strategies for a versatile class of compounds: tetrahydrobenzothiophene (THBT) derivatives. These scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] For researchers and drug development professionals, understanding the nuances between these two testing paradigms is paramount for making informed decisions, optimizing lead candidates, and successfully navigating the preclinical pipeline.
This guide moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offering insights into why specific assays are selected and how the data from controlled, artificial environments can—and cannot—predict outcomes in complex biological systems.
The Foundational Step: In Vitro Efficacy Assessment
In vitro ("in glass") studies are the bedrock of early-stage drug discovery.[4] They offer a rapid, cost-effective, and high-throughput method to screen compound libraries, elucidate mechanisms of action, and establish initial structure-activity relationships (SAR).[5][6] These assays isolate specific biological components—such as enzymes, cells, or tissues—from the complex systemic interactions of a living organism, providing a focused view of a drug's direct effects.[7]
Key In Vitro Assays for Tetrahydrobenzothiophene Derivatives
The selection of an in vitro assay is dictated by the therapeutic target. THBTs have shown promise in several areas, each requiring a tailored screening approach.
-
Anticancer Activity: Many THBTs are designed as kinase inhibitors or cytotoxic agents.[2][8][9]
-
Target-Based Assays (Biochemical): These assays quantify the direct interaction between a THBT derivative and its molecular target, often a protein kinase. For example, a novel THBT derivative, Compound 5, was identified as a potent tyrosine kinase inhibitor with an IC50 value of 296 nM.[2][10] Another compound, 16b, displayed multi-target kinase inhibition against Clk4, DRAK1, and haspin, among others.[8][11]
-
Cell-Based Assays (Phenotypic): These assays measure the effect of a compound on whole cells. Standard cytotoxicity assays using cancer cell lines (e.g., HCT-116 for colon cancer, U87MG for glioblastoma) determine the concentration required to inhibit cell growth by 50% (IC50).[8][9] For instance, several THBT derivatives showed strong cytotoxic activity against HepG2, MCF7, and HCT116 cell lines at concentrations of 6-16 µM.[2][10] Beyond cytotoxicity, assays for apoptosis induction (measuring markers like Bax and caspase-3) and cell cycle analysis can elucidate the mechanism of cell death.[2][8]
-
-
Antibacterial Activity: The primary in vitro metric for antibacterial agents is the Minimum Inhibitory Concentration (MIC).[1]
-
Broth Microdilution: This is the gold-standard method for determining MIC. A new class of THBT derivatives was evaluated this way, with compound 3b showing excellent activity against Gram-negative and Gram-positive bacteria, with MIC values as low as 0.54 μM against Salmonella.[1]
-
Data Summary: In Vitro Efficacy of Representative THBTs
| Compound ID | Therapeutic Area | Assay Type | Target / Cell Line | Efficacy Metric (IC50/MIC) | Reference |
| Compound 5 | Anticancer | Kinase Inhibition | Tyrosine Kinase (TK) | 296 nM | [2][10] |
| Compound 16b | Anticancer | Kinase Inhibition | Clk4 Kinase | 11 nM | [8][11] |
| Compound 16b | Anticancer | Cytotoxicity | U87MG (Glioblastoma) | 7.2 µM | [8][11] |
| Compound 3b | Antibacterial | Broth Microdilution | Salmonella | 0.54 µM | [1] |
| Compound 3b | Antibacterial | Broth Microdilution | P. aeruginosa | 1.00 µM | [1] |
| Compound RDg | Anticancer | Cytotoxicity | A549 (Lung Cancer) | 15.70 µM | [12] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the cytotoxic effects of THBT candidates on an adherent cancer cell line.
Objective: To determine the IC50 value of a THBT compound.
Materials:
-
HCT-116 human colon cancer cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Tetrahydrobenzothiophene (THBT) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette, incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count HCT-116 cells.
-
Seed 5,000 cells per well in 100 µL of complete media into a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the THBT stock solution in culture media. A typical final concentration range is 0.1 to 100 µM.
-
Controls: Include "vehicle control" wells (media with the highest concentration of DMSO used, typically <0.5%) and "untreated control" wells (media only). A positive control like Doxorubicin is recommended.
-
Remove old media from cells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
-
The Litmus Test: In Vivo Efficacy Assessment
In vivo ("within the living") studies are the critical next step to validate in vitro findings.[4] While in vitro assays offer precision, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME), nor the influence of the tumor microenvironment or host immune system.[5][7] Animal models, therefore, provide a more holistic and clinically relevant assessment of a drug's potential efficacy and toxicity.[13]
Common In Vivo Models for THBT Evaluation
-
Anticancer Xenograft Models: These are the workhorses of preclinical oncology.
-
Methodology: Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the THBT candidate or a vehicle control.
-
Endpoints: The primary efficacy endpoint is typically tumor growth inhibition. In a study with a THBT derivative named RDg, treatment at 5 mg/kg in an Ehrlich ascites carcinoma (EAC) mouse model resulted in a 52% reduction in tumor volume and a 54% reduction in tumor weight.[12] Other endpoints include survival analysis and biomarker modulation in tumor tissue.
-
-
Antibacterial Infection Models:
-
Methodology: An infection is established in an animal model, such as a skin wound infection in mice.
-
Endpoints: The efficacy of the THBT is measured by the reduction in bacterial load, improvement in healing, or survival of the animal. One study demonstrated that a THBT compound (6p) effectively improved healing in a mouse wound infection model.[14]
-
Data Summary: In Vivo Efficacy of Representative THBTs
| Compound ID | Therapeutic Area | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| RDg | Anticancer | Ehrlich Ascites Carcinoma (Mouse) | 5 mg/kg | Tumor Volume Reduction | 52% | [12] |
| RDg | Anticancer | Ehrlich Ascites Carcinoma (Mouse) | 5 mg/kg | Tumor Weight Reduction | 54% | [12] |
| Compound 6p | Antibacterial | Wound Infection (Mouse) | Not specified | Wound Healing | Accelerated healing process | [14] |
| JSF-3269 | Antibacterial | E. faecium Infection (Mouse) | Not specified | Systemic Infection | Demonstrated efficacy | [15] |
Visualizing the Preclinical Workflow
The progression from initial in vitro screening to in vivo validation is a structured, multi-step process designed to systematically de-risk a drug candidate.
Caption: Drug discovery workflow from in vitro to in vivo.
The Translational Gap: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
The transition from a petri dish to a living organism is the single greatest hurdle in drug development.[5] A potent in vitro compound can fail spectacularly in vivo for numerous reasons:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized by the liver, poorly absorbed, or quickly excreted, meaning it never reaches the target tissue at a high enough concentration to be effective.[5]
-
Low Bioavailability: An orally administered drug must survive the harsh environment of the gut and pass into the bloodstream.
-
Off-Target Toxicity: In a complex organism, a drug can interact with unintended targets, causing toxicity that was not apparent in isolated cell cultures.[7]
-
Lack of Target Engagement: The drug may not effectively penetrate the target tissue or cell to engage its intended molecular target.
-
Influence of the Microenvironment: In cancer, the tumor microenvironment—comprising stromal cells, blood vessels, and immune cells—can confer drug resistance that is absent in simple 2D cell cultures.[16]
For example, a THBT with a kinase inhibition IC50 of 10 nM (in vitro) might show no tumor regression (in vivo) if its half-life in mice is only 15 minutes. This is why in vitro ADME assays, such as microsomal stability and Caco-2 permeability, serve as a crucial bridge between the two testing paradigms.[3][17]
Visualizing a Key Mechanism: Kinase Inhibition Pathway
Many THBT derivatives function by inhibiting protein kinases, which are critical nodes in cell signaling pathways that drive proliferation and survival.
Caption: THBTs can inhibit receptor tyrosine kinases.
Conclusion and Future Perspectives
The evaluation of tetrahydrobenzothiophene drug candidates requires a carefully integrated strategy of both in vitro and in vivo testing. In vitro assays are indispensable for high-throughput screening and mechanistic studies, providing essential data on potency and mode of action. However, this data must be interpreted with caution, as it represents a simplified biological system. In vivo models provide the indispensable, holistic data on pharmacokinetics, safety, and true therapeutic efficacy that is required to justify clinical progression.
The future lies in improving the predictive power of early-stage assays. The development of more complex in vitro models, such as 3D organoids and "organ-on-a-chip" systems, aims to better replicate the physiological environment of a living organism, thereby helping to bridge the translational gap.[18] By understanding the strengths and limitations of each testing modality, researchers can more effectively and efficiently advance novel THBT derivatives toward the clinic.
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A Spectroscopic Guide to Differentiating Isomers of 4,5,6,7-Tetrahydro-1-benzothiophene-carboxylic Acid
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. The subtle rearrangement of functional groups can profoundly alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of the key positional isomers of 4,5,6,7-tetrahydro-1-benzothiophene-carboxylic acid, a heterocyclic scaffold of interest in drug discovery.[1][2][3][4] We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be synergistically employed to unambiguously distinguish between the 2- and 3-carboxylic acid isomers.
The choice of spectroscopic methodology is driven by the need to probe specific molecular features. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy identifies key functional groups. Mass spectrometry allows for the determination of molecular weight and fragmentation patterns, and UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system.
The Isomers in Focus: 2- vs. 3-Carboxylic Acid
The core structure, 4,5,6,7-tetrahydro-1-benzothiophene, presents two primary positions for the carboxylic acid substituent on the thiophene ring: position 2 and position 3. The proximity of the carboxylic acid to the sulfur atom and the fused aliphatic ring fundamentally influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. DMSO-d₆ is often used for carboxylic acids to observe the exchangeable acidic proton.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]
Comparative ¹H NMR Data
The most significant differences in the ¹H NMR spectra will be observed for the protons on the thiophene ring.
| Proton | Expected Chemical Shift (ppm) for 2-COOH Isomer | Expected Chemical Shift (ppm) for 3-COOH Isomer | Rationale for Difference |
| Thiophene CH | ~7.2-7.8 | ~7.0-7.5 (H2), ~7.9-8.3 (H4) | The electron-withdrawing carboxylic acid group deshields adjacent protons. In the 2-COOH isomer, the single thiophene proton is deshielded. In the 3-COOH isomer, the proton at position 2 is significantly deshielded due to its proximity to both the sulfur and the carboxyl group. |
| Aliphatic CH₂ | ~1.8-1.9 (m, 4H), ~2.5-2.8 (m, 4H) | ~1.8-1.9 (m, 4H), ~2.5-2.8 (m, 4H) | The chemical shifts of the tetrahydro protons are expected to be similar for both isomers as they are further from the site of isomerism. |
| Carboxyl OH | ~10-13 (broad s) | ~10-13 (broad s) | The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. |
Note: These are estimated chemical shifts based on general principles of NMR spectroscopy and data from similar thiophene derivatives.[5][6][7][8]
Comparative ¹³C NMR Data
The ¹³C NMR spectra will show distinct differences in the chemical shifts of the thiophene carbons.
| Carbon | Expected Chemical Shift (ppm) for 2-COOH Isomer | Expected Chemical Shift (ppm) for 3-COOH Isomer | Rationale for Difference |
| C=O | ~165-170 | ~163-168 | The electronic environment of the carbonyl carbon is subtly different. |
| Thiophene C-COOH | ~140-145 | ~135-140 | The carbon directly attached to the carboxylic acid will have a characteristic chemical shift. |
| Thiophene CH | ~125-130 | ~128-133 (C4), ~140-145 (C2) | The deshielding effect of the carboxyl group is evident on the adjacent carbons. |
| Fused Thiophene Carbons | ~130-140 | ~130-140 | The carbons at the fusion of the two rings will have similar chemical shifts in both isomers. |
Note: These are estimated chemical shifts based on general principles of NMR spectroscopy and data from similar thiophene derivatives.[3][9]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of the carboxylic acid and the thiophene ring. While the spectra of the two isomers will be broadly similar, subtle differences in the fingerprint region can be used for differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. ATR provides a simpler and faster method by placing the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorptions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for both Isomers | Description |
| O-H stretch (carboxylic acid) | 3300-2500 (very broad) | This broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10][11] |
| C-H stretch (aliphatic) | 2950-2850 | Stretching vibrations of the C-H bonds in the saturated ring. |
| C=O stretch (carboxylic acid) | 1710-1680 | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[10][12] |
| C=C stretch (thiophene) | 1550-1400 | A series of bands corresponding to the stretching vibrations of the thiophene ring. The exact positions and intensities may differ slightly between isomers.[13][14] |
| C-O stretch (carboxylic acid) | 1320-1210 | Stretching vibration of the C-O single bond in the carboxylic acid.[10] |
| C-S stretch (thiophene) | 750-650 | This vibration is characteristic of the thiophene ring.[13] |
While the major peaks will be present in both isomers, the precise wavenumbers and relative intensities of the peaks in the fingerprint region (below 1500 cm⁻¹) will likely differ, providing a unique spectral signature for each compound.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used to induce more fragmentation.
-
Analysis: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended to obtain accurate mass measurements, confirming the elemental composition.
Expected Fragmentation Patterns
Both isomers will have the same molecular weight (182.04 g/mol for C₉H₁₀O₂S).[15][16] However, the fragmentation patterns upon EI may differ.
-
Common Fragments:
-
Distinguishing Fragments: The fragmentation of the thiophene ring itself might be influenced by the position of the carboxyl group. For instance, the relative abundance of fragments arising from the cleavage of the thiophene ring could differ between the 2- and 3-isomers. In some substituted thiophene-2-carboxylic acids, an "ortho-effect" can influence fragmentation, such as activating H₂O elimination.[17][18]
UV-Visible Spectroscopy: A Window into the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation of the thiophene ring with the carboxylic acid will result in characteristic absorptions in the UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm.
Expected Spectral Characteristics
The position of the carboxylic acid group will influence the extent of conjugation and thus the λₘₐₓ. Generally, 2-substituted thiophenes exhibit stronger conjugation with the thiophene ring compared to their 3-substituted counterparts.[19]
| Isomer | Expected λₘₐₓ (nm) | Rationale |
| 2-COOH Isomer | ~250-270 | The direct conjugation of the carbonyl group with the thiophene ring is expected to result in a lower energy π-π* transition. |
| 3-COOH Isomer | ~240-260 | The cross-conjugation in the 3-isomer is generally less effective, leading to a slightly higher energy transition (shorter wavelength). |
Note: These are estimated values and can be influenced by the solvent.[19][20][21]
Visualizing the Workflow
The following diagram illustrates the systematic workflow for the spectroscopic differentiation of the 4,5,6,7-tetrahydro-1-benzothiophene-carboxylic acid isomers.
Caption: Workflow for Isomer Differentiation.
Summary of Key Differentiating Features
The following diagram summarizes the primary spectroscopic features that distinguish the 2- and 3-carboxylic acid isomers.
Caption: Key Spectroscopic Differences.
Conclusion
The differentiation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid and its 3-carboxylic acid isomer is readily achievable through a multi-faceted spectroscopic approach. While IR and MS confirm the basic structural components and molecular formula, NMR and UV-Vis spectroscopy provide the definitive data for unambiguous assignment. The distinct chemical shifts of the thiophene protons and carbons in ¹H and ¹³C NMR, respectively, serve as the most reliable indicators of the carboxyl group's position. The subtle but measurable differences in the UV-Vis absorption maxima further corroborate the structural assignment. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently identify and characterize these important heterocyclic isomers.
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A Comparative Guide to the Cytotoxicity of Tetrahydrobenzothiophene Derivatives on Cancer and Normal Cell Lines
The relentless pursuit of novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the myriad of heterocyclic compounds, the tetrahydrobenzothiophene scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines. A critical aspect of their preclinical evaluation lies in their differential effects on cancerous and normal cells, a key indicator of their potential therapeutic window. This guide provides an in-depth comparison of the cytotoxic profiles of various tetrahydrobenzothiophene derivatives, supported by experimental data and methodological insights to aid researchers in this field.
The Rationale for Selectivity: A Pillar of Cancer Therapy
The ideal chemotherapeutic agent should exhibit high toxicity towards cancer cells while sparing healthy tissues. This selectivity is paramount to minimizing the debilitating side effects often associated with cancer treatment. The "selectivity index" (SI) is a quantitative measure of this differential activity, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value signifies a greater window of therapeutic opportunity.[1]
Comparative Cytotoxicity of Tetrahydrobenzothiophene Derivatives
Extensive research has been conducted to synthesize and evaluate novel tetrahydrobenzothiophene derivatives for their anticancer potential.[2][3] A study by Ali et al. (2018) investigated a series of these compounds and identified several with potent and selective cytotoxicity.[2] The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxicity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected Tetrahydrobenzothiophene Derivatives
| Compound | Cancer Cell Lines | Normal Cell Line | Selectivity Index (SI) vs. WI-38 |
| HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | |
| Compound 1 | 10.5 ± 1.2 | 12.3 ± 1.5 | 16.1 ± 1.8 |
| Compound 5 | 6.2 ± 0.8 | 8.1 ± 0.9 | 9.5 ± 1.1 |
| Compound 12 | 7.8 ± 0.9 | 9.2 ± 1.1 | 11.3 ± 1.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.1 | 1.3 ± 0.2 |
Data synthesized from Ali et al. (2018).[2] The IC50 values represent the mean ± standard deviation of three independent experiments. A higher SI value indicates greater selectivity for cancer cells.
The data clearly indicates that compounds 1, 5, and 12 exhibit significant cytotoxicity against the tested cancer cell lines while displaying minimal toxicity towards the normal human fibroblast cell line, WI-38.[2] This translates to a favorable selectivity index, suggesting a promising therapeutic window for these derivatives.
Unraveling the Mechanism of Action: Induction of Apoptosis and Tyrosine Kinase Inhibition
The selective cytotoxicity of tetrahydrobenzothiophene derivatives is intrinsically linked to their mechanism of action. These compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.
The Intrinsic Apoptotic Pathway
One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[4][5] Tetrahydrobenzothiophene derivatives have been observed to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][6]
Caption: Intrinsic apoptotic pathway induced by tetrahydrobenzothiophene derivatives.
Inhibition of Tyrosine Kinases
In addition to inducing apoptosis, certain tetrahydrobenzothiophene analogues have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor 2 (EGFR2).[3] Dysregulation of tyrosine kinase signaling is a common hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking the activity of these kinases, tetrahydrobenzothiophene derivatives can effectively halt these oncogenic signals.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of cytotoxicity is fundamental to the preclinical assessment of any potential anticancer compound. The following are detailed protocols for two widely used colorimetric assays: the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrobenzothiophene derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Sources
- 1. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. | Semantic Scholar [semanticscholar.org]
- 2. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 6. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Tetrahydrobenzothiophene Derivatives and Ascorbic Acid
In the relentless pursuit of novel therapeutic agents, the study of antioxidants remains a cornerstone of research, pivotal in combating the oxidative stress implicated in a myriad of pathological conditions. Among the diverse chemical scaffolds explored, tetrahydrobenzothiophene derivatives have emerged as a promising class of compounds with significant antioxidant potential. This guide provides a comprehensive, data-driven comparison of the antioxidant activity of these derivatives against ascorbic acid, the universally recognized benchmark for antioxidant efficacy. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols for the evaluation of antioxidant capacity, offering researchers and drug development professionals a critical resource for their work.
Mechanistic Underpinnings of Antioxidant Action
The antioxidant activity of any compound is fundamentally dictated by its chemical structure and its ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a water-soluble antioxidant that acts as a potent reducing agent. Its antioxidant mechanism is primarily attributed to its ability to donate a hydrogen atom from its enediol structure, thereby quenching free radicals. Upon donation of a hydrogen atom, it forms a relatively stable ascorbyl radical, which can be regenerated back to ascorbic acid.
-
Tetrahydrobenzothiophene Derivatives: The antioxidant capacity of tetrahydrobenzothiophene derivatives is often linked to the presence of specific functional groups appended to the core heterocyclic structure. These groups, such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups, can readily donate a hydrogen atom or an electron to neutralize free radicals. The stability of the resulting radical is a key determinant of the antioxidant activity. Furthermore, the delocalization of the radical over the thiophene ring can contribute to its stability.
Below is a diagram illustrating the general mechanism of radical scavenging by a hypothetical tetrahydrobenzothiophene derivative bearing a hydroxyl group.
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of the test compounds and ascorbic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a set of test tubes, add 1 mL of the DPPH solution.
-
To each tube, add 1 mL of varying concentrations (e.g., 10, 25, 50, 100 µg/mL) of the test compound or ascorbic acid.
-
A control tube should be prepared with 1 mL of DPPH solution and 1 mL of the solvent.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/ascorbic acid.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Experimental Workflow:
Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.
Detailed Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.
-
-
Assay Procedure:
-
Before use, dilute the ABTS•+ solution with ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare different concentrations of the test compounds and ascorbic acid.
-
To 1 mL of the diluted ABTS•+ solution, add 10 µL of the test compound or ascorbic acid.
-
Incubate the mixture for 6 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of tetrahydrobenzothiophene derivatives is highly dependent on their substitution patterns. Key SAR insights include:
-
Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, on the thiophene or benzene ring generally enhances antioxidant activity. These groups can increase the electron density and facilitate hydrogen or electron donation.
-
Position of Substituents: The position of the functional groups also plays a crucial role. For instance, a hydroxyl group at a position that allows for the formation of a stable radical through resonance will lead to higher activity.
-
Steric Hindrance: Bulky substituents near the active functional group can sterically hinder its interaction with free radicals, thereby reducing the antioxidant activity.
Conclusion and Future Perspectives
While ascorbic acid remains a potent and widely used antioxidant, the diverse and tunable chemical space of tetrahydrobenzothiophene derivatives presents a compelling avenue for the discovery of novel antioxidants. The experimental data indicates that while many simple tetrahydrobenzothiophene derivatives exhibit moderate antioxidant activity compared to ascorbic acid, strategic functionalization can lead to compounds with comparable or even superior efficacy.
Future research should focus on the synthesis and evaluation of a broader range of derivatives, incorporating computational studies to guide the design of molecules with enhanced antioxidant properties. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the bioavailability and potential toxicity of these compounds. The continued exploration of tetrahydrobenzothiophene derivatives holds significant promise for the development of new therapeutic agents to combat oxidative stress-related diseases.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis, characterization, and antioxidant activity of novel thiophene derivatives. Journal of Molecular Structure, 1248, 131435. [Link]
-
Gouda, M. A., et al. (2014). Synthesis and antioxidant activity of some new tetrahydrobenzothiophene derivatives. Medicinal Chemistry Research, 23(8), 3543-3551. [Link]
-
El-Sayed, R., et al. (2017). Synthesis, characterization, and antioxidant activity of novel 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 54(4), 2348-2356. [Link]
-
Fadda, A. A., et al. (2012). Synthesis and antioxidant and antitumor activity of some new 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Archiv der Pharmazie, 345(7), 549-557. [Link]
-
Hassan, A. S., et al. (2013). Synthesis and in vitro antioxidant activity of some new 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Acta Poloniae Pharmaceutica, 70(1), 81-91. [Link]
-
Karcı, F., & Efil, K. (2017). Synthesis and antioxidant activity of some novel 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 779-794. [Link]
A Senior Application Scientist's Guide to Molecular Docking Studies of Tetrahydrobenzothiophene Derivatives
This guide provides a comprehensive comparison of molecular docking strategies for tetrahydrobenzothiophene derivatives against various protein targets. We will delve into the rationale behind experimental choices, present detailed protocols, and compare outcomes using supporting data, offering researchers a robust framework for their own in-silico investigations.
The Rationale: Why Tetrahydrobenzothiophene?
The tetrahydrobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry. Its rigid, fused-ring system provides a defined three-dimensional shape, while the thiophene and substituted amino groups offer rich opportunities for hydrogen bonding, hydrophobic, and pi-stacking interactions.[1] These characteristics make its derivatives versatile ligands capable of binding to a wide array of biological targets.[2][3] Consequently, these compounds have been investigated for a multitude of therapeutic applications, including anticancer[3][4][5][6], antibacterial[7][8], anti-inflammatory[9], and antioxidant activities.[1]
Molecular docking is an indispensable computational technique in this context. It predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding affinity or docking score.[10][11][12] This in-silico approach allows for the rapid screening of large libraries of derivatives, prioritization of candidates for synthesis, and generation of hypotheses about structure-activity relationships (SAR) at the molecular level.[13][14]
The Core Workflow: A Self-Validating System
A robust molecular docking study is not a linear process but a cyclical and self-validating one. The confidence in your in-silico predictions is directly proportional to the rigor of your methodology, from initial preparation to final validation.
Caption: General workflow for a molecular docking study.
Experimental Protocols: Ensuring Technical Accuracy
The causality behind each step is critical for reproducible and reliable results. Here, we detail the core protocols.
Protocol 1: Target Protein Preparation
The goal is to prepare a biologically relevant and computationally clean protein structure.
-
Acquisition: Download the protein's 3D structure from the Protein Data Bank (PDB). For example, the structure of MsbA from Salmonella typhimurium (PDB ID: 3B60) is a target for antibacterial tetrahydrobenzothiophene derivatives.[8]
-
Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (unless being used for re-docking validation). Causality: Water molecules can interfere with the docking algorithm and are often not modeled accurately by standard scoring functions.
-
Protonation: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). Causality: Hydrogen atoms are crucial for defining hydrogen bond donors and acceptors, which are key protein-ligand interactions.
-
Structural Correction: Check for and repair any missing residues or atoms. Assign correct bond orders.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. Causality: This ensures the protein is in a low-energy, stable conformation before docking.
Protocol 2: Ligand Preparation
This protocol ensures the tetrahydrobenzothiophene derivatives are in a realistic three-dimensional, low-energy state.
-
2D to 3D Conversion: Sketch the 2D structures of your derivatives and convert them to 3D structures using a program like ChemDraw or MarvinSketch.
-
Protonation and Tautomerism: Generate possible ionization states and tautomers at physiological pH. Causality: The charge and tautomeric state of a ligand dramatically affect its potential interactions.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). Causality: This step finds the most stable 3D conformation of the ligand, which is essential for accurate docking.
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Causality: Charges are fundamental to calculating electrostatic interactions within the docking scoring function.
Protocol 3: Molecular Docking and Analysis
-
Grid Generation: Define the binding site on the target protein. This is typically a cubic box centered on the active site, often defined by the position of a known co-crystallized ligand.
-
Docking Execution: Run the docking algorithm. Software like AutoDock Vina, Glide, or GOLD will systematically sample different conformations (poses) of the ligand within the defined grid box and score them.[15]
-
Pose Analysis: Visually inspect the top-ranked poses. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. For example, in a study against MsbA, the thiophene moiety was found to fit closely with the active site residue Tyr-351.[8]
-
Scoring and Ranking: Rank the derivatives based on their docking scores (e.g., kcal/mol). A more negative score typically indicates a higher predicted binding affinity.
Comparative Analysis: Tetrahydrobenzothiophenes vs. Target Proteins
The versatility of the tetrahydrobenzothiophene scaffold is evident from the diverse range of protein targets it has been docked against. Below is a comparative summary based on published studies.
| Target Protein Class | Specific Example(s) | Therapeutic Area | Key Findings from Docking Studies | Experimental Validation (IC50 / MIC) |
| Kinases | Pim-1, Tyrosine Kinases (TK), c-Met, VEGFR-2, EGFR | Anticancer | Derivatives form key hydrogen bonds with hinge region residues. Hydrophobic groups occupy specific pockets in the ATP-binding site.[3][5][16] | Compound 5 (a pyrimidine derivative) showed a TK IC50 of 296 nM.[5] |
| Bacterial Proteins | MsbA (LPS Transporter) | Antibacterial | The thiophene moiety plays a crucial role in fitting into the active site. The acetic acid moiety of one derivative interacted with Ssp-117.[8] | Compound 3b showed excellent activity with MIC values of 0.54–1.11 μM against various bacteria.[8] |
| Nuclear Receptors | RORγt (Retinoic Acid Receptor-related Orphan Receptor γt) | Anticancer/ Autoimmune | Compounds fit within the binding pocket, and high docking scores correlated well with cytotoxicity results.[17][18] | RCA5 and RCA7 showed excellent antioxidant activity (IC50 18.71 & 20.88 μg/mL). RCA3 and RCA5 showed high anticancer activity.[17] |
| Epigenetic Targets | Histone Deacetylases (HDAC1, HDAC6) | Anticancer | Derivatives were designed based on a pharmacophore model to interact with the zinc ion in the active site and make key surface interactions.[6] | Compound 9h showed good activity against HDAC1; 14n against HDAC6. Both showed good antiproliferative activity.[6] |
| Metabolic Enzymes | PDK1, LDHA | Anticancer (Colorectal) | Docking revealed good binding affinity in the colchicine binding site of tubulin for one of the active compounds.[19] | Compound 3b showed significant cytotoxic activity (IC50 71.00-81.50 μg/mL).[4][19] |
| Stress Response | Keap1 (Kelch-like ECH-associated protein 1) | Antioxidant | Potent antioxidant compounds showed higher binding affinity (more negative docking scores) than ascorbic acid, binding to the same site as the co-crystallized ligand.[1] | Compounds 1, 16, 17 demonstrated significant antioxidant potency comparable to ascorbic acid.[1] |
Trustworthiness: The Pillars of Docking Validation
Computational predictions must be validated to be considered trustworthy.[20] This process can be both computational and experimental, forming a feedback loop for model refinement.
Caption: A framework for validating molecular docking results.
Protocol 4: Computational Validation via Re-Docking
This is the most common first step to validate your docking protocol for a specific target.
-
Select a Target with a Co-crystallized Ligand: Choose a PDB structure of your target protein that was solved with a bound ligand (e.g., an known inhibitor).
-
Prepare the System: Prepare the protein as described in Protocol 1.
-
Extract and Prepare the Ligand: Extract the co-crystallized ligand from the PDB file and save it separately. Prepare it as you would any other ligand (Protocol 2), or simply add hydrogens and assign charges.
-
Re-dock: Dock the extracted ligand back into the binding site from which it was taken, using the exact same protocol you will use for your tetrahydrobenzothiophene library.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Analyze: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[21][22]
Alternative & Complementary Approaches
While powerful, molecular docking is one of many computational tools.[23][24] For a more comprehensive study, it should be compared with and complemented by other methods.
-
Molecular Dynamics (MD) Simulations: Docking provides a static snapshot. MD simulations can be run on the docked protein-ligand complex to assess the stability of the predicted binding pose and interactions over time (e.g., nanoseconds). This adds a layer of validation and refinement to the docking results.[22]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based method that builds a mathematical model correlating the chemical structures of compounds with their biological activity.[24] If you have experimental data for a set of tetrahydrobenzothiophene derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds, complementing the structure-based insights from docking.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be generated from a set of active ligands or from the protein's active site and used as a filter before performing the more computationally intensive docking calculations.[13][24]
By integrating these methods, researchers can build a more robust and predictive model for the development of novel tetrahydrobenzothiophene-based therapeutics.
References
- A Comprehensive Review on Molecular Docking in Drug Discovery. Google AI.
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
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Basics, types and applications of molecular docking: A review. Heliyon. [Link]
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Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. [Link]
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. National Institutes of Health. [Link]
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Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives | Request PDF. ResearchGate. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]
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How can I validate docking result without a co-crystallized ligand? Maestro. [Link]
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Design, Synthesis, and Biological Activity of Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. National Institutes of Health. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]
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What are the best ways to validate a docking result? ResearchGate. [Link]
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Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]
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Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science. [Link]
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Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. National Institutes of Health. [Link]
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Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]
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Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]
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Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives. Bentham Science. [Link]
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Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. PubMed. [Link]
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Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. PubMed. [Link]
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How to validate the molecular docking results? ResearchGate. [Link]
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Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Semantic Scholar. [Link]
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Examples of certain reported tetrahydrobenzo[b]thiophene derivatives as anticancer agents and rationale of molecular design of the chemical structures of the target substrates. ResearchGate. [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]
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Computational Drug Design. Max Planck Institute of Biophysics. [Link]
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Computational methods in drug discovery. Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in the Gewald Reaction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-aminothiophenes via the Gewald reaction is a cornerstone of heterocyclic chemistry.[1][2][3] These scaffolds are prevalent in a wide array of pharmacologically active compounds.[4][5][6] The efficiency of this multicomponent reaction, however, is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems for the Gewald reaction, supported by experimental data, to aid in the selection of the most appropriate catalyst for your synthetic needs.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][3] While the reaction has been known for decades, its precise mechanism was elucidated more recently.[3] The generally accepted pathway involves three key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene group of the α-cyanoester.[3][7] This step forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is still a subject of investigation, but it is postulated to proceed through a thiolate intermediate.[3][8]
-
Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[3][9]
The choice of catalyst is crucial as it influences the rate of the initial condensation and facilitates the subsequent cyclization.
Figure 1: Generalized mechanism of the Gewald reaction.
A Comparative Analysis of Catalytic Systems
The selection of a catalyst for the Gewald reaction is a critical decision that impacts reaction time, yield, and overall process efficiency. A wide range of catalysts have been explored, from traditional organic bases to modern heterogeneous and conjugate acid-base systems.
Simple organic bases like diethylamine, triethylamine, and morpholine have historically been used in stoichiometric amounts for the Gewald reaction. While effective, these homogeneous catalysts can present challenges in product purification and catalyst recovery.
L-proline has emerged as a cost-effective and environmentally friendly organocatalyst for the Gewald reaction.[10] It efficiently catalyzes both the Knoevenagel condensation and the subsequent sulfur addition under mild conditions.[10]
To overcome the limitations of homogeneous catalysts, various solid-supported and inorganic bases have been developed. These heterogeneous catalysts offer the significant advantages of easy separation from the reaction mixture and potential for recyclability.[11]
-
KF-alumina: This solid support catalyst has demonstrated effectiveness, particularly in microwave-assisted, solvent-free conditions.[11]
-
Nano-structured Na2CaP2O7: This solid base has shown excellent catalytic activity, especially when using water as a solvent, aligning with green chemistry principles.[11]
-
Sodium Aluminate (NaAlO2): An easily available and cost-effective solid base that provides excellent catalytic performance under mild and environmentally benign conditions.[12]
-
ZnO: Zinc oxide has been proposed to act as a dual-role catalyst, facilitating different steps of the reaction.[9]
-
Hierarchical Zeolites: Zeolites containing Cs, Mg, and Zn have been shown to be effective catalysts, with their porous structure and basic sites playing a key role.[13]
A recent advancement involves the use of salts of boric acid, such as piperidinium borate, which act as a conjugate acid-base pair.[4] This system allows for the use of truly catalytic amounts of the base, leading to high yields in short reaction times.[4] The catalyst's recyclability and reusability further enhance its appeal.[4]
Benchmarking Catalyst Performance: A Data-Driven Comparison
The following tables summarize the performance of various catalysts for the Gewald reaction under different conditions, providing a clear comparison of their efficiency.
Table 1: Comparison of Catalysts for the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Diethylamine | Ethanol | Reflux | 2-4 hours | Not specified | [1] |
| L-proline (10 mol%) | DMF | 60 | Not specified | up to 84 | [10] |
| Nano-structured Na2CaP2O7 | Water | Reflux | 30 min | >80 | [11] |
| Piperidinium borate (20 mol%) | Ethanol/Water (9:1) | 100 | 20 min | 96 | [4] |
| KF-alumina | Solvent-free (Microwave) | 120 | 5-15 min | High | [11] |
| NaAlO2 | Not specified | Not specified | Not specified | High | [12] |
Table 2: Influence of Reaction Conditions with Piperidinium Borate Catalyst
| Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| 0 | 100 | 24 hours | 0 | [4] |
| 10 | 100 | Not specified | Very good | [4] |
| 15 | 100 | Not specified | Very good | [4] |
| 20 | 100 | 20 min | 96 | [4] |
| 20 | Room Temp | 24 hours | Traces | [4] |
| 20 | 70 | 3 hours | 84 | [4] |
Experimental Protocols: A Practical Guide
To facilitate the practical application of this guide, detailed experimental protocols for representative catalytic systems are provided below.
Figure 2: Generalized experimental workflow for the Gewald reaction.
-
Materials:
-
3-(Thiophen-2-yl)propanal (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental sulfur (10 mmol)
-
Ethanol (20 mL)
-
Diethylamine (1.0 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Thiophen-2-yl)propanal, ethyl cyanoacetate, and elemental sulfur.[1]
-
Add 20 mL of ethanol to the flask.
-
While stirring, add diethylamine dropwise to the reaction mixture at room temperature.[1]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78 °C) with continuous stirring.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
-
-
Materials:
-
Cyclohexanone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Nano-structured Na2CaP2O7 (0.1 g)
-
Water (20 mL)
-
-
Procedure:
-
In a 100 mL round-bottomed flask, combine cyclohexanone, malononitrile, elemental sulfur, and nano-structured Na2CaP2O7.[11]
-
Add 20 mL of water to the flask.
-
The mixture is stirred and heated to reflux for 30 minutes.[11]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with water.
-
The crude product can be further purified by recrystallization from ethanol.[11]
-
-
Materials:
-
Ketone/Aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
KF-alumina (0.5 g)
-
-
Procedure:
-
In a 20 mL microwave reactor vial, place the ketone or aldehyde, malononitrile, elemental sulfur, and KF-alumina.[11]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120°C) for a short period (typically 5-15 minutes).[11]
-
After cooling, monitor the reaction progress by TLC.
-
Extract the product with a suitable solvent (e.g., ethyl acetate).[11]
-
Filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[11]
-
Conclusion
The Gewald reaction remains a powerful and versatile tool for the synthesis of 2-aminothiophenes. The choice of catalyst is paramount in optimizing this reaction for efficiency, yield, and sustainability. While traditional organic bases are effective, modern heterogeneous and conjugate acid-base catalysts offer significant advantages in terms of reaction times, yields, and ease of workup. For researchers aiming for high-throughput synthesis or greener chemical processes, the adoption of catalysts like nano-structured Na2CaP2O7, piperidinium borate, or the use of microwave-assisted, solvent-free conditions with catalysts such as KF-alumina is highly recommended. This guide provides the foundational knowledge and practical protocols to enable informed decisions in catalyst selection for your specific synthetic goals.
References
- Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem.
- Gewald Reaction - Organic Chemistry Portal.
- Gewald reaction - Wikipedia.
- A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI.
- Proposed mechanism for the Gewald condensation reaction.
- Computational investigations on the mechanism of the Gewald reaction.
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-C
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- A green chemistry approach to gewald reaction - Der Pharma Chemica.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc.
- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile - Benchchem.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal.
- The Gewald multicomponent reaction - PubMed - NIH.
- Gewald reaction: synthesis, properties and applic
- Gewald reaction and apply in drug synthesis - ResearchG
- Gewald reaction towards the synthesis of 2‐aminothiophenes.
- Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst - ACS Sustainable Chemistry & Engineering (ACS Public
- Cs-, Mg-, Zn-containing hierarchical zeolites as effective catalysts for 2-aminotiophenes production by gewald reaction | Хімічні проблеми сьогодення.
- Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid
As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydro-2-benzothiophene-1-carboxylic acid, grounded in established safety principles and regulatory awareness. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Profile and Essential Safety Precautions
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No: 6435-75-2) is classified as a hazardous substance.[1] The primary risks associated with this solid compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure) (H335): May cause respiratory irritation.[1][2]
The causality for these hazards lies in the acidic nature of the carboxylic acid group and the overall reactivity of the molecule. Therefore, rigorous adherence to personal protective equipment (PPE) protocols is non-negotiable.
Immediate Safety Protocol:
-
Engineering Controls: Always handle this chemical in a well-ventilated area. A chemical fume hood is strongly recommended, especially when dealing with powders to prevent inhalation.[1][3] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Body Protection: A standard lab coat or long-sleeved clothing is required to prevent skin contact.[2]
-
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2]
The Core Principle: Segregation and Characterization
The foundational principle of chemical waste management is meticulous segregation. Improperly mixed waste streams can lead to violent chemical reactions, the release of toxic gases, and compromised disposal pathways.
Never mix this compound waste with the following:
-
Bases: A strong exothermic (heat-generating) neutralization reaction can occur.[3][4]
-
Strong Oxidizing Agents: May lead to a vigorous, potentially explosive reaction.[1][4]
-
Reducing Agents: Incompatible and may cause hazardous reactions.[1][3]
-
Inorganic Acids: Never mix organic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container to prevent unforeseen reactions.[3][4]
The first step in any disposal workflow is to accurately characterize your waste. Is it the pure, unused solid? Is it dissolved in a solvent? Is it a minor component in a complex reaction mixture? The answers to these questions will dictate the precise disposal route.
Step-by-Step Disposal Protocol for Concentrated & Contaminated Waste
Concentrated forms of this compound, or any material significantly contaminated with it, must be disposed of as hazardous waste.[3] Dilution to meet non-hazardous criteria is not a permissible disposal strategy.[5]
Step 1: Containerization
-
Select a waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable choices.[3][6] The container must have a secure, leak-proof screw cap.[5][6]
-
Ensure the container is clean and dry before adding waste.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[3][4]
Step 2: Labeling
-
Proper labeling is a critical safety and regulatory requirement. Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
Step 3: Accumulation and Storage
-
Keep the waste container securely sealed at all times, except when adding waste.[6]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[3]
-
Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6]
Step 4: Final Disposal
-
Once the container is full (or within institutional time limits for satellite accumulation), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical workflow for managing waste streams of this compound.
Caption: Decision workflow for disposal of this compound.
Special Case: Management of Dilute, Uncontaminated Aqueous Solutions
For some common carboxylic acids, dilute and uncontaminated aqueous solutions (<10%) may be eligible for neutralization and drain disposal.[3][6] However, this practice is strictly governed by local and institutional regulations .[3][5]
CAUTION: You must verify with your EHS department if this procedure is permitted for this compound at your facility. Do not proceed without explicit approval.
If neutralization is permitted:
-
Work in a Fume Hood: Always perform neutralization in a chemical fume hood while wearing full PPE.[3]
-
Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.[3] This reaction can be exothermic and will produce carbon dioxide gas; slow addition prevents excessive foaming and splashing.
-
Monitor pH: Continuously monitor the pH of the solution. The target pH for drain disposal is typically between 6.0 and 8.0.[3][6]
-
Drain Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of running water to ensure it is fully flushed from the plumbing system.[3]
Spill Management
Accidents happen, and preparedness is key.
-
Minor Spills (Solid): Carefully sweep up the solid material, avoiding dust generation.[1][2] Place the swept material into a labeled hazardous waste container for disposal.
-
Large Spills: Evacuate the immediate area. Alert your colleagues and contact your institution's emergency response or EHS department.[3] Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data and Key Parameters
| Parameter | Specification | Rationale & Reference |
| Chemical Name | This compound | Proper identification is crucial for safety and compliance. |
| CAS Number | 6435-75-2 | Unique identifier for the chemical substance.[1][8] |
| Molecular Formula | C₉H₁₀O₂S | Defines the atomic composition of the molecule.[2][8] |
| GHS Hazard Codes | H315, H319, H335 | Indicates specific hazards: Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[2] |
| Primary Incompatibilities | Bases, Strong Oxidizing Agents, Reducing Agents | Prevents dangerous chemical reactions during storage and handling.[1][3][4] |
| Recommended PPE | Goggles, Chemical-Resistant Gloves, Lab Coat | Protects user from identified skin, eye, and respiratory hazards.[1][2][3] |
| Waste Container | HDPE or Glass with screw cap | Ensures chemical compatibility and prevents leaks.[3][6] |
| Waste Container Fill Limit | ≤ 90% Capacity | Allows for vapor expansion and prevents overfilling and spills.[3][4] |
| Neutralization pH Target | 6.0 - 8.0 (if permitted) | Ensures the effluent is safe for drain disposal according to typical regulations.[3][6] |
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and responsibility. Always remember that when in doubt, the most prudent course of action is to consult your institution's Environmental Health and Safety department.
References
-
SAFETY DATA SHEET: 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid. Fisher Scientific.
-
SAFETY DATA SHEET: this compound. Fisher Scientific.
-
Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. BenchChem.
-
4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID - Safety Data Sheet. ChemicalBook.
-
Hazardous Materials Disposal Guide. Nipissing University.
-
MATERIAL SAFETY DATA SHEET. Chemcia Scientific, LLC.
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
-
This compound. ChemicalBook.
-
This compound | CAS 6435-75-2. Matrix Fine Chemicals.
-
2-(Thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. PubChem, National Institutes of Health.
-
4,5,6,7-Tetrahydro-benzo[c]thiophene-1-carboxylic acid, 97%, Thermo Scientific. Fisher Scientific.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
SAFETY DATA SHEET - Benzo[b]thiophene-3-carboxylic acid. Thermo Fisher Scientific.
-
This compound msds. Merck (Sigma-Aldrich).
-
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate.
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: U.S. Government Publishing Office.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.se [fishersci.se]
- 3. benchchem.com [benchchem.com]
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- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. chemcia.com [chemcia.com]
- 8. This compound | CAS 6435-75-2 [matrix-fine-chemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
